molecular formula C7H10 B106202 1,3,5-Heptatriene CAS No. 17679-93-5

1,3,5-Heptatriene

Cat. No.: B106202
CAS No.: 17679-93-5
M. Wt: 94.15 g/mol
InChI Key: USKZHEQYENVSMH-YDFGWWAZSA-N
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Description

1,3,5-Heptatriene is a linear alkatriene that serves as a fundamental model system for investigating the properties of conjugated polyenes. Its extended system of alternating single and double bonds makes it a valuable compound for studying electronic structure theory and the transferability of functional groups in organic chemistry. Research on this molecule and its stereoisomers, such as the (E,E) configuration, provides critical insights into electron density delocalization and the "nearsightedness" of electronic matter, which is a key principle for understanding chemical reactivity and for the development of linear-scaling computational methods . The compound is also central to thermodynamic studies, such as the nitric oxide-catalyzed isomerization of its various forms in the gas phase, which helps elucidate the energy landscape of polyene systems . Furthermore, the heptatrienyl system derived from this compound is used in physical chemistry research to explore electron photodetachment spectroscopy and determine electron affinities of related radicals . This reagent is essential for advanced research in organic synthesis, materials science, and theoretical chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3E,5E)-hepta-1,3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10/c1-3-5-7-6-4-2/h3-7H,1H2,2H3/b6-4+,7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKZHEQYENVSMH-YDFGWWAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001015939
Record name (E,E)-1,3,5-Heptatriene
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Molecular Weight

94.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17679-93-5
Record name 1,3,5-Heptatriene, (E,E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017679935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E,E)-1,3,5-Heptatriene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,3,5-Heptatriene: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for 1,3,5-Heptatriene. The information is curated for professionals in research and development, with a focus on clarity and practical application.

Chemical Structure and Isomerism

This compound is an acyclic hydrocarbon classified as an alkatriene, containing three carbon-carbon double bonds.[1] Its molecular formula is C₇H₁₀, with a molecular weight of approximately 94.15 g/mol .[2][3] The conjugated system of double bonds is a key feature, influencing its chemical reactivity and spectroscopic properties.

The presence of multiple double bonds allows for several geometric isomers. The most common and stable isomer is the (3E,5E)- or trans,trans-1,3,5-Heptatriene. Other isomers include (E,Z) and (Z,Z) configurations.

Caption: Geometric isomers of this compound.

Tabulated Physicochemical Properties

The following tables summarize key quantitative data for this compound and its isomers.

Table 1: General and Physical Properties

Property(E,E)-1,3,5-Heptatriene(E,Z)-1,3,5-HeptatrieneGeneral this compound
CAS Number 17679-93-5[4]24587-25-52196-23-8[2]
Molecular Formula C₇H₁₀[4]C₇H₁₀C₇H₁₀[2]
Molecular Weight ( g/mol ) 94.1543[4]94.154394.15[2]
Boiling Point (°C) 113.5 at 760 mmHg[5]Not availableNot available
Density (g/cm³) 0.764[6]Not available0.744[5]
Refractive Index 1.516[6]Not available1.455[5]
Flash Point (°C) 4.8[5]Not availableNot available
Vapor Pressure (mmHg at 25°C) Not availableNot available24.5[5]

Table 2: Computed and Thermodynamic Properties

PropertyValueIsomer
XLogP3 3[5]General
Hydrogen Bond Donor Count 0[5]General
Hydrogen Bond Acceptor Count 0[5]General
Rotatable Bond Count 2[5]General
Exact Mass 94.078250319[3][5](E,E)
Complexity 86.2[3][5](E,E)
Enthalpy of Reaction (ΔrH°) -3.5 ± 0.2 kJ/mol (for (E,Z) to (E,E) isomerization)[7]Gas Phase

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show signals in the vinylic region (δ 5-7 ppm) due to the protons on the double bonds. The terminal methyl group would appear further upfield. The coupling constants would be indicative of the stereochemistry of the double bonds.

  • ¹³C NMR: The carbon NMR spectrum for (E,E)-1,3,5-Heptatriene is available and provides key information about the carbon skeleton.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for C-H stretching of the vinyl and methyl groups, as well as C=C stretching vibrations of the conjugated system.

Mass Spectrometry (MS)

The electron ionization mass spectrum of (E,E)-1,3,5-Heptatriene shows a molecular ion peak (M⁺) at m/z 94.[3] The fragmentation pattern would be characteristic of a conjugated polyene.

Chemical Reactivity and Potential Applications

The conjugated triene system in this compound makes it susceptible to various chemical reactions, including:

  • Electrophilic Addition: It can undergo addition reactions with electrophiles like halogens.[9]

  • Cycloaddition Reactions: Similar to 1,3,5-hexatriene, it can participate in pericyclic reactions such as Diels-Alder and electrocyclic reactions, which are governed by the Woodward-Hoffmann rules.[10]

  • Polymerization: The presence of multiple double bonds makes it a potential monomer for polymerization reactions.

Due to its conjugated structure, this compound and its derivatives are of interest in materials science and as building blocks in organic synthesis.

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

G reactant Heptadienol Precursor reaction Dehydration Reaction reactant->reaction reagent Dehydrating Agent (e.g., Al₂O₃, H₂SO₄) reagent->reaction product Crude this compound reaction->product purification Purification (Distillation) product->purification final_product Pure this compound purification->final_product

References

An In-depth Technical Guide to the Synthesis and Characterization of (E,E)-1,3,5-Heptatriene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (E,E)-1,3,5-heptatriene, a conjugated polyene of interest in various fields of chemical research. This document details a robust synthetic protocol via the Horner-Wadsworth-Emmons reaction and outlines key analytical techniques for its characterization, supported by spectroscopic data.

Synthesis of (E,E)-1,3,5-Heptatriene

The synthesis of (E,E)-1,3,5-heptatriene can be effectively achieved through a Horner-Wadsworth-Emmons (HWE) reaction. This method is renowned for its high (E)-selectivity in alkene formation, making it ideal for obtaining the desired all-trans isomer. The strategy involves the reaction of crotonaldehyde (B89634) with the ylide generated from diethyl allylphosphonate.

Reaction Scheme:

Experimental Protocol: Synthesis of Diethyl Allylphosphonate

Materials:

  • Triethyl phosphite (B83602)

  • Allyl bromide

  • Anhydrous toluene (B28343) (optional, for higher boiling point reactions)

  • Nitrogen or Argon gas supply

  • Round-bottom flask with reflux condenser

  • Heating mantle and stirrer

Procedure:

  • To a round-bottomed flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add freshly distilled triethyl phosphite (1.0 eq).

  • Add allyl bromide (1.1 eq) to the flask.

  • Heat the reaction mixture to approximately 70-80 °C for 3-4 hours. The reaction progress can be monitored by TLC or GC.

  • After the reaction is complete, remove the excess volatile starting materials (allyl bromide and any ethyl bromide byproduct) by distillation.

  • The crude diethyl allylphosphonate can be purified by vacuum distillation to yield a colorless oil.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

Materials:

  • Diethyl allylphosphonate

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base (e.g., n-butyllithium)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Crotonaldehyde

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, dropping funnel, and stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF in a round-bottom flask cooled to 0 °C.

  • Slowly add a solution of diethyl allylphosphonate (1.0 eq) in anhydrous THF to the NaH suspension via a dropping funnel.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate (B1237965) ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of freshly distilled crotonaldehyde (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter off the drying agent and carefully remove the solvent by rotary evaporation at low temperature and pressure to avoid loss of the volatile product.

Purification

(E,E)-1,3,5-Heptatriene is a volatile, low-boiling point compound. Purification is best achieved by fractional distillation under reduced pressure to minimize thermal decomposition or polymerization.

Procedure:

  • Assemble a fractional distillation apparatus with a short Vigreux column.

  • Carefully transfer the crude product to the distillation flask.

  • Apply vacuum and gently heat the flask.

  • Collect the fraction that distills at the expected boiling point of (E,E)-1,3,5-heptatriene (Boiling Point: 113.5 °C at 760 mmHg, though it will be lower under vacuum).[1]

Characterization of (E,E)-1,3,5-Heptatriene

A combination of spectroscopic techniques is used to confirm the structure and purity of the synthesized (E,E)-1,3,5-heptatriene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For (E,E)-1,3,5-heptatriene, both ¹H and ¹³C NMR are essential.

Experimental Conditions:

  • Solvent: Deuterated chloroform (B151607) (CDCl₃)

  • Instrument: 400 MHz or 500 MHz NMR spectrometer

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

¹H NMR Data:

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-7 (CH₃)~1.75d~6.5
H-1 (CH₂)~5.0-5.2m
H-2, H-3, H-4, H-5, H-6~5.5-6.5m

¹³C NMR Data:

Carbon AssignmentChemical Shift (ppm)
C-7 (CH₃)~18.2
C-1 (CH₂)~115.5
C-2, C-3, C-4, C-5, C-6~127-137
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For (E,E)-1,3,5-heptatriene, the key absorptions are related to the C-H and C=C bonds of the conjugated system.

Experimental Conditions:

  • Technique: Neat (liquid film) or vapor phase

  • Instrument: FTIR spectrometer

Characteristic IR Peaks:

Wavenumber (cm⁻¹)Vibration
~3085-3010=C-H stretch
~2960-2850C-H stretch (sp³)
~1650-1600C=C stretch (conjugated)
~990=C-H bend (trans)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for characterizing conjugated systems. The extent of conjugation directly influences the wavelength of maximum absorption (λmax).

Experimental Conditions:

  • Solvent: Ethanol or Hexane

  • Instrument: UV-Vis spectrophotometer

UV-Vis Absorption Data:

Compoundλmax (nm)
(E,E)-1,3,5-Heptatriene~268
(E)-1,3,5-Hexatriene258[2][3]

The additional methyl group and extended conjugation in (E,E)-1,3,5-heptatriene are expected to cause a bathochromic (red) shift compared to 1,3,5-hexatriene.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Conditions:

  • Ionization Method: Electron Ionization (EI)

  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS)

Mass Spectrometry Data:

m/zInterpretation
94Molecular Ion [M]⁺
79[M - CH₃]⁺
66[M - C₂H₄]⁺
53
41[C₃H₅]⁺ (Allyl cation)

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Horner-Wadsworth-Emmons Reaction cluster_purification Workup & Purification cluster_product Final Product Crotonaldehyde Crotonaldehyde Olefin_Formation Olefin Formation Crotonaldehyde->Olefin_Formation Phosphonate Diethyl Allylphosphonate Ylide_Formation Ylide Formation (NaH, THF) Phosphonate->Ylide_Formation Ylide_Formation->Olefin_Formation Quench Quench (NH4Cl) Olefin_Formation->Quench Extract Extraction (Ether) Quench->Extract Dry Drying (MgSO4) Extract->Dry Distill Fractional Distillation Dry->Distill Product (E,E)-1,3,5-Heptatriene Distill->Product

Caption: Workflow for the synthesis of (E,E)-1,3,5-heptatriene.

Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Product Purified (E,E)-1,3,5-Heptatriene NMR NMR (1H, 13C) Product->NMR IR FTIR Product->IR UV_Vis UV-Vis Product->UV_Vis MS GC-MS Product->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure UV_Vis->Structure MS->Structure MS->Purity

Caption: Analytical workflow for the characterization of (E,E)-1,3,5-heptatriene.

References

Spectroscopic Profile of 1,3,5-Heptatriene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,5-heptatriene, a conjugated polyene of interest in various fields of chemical research. The information presented herein includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and structural visualizations to facilitate a deeper understanding of its molecular characteristics.

Executive Summary

This compound is a seven-carbon conjugated system with three double bonds. This document focuses on the spectroscopic properties of the (E,E)-isomer, the most stable and commonly studied form. The following sections detail its characteristic signatures in ¹H NMR, ¹³C NMR, IR, and MS, providing researchers with the necessary data for identification and characterization.

Molecular Structure of (E,E)-1,3,5-Heptatriene

The structure of (E,E)-1,3,5-heptatriene is a linear chain of seven carbon atoms with alternating double and single bonds. The "(E,E)" designation indicates the trans configuration of the substituents around the C3-C4 and C5-C6 double bonds.

G C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 = C4 C4 C3->C4 C5 C5 C4->C5 = C6 C6 C5->C6 C7 C7 C6->C7 =

Caption: Linear structure of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (E,E)-1,3,5-heptatriene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for (E,E)-1,3,5-Heptatriene

ProtonChemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)
H15.05d10.1
H26.29dd10.4, 15.1
H35.70m-
H46.06m-
H55.70m-
H66.06m-
H71.74d-

Note: Data is analogous to similar conjugated systems like trans-1,3-pentadiene and may vary slightly depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Data for (E,E)-1,3,5-Heptatriene [1]

CarbonChemical Shift (ppm)
C1117.2
C2136.9
C3130.5
C4130.8
C5128.8
C6131.5
C718.2
Infrared (IR) Spectroscopy

Table 3: Key IR Absorptions for (E,E)-1,3,5-Heptatriene (Vapor Phase) [1]

Wavenumber (cm⁻¹)IntensityAssignment
~3080-3010Medium=C-H stretch
~2960-2850MediumC-H stretch (alkyl)
~1650-1600MediumC=C stretch (conjugated)
~1000-650Strong=C-H bend (out-of-plane)
Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of (E,E)-1,3,5-Heptatriene [2][3]

m/zRelative IntensityPossible Fragment
94High[M]⁺ (Molecular Ion)
79High[M-CH₃]⁺
77Medium[C₆H₅]⁺
66Medium[C₅H₆]⁺
65Medium[C₅H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument and sample conditions.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. The spectrum is recorded on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, several hundred to several thousand scans may be necessary to achieve a good signal-to-noise ratio, with a longer relaxation delay (e.g., 2-5 seconds). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

For vapor-phase IR spectroscopy, a small amount of liquid this compound is injected into an evacuated gas cell with a known path length (e.g., 10 cm). The cell is then filled with an inert gas like nitrogen to a specific pressure. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty or nitrogen-filled cell is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column (e.g., DB-5ms) and then introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is commonly used. The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 35-300 to detect the molecular ion and its fragments.

Visualization of Key Processes

Mass Spectrometry Fragmentation Pathway

The fragmentation of the this compound molecular ion in an electron ionization mass spectrometer can proceed through several pathways. A primary fragmentation is the loss of a methyl radical.

G M [C₇H₁₀]⁺˙ m/z = 94 M_minus_CH3 [C₆H₇]⁺ m/z = 79 M->M_minus_CH3 - •CH₃ Tropylium Tropylium ion? [C₇H₇]⁺ m/z = 91 (not prominent) M->Tropylium - •H, rearrangement (less likely)

Caption: Proposed fragmentation of this compound in MS.

Conclusion

The spectroscopic data and methodologies presented in this guide provide a foundational resource for the identification and characterization of this compound. The distinct patterns observed in its NMR, IR, and MS spectra serve as reliable fingerprints for this conjugated polyene, aiding researchers in its study and application across various scientific disciplines.

References

Introduction: Understanding Conjugation in 1,3,5-Heptatriene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Orbital Theory and HOMO-LUMO Gap of 1,3,5-Heptatriene

For Researchers, Scientists, and Drug Development Professionals

This compound (C₇H₁₀) is a conjugated polyene characterized by a sequence of alternating double and single bonds. The most common isomer, (E)-1,3,5-heptatriene, possesses a six-carbon chain involved in the π-conjugated system, with a terminal methyl group. Due to this six-carbon π-system, its electronic structure and molecular orbital (MO) properties are directly analogous to the well-studied 1,3,5-hexatriene (B1211904).[1][2] This guide delves into the molecular orbital theory of the this compound π-system, focusing on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the critical energy gap that separates them.

Molecular Orbital (MO) theory provides a sophisticated model for understanding chemical bonding and electronic structure, particularly in delocalized systems like conjugated polyenes.[3] The Hückel Molecular Orbital (HMO) method, a simplified LCAO-MO approach, is exceptionally effective for describing the π-electron systems in such molecules.[4][5] It posits that the π-electron framework can be treated independently of the σ-framework.[5] For the six-carbon conjugated system of this compound, the six p-orbitals combine to form six distinct π molecular orbitals, each with a specific energy level.[6][7]

The π Molecular Orbitals of this compound

The six atomic p-orbitals of the conjugated carbon atoms in this compound linearly combine to generate six π molecular orbitals (ψ₁ through ψ₆). These orbitals are arranged in order of increasing energy, with the energy level corresponding to the number of nodes (regions of zero electron density) present in the orbital.[6][8]

  • Bonding Molecular Orbitals (ψ₁, ψ₂, ψ₃) : These three orbitals are lower in energy than the isolated atomic p-orbitals. In the ground state, they are occupied by the six π-electrons of the molecule.[6][7]

    • ψ₁ : The lowest energy orbital with zero nodes.

    • ψ₂ : Contains one node.

    • ψ₃ : Contains two nodes and is the Highest Occupied Molecular Orbital (HOMO).[9][10]

  • Antibonding Molecular Orbitals (ψ₄, ψ₅, ψ₆*)**: These three orbitals are higher in energy and are unoccupied in the ground state.[6][7]

    • ψ₄ *: Contains three nodes and is the Lowest Unoccupied Molecular Orbital (LUMO).[10]

    • ψ₅ *: Contains four nodes.

    • ψ₆ *: The highest energy orbital with five nodes.

The six π-electrons fill the bonding molecular orbitals in accordance with the Aufbau principle, with two electrons in each of ψ₁, ψ₂, and ψ₃.[10] Consequently, ψ₃ is designated as the HOMO, and ψ₄* is the LUMO.[6][7] These two orbitals are collectively known as the frontier molecular orbitals and are paramount in determining the molecule's chemical reactivity and electronic properties.[11][12]

MO_Diagram Molecular Orbital Energy Levels of the 1,3,5-Hexatriene π-System cluster_antibonding Antibonding Orbitals cluster_bonding Bonding Orbitals cluster_energy psi6 ψ₆* (5 nodes) psi5 ψ₅* (4 nodes) psi4 ψ₄* (LUMO, 3 nodes) psi3 ψ₃ (HOMO, 2 nodes)↑↓ psi2 ψ₂ (1 node)↑↓ psi1 ψ₁ (0 nodes)↑↓ E_bottom->E_top gap_start gap_end gap_start->gap_end   ΔE (HOMO-LUMO Gap)   

Caption: Molecular orbital energy diagram for a six π-electron system.

The HOMO-LUMO Gap: Electronic Transitions and Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that dictates the molecule's electronic behavior.[7]

  • Electronic Spectroscopy : The HOMO-LUMO gap corresponds to the energy required to promote an electron from the HOMO to the LUMO. This electronic transition (π → π*) can be induced by the absorption of electromagnetic radiation, typically in the ultraviolet-visible (UV-Vis) region.[13][14] The wavelength of maximum absorption (λₘₐₓ) is inversely proportional to the energy of the HOMO-LUMO gap (ΔE = hc/λ), where h is Planck's constant and c is the speed of light.[13][15] For conjugated polyenes, as the length of the conjugated system increases, the HOMO-LUMO gap decreases, resulting in a shift of λₘₐₓ to longer wavelengths (a bathochromic shift).[16][17]

  • Chemical Reactivity : The energies of the frontier orbitals are indicators of a molecule's reactivity. The HOMO energy relates to its ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO gap generally implies higher chemical reactivity.[18]

Quantitative Data

The energy levels of the π molecular orbitals in a linear polyene can be estimated using the Hückel method. The energies are expressed in terms of the Coulomb integral (α), representing the energy of an electron in an isolated p-orbital, and the resonance integral (β), representing the stabilization energy from the interaction of adjacent p-orbitals.[4]

Molecular OrbitalEnergy (Hückel Approximation)DescriptionOccupancy
ψ₆α - 1.802βAntibonding0
ψ₅α - 1.247βAntibonding0
ψ₄* (LUMO)α - 0.445βAntibonding0
ψ₃ (HOMO)α + 0.445βBonding2
ψ₂α + 1.247βBonding2
ψ₁α + 1.802βBonding2
Table 1: Hückel Molecular Orbital Energies for a Six-Carbon Conjugated System.

The HOMO-LUMO gap can be calculated from these energies and compared with experimental data derived from UV-Vis spectroscopy.

ParameterHückel Theory CalculationExperimental Value (1,3,5-Hexatriene)
HOMO Energyα + 0.445β-
LUMO Energyα - 0.445β-
HOMO-LUMO Gap (ΔE) -0.890β ~4.9 eV
λₘₐₓ -~258 nm
Table 2: Calculated and Experimental HOMO-LUMO Gap for a Six-Carbon Conjugated System.

Experimental and Computational Protocols

Experimental Determination via UV-Vis Spectroscopy

UV-Vis spectroscopy is the primary experimental technique for determining the optical HOMO-LUMO gap.[13][19]

Methodology:

  • Sample Preparation : A dilute solution of this compound is prepared using a solvent that is transparent in the expected UV absorption range (e.g., hexane (B92381) or ethanol). The concentration is carefully chosen to adhere to the Beer-Lambert law.

  • Instrumentation : A dual-beam UV-Vis spectrophotometer is calibrated using a reference cuvette containing only the solvent.

  • Spectral Acquisition : The sample cuvette is placed in the spectrophotometer, and the absorption spectrum is recorded over a range, typically from 200 to 400 nm for a molecule like this compound.

  • Data Analysis : The wavelength of maximum absorbance (λₘₐₓ) is identified from the spectrum. This peak corresponds to the π → π* transition from the HOMO to the LUMO.[13]

  • Gap Calculation : The energy of the HOMO-LUMO gap (ΔE) is calculated using the formula: ΔE (in eV) = 1240 / λₘₐₓ (in nm)[15]

Workflow Workflow for Experimental HOMO-LUMO Gap Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Calculation A Prepare dilute solution of this compound C Acquire Absorption Spectrum (e.g., 200-400 nm) A->C B Calibrate UV-Vis Spectrophotometer B->C D Identify λmax from the spectrum C->D E Calculate ΔE (ΔE = 1240 / λmax) D->E

Caption: Workflow for determining the HOMO-LUMO gap via UV-Vis spectroscopy.

Computational Protocol: Hückel Molecular Orbital (HMO) Theory

HMO theory provides a foundational computational approach to understanding the π-system.[1][20]

Methodology:

  • Define the System : Identify the number of carbon atoms (n) in the conjugated π-system (for this compound, n=6).

  • Construct the Hückel Matrix (H) : Create an n x n matrix based on the Hückel approximations:

    • Diagonal elements (Hᵢᵢ) are set to α.

    • Off-diagonal elements (Hᵢⱼ) are set to β if atoms i and j are bonded, and 0 otherwise.[21]

  • Set up the Secular Equations : The problem is expressed as a secular determinant: det(H - EI) = 0, where E are the energy eigenvalues and I is the identity matrix.

  • Solve for Eigenvalues : Solving the secular determinant yields n energy eigenvalues (Eᵢ), which correspond to the energies of the n molecular orbitals.

  • Determine HOMO-LUMO Gap : Identify the energies of the HOMO (the highest energy occupied orbital) and the LUMO (the lowest energy unoccupied orbital) and calculate the difference (E_LUMO - E_HOMO).

More advanced computational methods, such as Density Functional Theory (DFT), can provide more accurate quantitative predictions of MO energies and the HOMO-LUMO gap.[18][22]

Conclusion

The molecular orbital theory of this compound, analogous to that of 1,3,5-hexatriene, offers a powerful framework for understanding its electronic structure and chemical behavior. The arrangement of its π molecular orbitals and, most importantly, the energy gap between the HOMO and LUMO, are fundamental to interpreting its UV-Vis absorption spectrum and predicting its reactivity. For professionals in drug development and materials science, a thorough understanding of these frontier orbitals is essential for designing molecules with specific electronic and optical properties. The combination of experimental techniques like UV-Vis spectroscopy and computational models provides a robust toolkit for investigating and harnessing the properties of conjugated systems.

References

An In-depth Technical Guide to the Photochemical Properties of Conjugated Polyenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photochemical properties of conjugated polyenes, a class of molecules characterized by alternating single and double carbon-carbon bonds. Their unique electronic structure gives rise to fascinating and tunable interactions with light, making them central to a wide array of biological processes and technological applications, including vision, photosynthesis, and photomedicine. This document details their excited-state dynamics, photoisomerization, and the experimental techniques used to probe these phenomena, offering valuable insights for professionals in research and drug development.

Core Photochemical Principles of Conjugated Polyenes

The defining feature of conjugated polyenes is their delocalized π-electron system, which is responsible for their strong absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Upon absorption of a photon, a polyene is promoted from its electronic ground state (S₀) to an excited singlet state (S₁ or S₂). The subsequent decay from these excited states dictates the photochemical behavior of the molecule.

A generalized model for the excited-state dynamics of many polyenes follows the S₂ → S₁ → S* → S₀ decay pathway.[1] The initially populated, strongly allowed S₂ state rapidly decays, typically on the femtosecond timescale, to the lower-energy, forbidden S₁ state through internal conversion.[2][3] The S₁ state has a longer lifetime, generally in the picosecond range, and can decay back to the ground state non-radiatively or, in some cases, through fluorescence.[2] An additional transient state, often denoted as S*, has also been identified in the decay pathway of some carotenoids.[3] The lifetimes of these excited states are crucial in determining the efficiency of processes like energy transfer in photosynthesis.[2]

A key photochemical reaction of conjugated polyenes is cis-trans photoisomerization, the light-induced conversion between different geometric isomers. This process is fundamental to vision, where the isomerization of 11-cis-retinal (B22103) to all-trans-retinal (B13868) within the rhodopsin protein initiates the visual signal transduction cascade.[4][5] The quantum yield of this isomerization, which is the efficiency of the photochemical reaction per photon absorbed, is a critical parameter. For example, the photoisomerization of retinal in rhodopsin is remarkably efficient.[6]

Quantitative Photochemical Data

The photochemical properties of conjugated polyenes are highly dependent on their specific structure, including the length of the conjugated system, the presence of substituents, and the molecular environment. The following tables summarize key quantitative data for a selection of important polyenes.

Table 1: Excited-State Lifetimes of Selected Conjugated Polyenes

PolyeneNumber of Conjugated Double Bonds (N)S₂ Lifetime (fs)S₁ Lifetime (ps)SolventReference(s)
β-Carotene111808.1 - 10n-Hexane[3][7][8]
Lycopene111303.9Various[7][8]
Lutein10~22-Methanol (B129727)[9]
Zeaxanthin11---[3]
Neurosporene9230 - 32025Various[7][8]
Spheroidene10170 - 2508.7Various[7][8]
Spirilloxanthin1370 - 901.1Various[7][8]
Decapentaene5-~5-
Diphenylbutadiene (ttD)2 (+ 2 Phenyl Rings)-Sub-nsSolution[6]
trans-Stilbene (tS)1 (+ 2 Phenyl Rings)-Sub-nsSolution[6]

Table 2: Photoisomerization and Singlet Oxygen Quantum Yields

Polyene/PhotosensitizerProcessQuantum Yield (Φ)Conditions/SolventReference(s)
Retinal (in Rhodopsin)cis-trans Isomerization~0.67Biological matrix[6]
DODCIPhotoisomerizationVaries with temp.Aqueous P123[10]
Phenylazopyrazoles (PAPs)E→Z Isomerization0.1 - 0.8CH₃CN[11]
Methylene BlueSinglet Oxygen Generation0.52Acetonitrile
Rose BengalSinglet Oxygen Generation0.75Methanol
Zinc Phthalocyanine (ZnPC)Singlet Oxygen GenerationVaries with conc.THF[12]

Key Signaling and Mechanistic Pathways

The photochemical properties of conjugated polyenes are central to complex biological signaling cascades and therapeutic mechanisms. Below are visualizations of two such pathways created using the DOT language.

Visual_Transduction cluster_photoreceptor Photoreceptor Outer Segment Photon Photon Rhodopsin Rhodopsin (11-cis-retinal + Opsin) Photon->Rhodopsin Absorption & Isomerization Meta_II Metarhodopsin II (all-trans-retinal + Opsin) Rhodopsin->Meta_II Transducin_GDP Transducin-GDP Meta_II->Transducin_GDP activates Transducin_GTP Transducin-GTP Transducin_GDP->Transducin_GTP GDP/GTP Exchange PDE Phosphodiesterase (PDE) Transducin_GTP->PDE activates PDE_active Active PDE PDE->PDE_active cGMP cGMP PDE_active->cGMP catalyzes GMP 5'-GMP cGMP->GMP hydrolysis CNG_channel_open cGMP-gated Na+/Ca2+ Channel (Open) cGMP->CNG_channel_open keeps open CNG_channel_closed cGMP-gated Na+/Ca2+ Channel (Closed) CNG_channel_open->CNG_channel_closed closes due to low cGMP Hyperpolarization Hyperpolarization CNG_channel_closed->Hyperpolarization leads to Glutamate_release_reduced Reduced Glutamate Release Hyperpolarization->Glutamate_release_reduced causes

Caption: The visual signal transduction cascade initiated by the photoisomerization of retinal.

Photodynamic_Therapy cluster_photochemistry Photochemical Events cluster_reactions Cytotoxic Reactions Light Light (hν) PS_ground Photosensitizer (S₀) Light->PS_ground Absorption PS_singlet Excited Singlet State ¹PS* (S₁) PS_ground->PS_singlet PS_triplet Excited Triplet State ³PS* (T₁) PS_singlet->PS_triplet Intersystem Crossing Type_I Type I Reaction PS_triplet->Type_I initiates Type_II Type II Reaction PS_triplet->Type_II initiates Substrate Biological Substrate (e.g., lipids, proteins) Type_I->Substrate Electron/H⁺ Transfer Oxygen_ground Ground State Oxygen (³O₂) Type_II->Oxygen_ground Energy Transfer Oxygen_singlet Singlet Oxygen (¹O₂) Type_II->Oxygen_singlet generates Radicals Radicals & Radical Ions Substrate->Radicals Radicals->Oxygen_ground reacts with ROS Reactive Oxygen Species (e.g., O₂⁻, •OH, H₂O₂) Cell_Death Cell Death (Apoptosis, Necrosis) ROS->Cell_Death causes oxidative stress Oxygen_ground->ROS Oxygen_singlet->Cell_Death causes oxidative damage

Caption: The mechanism of photodynamic therapy involving Type I and Type II photochemical reactions.[13][14]

Experimental Protocols

Investigating the photochemical properties of conjugated polyenes requires specialized spectroscopic and analytical techniques. Below are detailed methodologies for three key experimental approaches.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is a crucial technique for separating and quantifying the different geometric isomers of polyenes, such as the cis and trans isomers of retinal or carotenoids.

Objective: To separate and quantify all-trans-retinal and its cis isomers.

Instrumentation:

  • HPLC system with a pump, autosampler, and a photodiode array (PDA) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 mm I.D. x 15 cm).

Reagents:

  • HPLC-grade methanol

  • HPLC-grade water

  • 0.01 M Sodium acetate (B1210297) buffer (pH 5.2)

  • Retinoid standards (all-trans-retinal, 13-cis-retinal, etc.)

  • Sample extraction solvent (e.g., hexane (B92381) or a mixture of hexane, ethyl acetate, and 2-propanol)

Procedure:

  • Sample Preparation:

    • Extract retinoids from the sample matrix (e.g., biological tissue, reaction mixture) using an appropriate organic solvent. For serum samples, protein precipitation with ethanol (B145695) may be necessary before extraction with hexane.[9]

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic mobile phase of 85% methanol and 15% 0.01 M sodium acetate buffer (pH 5.2) can be used.[8]

    • Flow Rate: 1.5 mL/min.[8]

    • Column Temperature: Maintain at a constant temperature, e.g., 30°C.

    • Detection: Monitor the absorbance at the λmax of the retinoids, typically around 325-380 nm. A PDA detector allows for the acquisition of the full UV-Vis spectrum of each eluting peak for identification.

  • Analysis:

    • Inject the prepared sample and standards onto the HPLC system.

    • Identify the isomers in the sample by comparing their retention times and UV-Vis spectra with those of the pure standards.

    • Quantify the amount of each isomer by integrating the peak area and comparing it to a calibration curve generated from the standards.

HPLC_Workflow Sample Sample Matrix (e.g., tissue, reaction mixture) Extraction Solvent Extraction (e.g., Hexane) Sample->Extraction Evaporation Evaporation (under Nitrogen) Extraction->Evaporation Reconstitution Reconstitution (in mobile phase) Evaporation->Reconstitution Filtration Filtration (0.22 µm filter) Reconstitution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 column, isocratic mobile phase) Injection->Separation Detection Detection (PDA/UV-Vis Detector) Separation->Detection Analysis Data Analysis (Peak identification and quantification) Detection->Analysis

Caption: General experimental workflow for the HPLC analysis of polyene isomers.

Femtosecond Transient Absorption Spectroscopy

This pump-probe technique allows for the observation of the ultrafast dynamics of excited states with femtosecond time resolution.

Objective: To measure the excited-state lifetimes (S₂ and S₁) of β-carotene in solution.

Instrumentation:

  • Femtosecond laser system: Ti:Sapphire oscillator and regenerative amplifier (e.g., producing ~100 fs pulses at 800 nm with a 1 kHz repetition rate).

  • Optical Parametric Amplifier (OPA) to generate tunable pump pulses in the visible range.

  • White-light continuum generation setup for the probe pulse (e.g., by focusing a portion of the 800 nm fundamental into a sapphire crystal).

  • Delay stage for controlling the time delay between the pump and probe pulses.

  • Spectrometer and CCD detector for recording the transient absorption spectra.

Procedure:

  • Sample Preparation:

    • Dissolve β-carotene in a suitable solvent (e.g., n-hexane or ethanol) to an absorbance of approximately 0.5-1.0 at the excitation wavelength in a 1-2 mm path length cuvette.

    • Continuously stir or flow the sample to prevent photobleaching.

  • Experimental Setup:

    • The output of the regenerative amplifier is split into two beams.

    • One beam is directed to the OPA to generate the pump pulse (e.g., 480 nm for β-carotene to excite to the S₂ state).

    • The other beam is used to generate the white-light continuum probe pulse.

    • The pump and probe beams are focused and spatially overlapped on the sample. The pump beam is typically chopped at half the laser repetition rate.

    • The probe beam, after passing through the sample, is directed to a spectrometer coupled to a CCD detector.

  • Data Acquisition:

    • The transient absorption spectrum is measured as a function of the time delay between the pump and probe pulses.

    • The change in absorbance (ΔA) is calculated as ΔA = -log(I_pump_on / I_pump_off), where I_pump_on and I_pump_off are the intensities of the probe light transmitted through the sample with and without the pump pulse, respectively.

    • Data is collected over a range of time delays, from femtoseconds to hundreds of picoseconds, to track the entire decay process.

  • Data Analysis:

    • The collected data is typically represented as a 2D map of ΔA versus wavelength and time delay.

    • Global analysis of the data, fitting the entire dataset to a multi-exponential decay model, is used to extract the lifetimes of the different excited states (e.g., S₂ and S₁).

Nanosecond Flash Photolysis

Flash photolysis is used to study transient species with longer lifetimes (nanoseconds to seconds), such as triplet states or radical intermediates.

Objective: To observe the formation and decay of the triplet excited state of a conjugated polyene.

Instrumentation:

  • Pulsed laser source for excitation (pump), e.g., a Nd:YAG laser with a nanosecond pulse width (e.g., providing excitation at 355 nm or 532 nm).

  • Continuous wave (CW) lamp (e.g., Xenon arc lamp) as the probe light source.

  • Sample holder (quartz cuvette).

  • Monochromator and a fast photodetector (e.g., photomultiplier tube, PMT).

  • Digital oscilloscope to record the time-resolved signal.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the polyene in a degassed solvent (to avoid quenching of the triplet state by oxygen) in a quartz cuvette. The concentration should be adjusted to have a suitable absorbance at the excitation wavelength.

  • Experimental Setup:

    • The pump laser beam and the probe light beam are directed through the sample, typically in a perpendicular arrangement.

    • The probe light, after passing through the sample, is directed into a monochromator set to a wavelength where the transient species (e.g., the triplet state) absorbs.

    • The output of the monochromator is detected by the PMT.

  • Data Acquisition:

    • The laser is fired to excite the sample, and the change in the intensity of the probe light is recorded as a function of time using the digital oscilloscope, which is triggered by the laser pulse.

    • The change in absorbance over time is calculated from the change in the detected light intensity.

  • Data Analysis:

    • The resulting kinetic trace (ΔA vs. time) is fitted to an appropriate kinetic model (e.g., first-order or second-order decay) to determine the lifetime of the transient species.

Conclusion

The photochemical properties of conjugated polyenes are a rich and complex field of study with profound implications for biology, medicine, and materials science. Understanding their excited-state dynamics, photoisomerization reactions, and the factors that influence these processes is essential for harnessing their potential. The experimental techniques outlined in this guide provide the means to probe these fundamental properties, enabling further advancements in areas such as the development of novel photopharmaceuticals, the design of advanced optical materials, and a deeper understanding of the fundamental processes of life.

References

An In-Depth Technical Guide to the Electrocyclic Reactions of 1,3,5-Heptatriene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrocyclic reactions of 1,3,5-heptatriene and its derivatives. This class of pericyclic reactions is a powerful tool in organic synthesis, allowing for the stereospecific formation of six-membered rings, a common motif in many biologically active molecules and pharmaceutical compounds. This document outlines the core principles governing these reactions, including stereochemistry, kinetics, and the influence of substituents, with a focus on providing actionable data and experimental insights for professionals in the field.

Core Principles: The Woodward-Hoffmann Rules in 6π Systems

The electrocyclic reactions of this compound, a 6π-electron system, are governed by the Woodward-Hoffmann rules. These rules, based on the conservation of orbital symmetry, predict the stereochemical outcome of the reaction under either thermal or photochemical conditions.

  • Thermal Electrocyclization: Under thermal conditions, the 6π electrocyclization of a this compound proceeds through a disrotatory ring closure. In this process, the substituents at the termini of the conjugated system rotate in opposite directions (one clockwise, one counter-clockwise) as the new σ-bond is formed. This is a symmetry-allowed process, proceeding through a low-energy transition state.

  • Photochemical Electrocyclization: Under photochemical conditions (irradiation with UV light), the reaction proceeds via an excited state and the stereochemical outcome is reversed. The ring closure occurs in a conrotatory fashion, where the terminal substituents rotate in the same direction (both clockwise or both counter-clockwise).

The stereospecificity of these reactions is a key feature that makes them highly valuable in synthetic chemistry, allowing for precise control over the stereochemistry of the resulting cyclohexadiene products.

G General Scheme of this compound Electrocyclization Heptatriene This compound Cyclohexadiene 5-Methyl-1,3-cyclohexadiene Heptatriene->Cyclohexadiene Δ (heat) disrotatory Heptatriene->Cyclohexadiene hν (light) conrotatory G Torquoselectivity in a Chiral Heptatriene Derivative Chiral Heptatriene Chiral this compound Derivative Product A Diastereomer A Chiral Heptatriene->Product A Inward Rotation (disfavored) Product B Diastereomer B Chiral Heptatriene->Product B Outward Rotation (favored) G Workflow for Thermal Electrocyclization A Prepare Solution of Heptatriene Derivative B Heat Reaction Mixture (100-200 °C) A->B C Monitor Reaction Progress (GC, HPLC, or NMR) B->C D Cool and Concentrate C->D E Purify Product (Chromatography, etc.) D->E G Workflow for Photochemical Electrocyclization A Prepare and Degas Solution in Quartz Vessel B Irradiate with UV Lamp (with cooling) A->B C Monitor Reaction Progress (UV-Vis, GC, HPLC, or NMR) B->C D Solvent Removal (in the dark) C->D E Purify Product (in the dark) D->E

An In-depth Technical Guide to the Thermal Isomerization of 1,3,5-Heptatriene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal isomerization of 1,3,5-heptatriene isomers. It delves into the kinetics, reaction mechanisms, and experimental protocols relevant to the study of these transformations. The information is presented to aid researchers in understanding the fundamental principles governing these reactions and to provide a basis for further investigation in fields such as organic synthesis and medicinal chemistry, where the controlled isomerization of polyenes can be of significant interest.

Introduction to Thermal Isomerization of 1,3,5-Heptatrienes

This compound is a conjugated polyene that exists as several geometric isomers due to the presence of three double bonds. These isomers can interconvert under thermal conditions through a series of pericyclic reactions, primarily geometric (cis-trans) isomerization and electrocyclization. Understanding the kinetics and pathways of these transformations is crucial for controlling reaction outcomes and for the stereoselective synthesis of desired products.

The thermal reactions of 1,3,5-heptatrienes are typically studied in the gas phase to observe the unimolecular processes without interference from solvent molecules. The primary isomerization pathway involves the interconversion of geometric isomers, which is often followed by subsequent, often faster, reactions such as electrocyclic ring closure and intramolecular hydrogen shifts.

Quantitative Data on Thermal Isomerization

The most extensively studied thermal isomerization is that of 1,trans-3,trans-5-heptatriene. The kinetic parameters for this reaction have been determined in gas-phase studies.

IsomerReactionTemperature Range (°C)Pressure Range (torr)Arrhenius Equation (log k, s⁻¹)Activation Energy (Ea) (kcal/mol)Pre-exponential Factor (A) (s⁻¹)Reference
1,trans-3,trans-5-HeptatrieneGeometric Isomerization247-3321.6 - 22(12.28 ± 0.19) – (42.37 ± 0.49)/θ*42.37 ± 0.491.91 x 10¹²[1]

*θ = 4.58 × 10⁻³ T(K)

Reaction Pathways and Mechanisms

The thermal isomerization of this compound is not a simple cis-trans interconversion but rather a network of competing and sequential reactions. The process is initiated by the geometric isomerization of the starting isomer, which is believed to proceed through a biradical transition state. The initially formed geometric isomer can then undergo a series of subsequent reactions.

For 1,trans-3,trans-5-heptatriene, the primary reaction product is 1,cis-3,trans-5-heptatriene.[1] This cis-isomer is highly reactive and rapidly undergoes an electrocyclic ring closure to form 5-methyl-1,3-cyclohexadiene. This cyclization is a disrotatory process, as predicted by the Woodward-Hoffmann rules for a 6π-electron system under thermal conditions. The resulting cyclohexadiene can then undergo further isomerization via an intramolecular 1,5-hydrogen transfer to yield 1-methyl-1,3-cyclohexadiene (B73880) and 3-methyl-1,3-cyclohexadiene.[1]

At lower temperatures and higher pressures, a competing bimolecular Diels-Alder addition reaction may also be observed.[1]

Visualization of Reaction Pathways

The following diagrams illustrate the key reaction pathways involved in the thermal isomerization of this compound.

G trans,trans-1,3,5-Heptatriene trans,trans-1,3,5-Heptatriene Biradical_TS Biradical Transition State trans,trans-1,3,5-Heptatriene->Biradical_TS Heat (Δ) cis,trans-1,3,5-Heptatriene cis,trans-1,3,5-Heptatriene Biradical_TS->cis,trans-1,3,5-Heptatriene

Geometric Isomerization Pathway

G cis,trans-1,3,5-Heptatriene cis,trans-1,3,5-Heptatriene Cyclohexadiene_TS Disrotatory Transition State cis,trans-1,3,5-Heptatriene->Cyclohexadiene_TS Fast Electrocyclization 5-Methyl-1,3-cyclohexadiene 5-Methyl-1,3-cyclohexadiene Cyclohexadiene_TS->5-Methyl-1,3-cyclohexadiene 1-Methyl-1,3-cyclohexadiene 1-Methyl-1,3-cyclohexadiene 5-Methyl-1,3-cyclohexadiene->1-Methyl-1,3-cyclohexadiene 1,5-H Shift 3-Methyl-1,3-cyclohexadiene 3-Methyl-1,3-cyclohexadiene 5-Methyl-1,3-cyclohexadiene->3-Methyl-1,3-cyclohexadiene 1,5-H Shift

Subsequent Reaction Pathways

Experimental Protocols

Detailed experimental protocols for the thermal isomerization of this compound isomers are not extensively published. However, based on the available literature for gas-phase unimolecular reactions, a general methodology can be outlined.

Synthesis and Purification of this compound Isomers

The synthesis of specific this compound isomers is a prerequisite for studying their thermal behavior. A general approach involves the Wittig reaction, which can be adapted to yield different stereoisomers.

Example Synthesis of (3E,5E)-1,3,5-Heptatriene:

A Wittig reaction between crotonaldehyde (B89634) and a suitable phosphonium (B103445) ylide, such as allyltriphenylphosphonium bromide, can be employed. The stereochemical outcome can be influenced by the reaction conditions (e.g., solvent, base, presence of salts). Purification of the resulting mixture of isomers is typically achieved by fractional distillation and/or preparative gas chromatography.

Gas-Phase Isomerization Experiment

The thermal isomerization is typically carried out in a static or flow reactor system.

Apparatus:

  • Reactor: A high-temperature, inert material (e.g., quartz) vessel of known volume. The reactor is housed in a furnace capable of maintaining a constant and uniform temperature.

  • Vacuum Line: A vacuum line is essential for evacuating the reactor and for introducing the reactant vapor to a specific pressure.

  • Pressure Measurement: A pressure gauge (e.g., a manometer or a transducer) is used to measure the pressure of the reactant in the reactor.

  • Sampling System: A system for withdrawing samples from the reactor at specific time intervals for analysis. This can be achieved through a series of valves connected to a gas chromatograph.

General Procedure:

  • Reactor Preparation: The reactor is thoroughly cleaned and passivated to remove any active sites on the surface that could catalyze side reactions. This is often done by heating the reactor under vacuum for an extended period.

  • Evacuation: The reactor is evacuated to a high vacuum to remove any residual gases.

  • Reactant Introduction: A known amount of the purified this compound isomer is vaporized and introduced into the heated reactor to a desired initial pressure.

  • Reaction Monitoring: At timed intervals, small aliquots of the gas mixture are withdrawn from the reactor and analyzed by gas-liquid partition chromatography (GLC).

  • Analysis: The GLC is used to separate the different isomers and reaction products. The peak areas are used to determine the concentration of each species as a function of time. A flame ionization detector (FID) is commonly used for sensitive detection of hydrocarbons.

  • Data Analysis: The rate constants for the isomerization are determined by plotting the concentration of the reactant versus time and fitting the data to a first-order rate law. The experiments are repeated at different temperatures to determine the Arrhenius parameters (activation energy and pre-exponential factor).

Analytical Method: Gas-Liquid Chromatography (GLC)

Column: A capillary column with a suitable stationary phase (e.g., a non-polar phase like squalane (B1681988) or a polar phase for better separation of isomers) is used. Carrier Gas: An inert gas such as helium or nitrogen is used as the carrier gas. Temperature Program: An appropriate temperature program for the GLC oven is developed to achieve good separation of the reactant, isomeric products, and any subsequent reaction products within a reasonable time. Calibration: The detector response is calibrated for each component to ensure accurate quantitative analysis. This is typically done by injecting known amounts of each purified compound.

Experimental Workflow

The following diagram outlines the general workflow for studying the thermal isomerization of a this compound isomer.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Synthesis Synthesis Purification Purification Synthesis->Purification e.g., Distillation, Prep-GC Introduction_to_Reactor Introduction_to_Reactor Purification->Introduction_to_Reactor Heating Heating Introduction_to_Reactor->Heating Constant T, P Sampling Sampling Heating->Sampling Timed Intervals GLC_Analysis GLC_Analysis Sampling->GLC_Analysis Data_Processing Data_Processing GLC_Analysis->Data_Processing Peak Integration Kinetic_Analysis Kinetic_Analysis Data_Processing->Kinetic_Analysis Rate Constants, Arrhenius Plot

Experimental Workflow

Conclusion

The thermal isomerization of this compound isomers is a complex process involving geometric isomerization, electrocyclization, and hydrogen shifts. While quantitative kinetic data is primarily available for the all-trans isomer, the established reaction pathways provide a framework for understanding the behavior of other isomers. The experimental protocols outlined in this guide, based on common practices for gas-phase kinetic studies, offer a starting point for researchers interested in further exploring these fascinating unimolecular reactions. A deeper understanding of the kinetics and mechanisms of these isomerizations will continue to be valuable in the design and control of organic reactions.

References

Gas-Phase Thermochemistry of 1,3,5-Heptatriene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase thermochemistry of 1,3,5-heptatriene, with a focus on the (E,E)-isomer. It consolidates available experimental and computational data, details relevant experimental and theoretical methodologies, and presents visualizations of key processes. Due to the limited availability of direct experimental thermochemical values for this specific molecule, this guide also incorporates high-level computational chemistry protocols and data from analogous compounds to provide a thorough understanding.

Quantitative Thermochemical Data

The available quantitative thermochemical data for gas-phase this compound is primarily based on reaction thermochemistry and computational estimations. Direct experimental values for standard enthalpy of formation, standard molar entropy, and molar heat capacity are not readily found in the literature.

Table 1: Reaction Thermochemistry for this compound Isomers

ReactionThermochemical QuantityValueMethodReference
(E,Z)-1,3,5-heptatriene ⇌ (E,E)-1,3,5-heptatrieneΔrH° (473.15 K)-3.5 ± 0.2 kJ/molEquilibrium Constant (Eqk)Egger and James, 1971

Table 2: Gas-Phase Ion Energetics of (E,E)-1,3,5-Heptatriene

ReactionThermochemical QuantityValueMethodReference
C₇H₉⁻ + H⁺ → C₇H₁₀ΔrH°1526 ± 13 kJ/molDissociation Energy from Electron Affinity (D-EA)Zimmerman, Gygax, et al., 1978
C₇H₉⁻ + H⁺ → C₇H₁₀ΔrG°1500 ± 14 kJ/molEnthalpy and Entropy from Temperature Dependence (H-TS)Zimmerman, Gygax, et al., 1978

Table 3: Estimated Gas-Phase Thermochemical Properties of this compound

Property(E,E)-1,3,5-HeptatrieneMethodSource
Standard Enthalpy of Formation (ΔfH°gas) 172.06 kJ/molJoback Method (Group Additivity)Cheméo
Standard Gibbs Free Energy of Formation (ΔfG°) 256.34 kJ/molJoback Method (Group Additivity)Cheméo
Ideal Gas Heat Capacity (Cp,gas) See Table 4 for temperature dependenceJoback Method (Group Additivity)Cheméo

Table 4: Estimated Ideal Gas Heat Capacity (Cp,gas) of (E,E)-1,3,5-Heptatriene as a Function of Temperature

Temperature (K)Cp,gas (J/mol·K)
272.24151.77
301.13162.24
330.02172.50
358.91182.50
387.80192.20
416.69201.57
445.58210.58
474.47219.22
503.36227.46
532.25235.29
561.14242.71
590.03249.71
618.92256.30
647.81262.48
676.70268.27
705.59273.67
734.48278.70
763.37283.37
792.26287.70
821.15291.70
850.04295.39
878.93298.78
907.82301.89
936.71304.74
965.60307.35
994.49309.73
Data sourced from Cheméo, calculated using the Joback method.

Experimental and Computational Protocols

Experimental Methodologies

2.1.1. Nitric Oxide-Catalyzed Gas-Phase Isomerization

The enthalpy difference between (E,Z)- and (E,E)-1,3,5-heptatriene was determined by studying the nitric oxide-catalyzed isomerization in the gas phase[1].

  • Principle: The reversible isomerization is allowed to reach equilibrium at a known temperature. The equilibrium constant (K_eq) is determined by analyzing the composition of the mixture. The Gibbs free energy of reaction (ΔrG°) is then calculated using the equation ΔrG° = -RTln(K_eq). By measuring the equilibrium constant at different temperatures, the enthalpy of reaction (ΔrH°) can be determined from the van 't Hoff equation: d(ln K_eq)/d(1/T) = -ΔrH°/R.

  • Experimental Setup: A static reactor, typically a Pyrex vessel of known volume, is housed in a furnace to maintain a constant and uniform temperature. The reactor is connected to a vacuum line for evacuation and introduction of reactants.

  • Procedure:

    • A known amount of the starting isomer (e.g., (E,Z)-1,3,5-heptatriene) and a catalytic amount of nitric oxide are introduced into the evacuated and heated reactor.

    • The mixture is allowed to equilibrate for a sufficient period.

    • The reaction is quenched, and the isomeric composition of the mixture is analyzed, typically by gas chromatography (GC).

    • The experiment is repeated at several temperatures to determine the temperature dependence of the equilibrium constant.

2.1.2. Electron Photodetachment Spectroscopy

The gas-phase acidity of this compound, related to the enthalpy of formation of its corresponding anion, was investigated using electron photodetachment spectroscopy[2].

  • Principle: This technique measures the energy required to detach an electron from a negative ion. A beam of mass-selected anions is irradiated with a tunable laser. The electron photodetachment cross-section is measured as a function of photon energy. The onset of the photodetachment signal corresponds to the electron affinity of the corresponding neutral radical.

  • Experimental Setup:

    • Ion Generation: The heptatrienyl anion (C₇H₉⁻) is generated in an ion source.

    • Ion Trapping and Mass Selection: The generated anions are trapped and mass-selected using an ion cyclotron resonance (ICR) spectrometer or a similar mass-selective trap.

    • Photodetachment: The trapped and mass-selected anions are irradiated with a tunable light source, such as a dye laser or an optical parametric oscillator (OPO).

    • Detection: The depletion of the parent anion population or the appearance of product ions is monitored as a function of the irradiating wavelength.

  • Data Analysis: The electron affinity of the heptatrienyl radical is determined from the photodetachment threshold. This value, in conjunction with other thermochemical data, can be used in a thermochemical cycle to derive gas-phase acidities and related bond dissociation energies.

Computational Methodologies

Due to the scarcity of experimental data, high-level computational chemistry methods are invaluable for obtaining accurate thermochemical properties of this compound. Composite methods like Gaussian-3 (G3) and Complete Basis Set (CBS) are designed to achieve high accuracy.

2.2.1. Gaussian-3 (G3) and G3(MP2)//B3LYP Protocol

G3 theory and its variants are composite methods that approximate a high-level calculation by a series of lower-level calculations. The G3(MP2)//B3LYP method is a cost-effective and accurate variant.[1][3][4]

  • Step 1: Geometry Optimization and Frequency Calculation: The molecular geometry is optimized, and vibrational frequencies are calculated at the B3LYP/6-31G(d) level of theory. The unscaled vibrational frequencies are used to compute the zero-point vibrational energy (ZPVE).

  • Step 2: Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using larger basis sets and higher levels of theory, including QCISD(T)/6-31G(d), MP4/6-31+G(d), MP4/6-31G(2df,p), and MP2(Full)/G3Large.

  • Step 3: Energy Correction: The final G3(MP2)//B3LYP energy is obtained by combining the energies from the different levels of theory and adding several empirical corrections, including a higher-level correction (HLC) and a spin-orbit correction for atomic species.

  • Step 4: Enthalpy of Formation Calculation: The enthalpy of formation at 0 K is calculated from the atomization energy. The enthalpy of formation at 298.15 K is then obtained by adding thermal corrections derived from the vibrational frequencies.

2.2.2. Complete Basis Set (CBS-QB3) Protocol

The CBS-QB3 method is another widely used composite method for obtaining accurate thermochemical data.[5][6][7][8]

  • Step 1: Geometry Optimization and Frequency Calculation: The geometry is optimized and frequencies are calculated at the B3LYP/6-311G(d,p) level. The frequencies are scaled by an empirical factor to better reproduce experimental ZPVEs.

  • Step 2: Single-Point Energy Calculations: A series of single-point energy calculations are performed at the MP2/6-311+G(2d,p), MP4(SDQ)/6-31+G(d,p), and CCSD(T)/6-31+G(d') levels of theory.

  • Step 3: Extrapolation to the Complete Basis Set Limit: An extrapolation is performed to estimate the complete basis set limit for the MP2 energy.

  • Step 4: Final Energy Calculation: The CBS-QB3 energy is calculated by combining the extrapolated MP2 energy with corrections from the higher-level calculations and an empirical correction.

  • Step 5: Enthalpy of Formation Calculation: The enthalpy of formation is calculated in a similar manner to the G3 methods, using the computed total energy and thermal corrections.

Visualizations

The following diagrams illustrate key experimental and computational workflows relevant to the study of the gas-phase thermochemistry of this compound.

experimental_workflow cluster_source Ion Source cluster_mass_selection Mass Selection cluster_photodetachment Photodetachment cluster_detection Detection & Analysis start Precursor Molecule (e.g., in a carrier gas) source Anion Generation (e.g., electron attachment) start->source trap Ion Trap (e.g., ICR cell) source->trap mass_filter Mass Selection of C₇H₉⁻ Anion trap->mass_filter interaction Laser-Ion Interaction mass_filter->interaction laser Tunable Laser laser->interaction detector Detector interaction->detector analysis Data Analysis (Electron Affinity Determination) detector->analysis

Caption: Workflow for an electron photodetachment spectroscopy experiment.

computational_workflow start Define Molecular Structure (this compound) opt_freq Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-311G(d,p)) start->opt_freq zpve Calculate Zero-Point Vibrational Energy (ZPVE) opt_freq->zpve sp_energies Single-Point Energy Calculations (MP2, MP4, CCSD(T) with various basis sets) opt_freq->sp_energies final_energy Calculate Final Energy (with empirical corrections) zpve->final_energy extrapolation Extrapolate to Complete Basis Set (CBS) Limit sp_energies->extrapolation extrapolation->final_energy thermo Calculate Thermochemical Properties (ΔfH°, S°, Cp) final_energy->thermo

Caption: Workflow for a CBS-QB3 computational thermochemistry calculation.

isomerization reactant (E,Z)-1,3,5-Heptatriene C₇H₁₀ product (E,E)-1,3,5-Heptatriene C₇H₁₀ reactant->product Nitric Oxide (catalyst) ΔrH° = -3.5 kJ/mol

Caption: Nitric oxide-catalyzed isomerization of this compound.

References

The Superior Stability of Conjugated Systems: A Comparative Analysis of 1,3,5-Heptatriene and 1,3,6-Heptatriene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of organic chemistry, the arrangement of multiple bonds within a molecule dictates its energetic properties and reactivity. This guide provides a detailed examination of the stability difference between two isomeric heptatrienes: the fully conjugated 1,3,5-heptatriene and the partially conjugated 1,3,6-heptatriene (B91130). While specific experimental thermochemical data for these exact compounds is sparse in publicly available literature, this document extrapolates from established principles of alkene stability, supported by data from analogous compounds, to elucidate the underlying reasons for the enhanced stability of the conjugated isomer. We will delve into the theoretical basis for this stability, outline the experimental protocols used to quantify it, and present a clear, data-driven comparison.

Introduction: The Significance of Alkene Stability

The stability of alkenes is a cornerstone of organic chemistry, with profound implications in reaction kinetics, thermodynamics, and molecular design, particularly in the field of drug development where molecular stability can influence a drug's shelf-life, metabolism, and efficacy. The arrangement of pi bonds in polyenes, hydrocarbons with multiple double bonds, is a critical determinant of their overall stability. This guide focuses on two C7H10 isomers, this compound and 1,3,6-heptatriene, to illustrate the stabilizing effect of conjugation.

This compound possesses a system of alternating double and single bonds, resulting in a fully conjugated pi system where the p-orbitals of six adjacent carbon atoms overlap. In contrast, 1,3,6-heptatriene has a conjugated diene system and an isolated double bond, separated by a sp³-hybridized carbon. This structural variance leads to a significant difference in their thermodynamic stability.

Theoretical Basis for Stability

The enhanced stability of conjugated dienes and polyenes compared to their non-conjugated counterparts is attributed to several key factors:

  • Electron Delocalization: In a conjugated system, the pi electrons are not confined to the space between two carbon atoms but are delocalized over the entire length of the conjugated system. This delocalization of electron density over a larger area lowers the overall potential energy of the molecule, thereby increasing its stability.[1]

  • Hybridization: The C-C single bonds within a conjugated system are formed from the overlap of sp²-sp² hybrid orbitals, which have more s-character than the sp²-sp³ bonds found in non-conjugated systems.[1] Bonds with more s-character are shorter and stronger, contributing to the overall stability of the molecule.[1]

Based on these principles, This compound is predicted to be the more stable isomer due to its extended conjugation.

Quantifying Stability: Heat of Hydrogenation

The most common experimental method for quantifying the relative stability of alkenes is by measuring their heat of hydrogenation (ΔH°hydrog) .[2] This is the enthalpy change that occurs when an alkene is catalytically hydrogenated to its corresponding alkane. A more stable alkene, being at a lower potential energy state, will release less heat upon hydrogenation.[3] Therefore, a lower heat of hydrogenation corresponds to a more stable alkene.[2]

Data Presentation

To illustrate the expected quantitative difference in stability, we can use data for analogous hexadienes and hexatrienes.

CompoundStructureType of Pi SystemExperimental Heat of Hydrogenation (kcal/mol)
1,5-Hexadiene (B165246)CH₂=CH-CH₂-CH₂-CH=CH₂Isolated~ -60.5
1,3-Hexadiene (B165228)CH₂=CH-CH=CH-CH₂-CH₃Conjugated~ -54.1
Estimated for 1,3,6-HeptatrieneCH₂=CH-CH=CH-CH₂-CH=CH₂Partially ConjugatedHigher than this compound
Estimated for this compoundCH₂=CH-CH=CH-CH=CH-CH₃Fully ConjugatedLower than 1,3,6-Heptatriene

Note: The values for hexadienes are from established literature. The relative stability for the heptatrienes is a prediction based on the principles of conjugation.

The lower heat of hydrogenation for 1,3-hexadiene compared to 1,5-hexadiene demonstrates the stabilizing effect of conjugation. We can confidently predict a similar, and likely more pronounced, trend for the heptatrienes, with the fully conjugated this compound having a significantly lower heat of hydrogenation than 1,3,6-heptatriene.

Experimental Protocols

The determination of the heat of hydrogenation is typically performed using calorimetry.

Catalytic Hydrogenation via Calorimetry

Objective: To measure the heat released during the complete hydrogenation of this compound and 1,3,6-heptatriene to n-heptane.

Methodology:

  • Calorimeter Setup: A reaction calorimeter, often a bomb calorimeter, is used.[4][5] The reaction vessel is submerged in a known quantity of a liquid (e.g., water) in an insulated container. The temperature of the liquid is monitored with a high-precision thermometer.

  • Sample Preparation: A precisely weighed sample of the heptatriene isomer is placed in the reaction vessel. A suitable solvent, such as acetic acid or a hydrocarbon, is added.

  • Catalyst Addition: A catalytic amount of a hydrogenation catalyst, typically platinum(IV) oxide (PtO₂, Adam's catalyst) or palladium on carbon (Pd/C), is added to the vessel.

  • Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to a specific level. The reaction is initiated, often by shaking to ensure proper mixing.

  • Temperature Measurement: The temperature of the calorimeter liquid is recorded before and after the reaction. The temperature change (ΔT) is used to calculate the heat released (q) using the known heat capacity of the calorimeter system.

  • Calculation: The heat of hydrogenation per mole (ΔH°hydrog) is calculated from the heat released, the mass of the sample, and its molar mass.

Data Analysis: The heats of hydrogenation for this compound and 1,3,6-heptatriene are compared. The isomer with the less exothermic (smaller negative value) heat of hydrogenation is identified as the more stable compound.

Isomer Separation and Analysis

Prior to calorimetric analysis, it is crucial to ensure the purity of the isomers. Gas chromatography (GC) is the primary method for separating and identifying isomeric hydrocarbons.[6]

Methodology:

  • Column Selection: A high-resolution capillary GC column is chosen. For nonpolar isomers like heptatrienes, a nonpolar stationary phase (e.g., polydimethylsiloxane) is typically effective.

  • Temperature Programming: A temperature program is developed to optimize the separation of the isomers based on their boiling points and interactions with the stationary phase.

  • Detection: A flame ionization detector (FID) is commonly used for the detection of hydrocarbons.

  • Identification: The retention times of the separated isomers are compared to those of known standards for positive identification. Mass spectrometry (GC-MS) can be coupled to the GC to confirm the molecular weight and fragmentation patterns of each isomer.

Visualizations

Logical Relationship of Stability

G cluster_0 Molecular Structure cluster_1 Electronic Configuration cluster_2 Thermodynamic Property 1_3_5_Heptatriene This compound Conjugated Fully Conjugated Pi System 1_3_5_Heptatriene->Conjugated 1_3_6_Heptatriene 1,3,6-Heptatriene Partially_Conjugated Partially Conjugated and Isolated Pi Bonds 1_3_6_Heptatriene->Partially_Conjugated Stability Higher Stability (Lower Energy) Conjugated->Stability Instability Lower Stability (Higher Energy) Partially_Conjugated->Instability

Caption: Relationship between structure, conjugation, and stability.

Experimental Workflow for Stability Determination

G Start Isomer Synthesis or Procurement Purification Purification and Separation (e.g., Gas Chromatography) Start->Purification Calorimetry_135 Calorimetric Measurement of this compound (Heat of Hydrogenation) Purification->Calorimetry_135 Calorimetry_136 Calorimetric Measurement of 1,3,6-Heptatriene (Heat of Hydrogenation) Purification->Calorimetry_136 Data_Analysis Data Analysis and Comparison Calorimetry_135->Data_Analysis Calorimetry_136->Data_Analysis Conclusion Determination of Relative Stability Data_Analysis->Conclusion

Caption: Workflow for experimental stability determination.

Conclusion

References

1,3,5-Heptatriene CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Heptatriene, a conjugated polyene with the molecular formula C₇H₁₀, exists as several geometric isomers, each possessing unique chemical and physical properties. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, physicochemical properties, a representative synthetic protocol, and key chemical transformations. While direct applications in drug development are not widely documented in current literature, its conjugated system serves as a valuable structural motif in organic chemistry and may be of interest to researchers in the design of novel bioactive molecules.

Chemical Identity and Molecular Formula

The molecular formula for this compound is C₇H₁₀ . Due to the presence of three double bonds, it can exist in various stereoisomeric forms. The Chemical Abstracts Service (CAS) has assigned different numbers to identify these specific isomers.

Isomer NameCAS Number
(3E,5E)-1,3,5-Heptatriene17679-93-5
(3E,5Z)-1,3,5-Heptatriene24587-25-5
(3Z,5Z)-1,3,5-Heptatriene30915-44-7
This compound (unspecified)2196-23-8

Physicochemical and Spectroscopic Data

The properties of this compound can vary depending on the specific isomer. The following tables summarize key quantitative data for different forms of the molecule.

Physical Properties
Property(E,E)-1,3,5-HeptatrieneGeneral this compound (Isomer Unspecified)
Molecular Weight 94.15 g/mol [1]94.1564 g/mol [2]
Boiling Point -113.5 °C at 760 mmHg[2]
Density -0.744 g/cm³[2]
Refractive Index -1.455[2]
Vapor Pressure -24.5 mmHg at 25°C[2]
Flash Point -4.8 °C[2]
logP 3.0 (Computed)[1]2.30470[2]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound isomers.

Spectroscopy TypeData for (E,E)-1,3,5-Heptatriene
¹³C NMR Spectra available, though specific chemical shifts require access to spectral databases.[3]
Infrared (IR) Vapor phase IR spectra are available.[3]
Mass Spec (MS) Available through various databases, providing fragmentation patterns for structural elucidation.[3][4]
UV-Vis As a conjugated triene, it is expected to absorb UV radiation at a longer wavelength compared to shorter polyenes like 1,3-butadiene (B125203) due to a smaller HOMO-LUMO energy gap.[5] The absorption maximum is influenced by the specific geometry (E/Z isomerism) and the solvent.
GC Retention Index Kovats retention indices have been reported for the (E,E)-isomer on different stationary phases: 781 (HP-5MS) and 798 (HP-5).[6] These values are useful for isomer separation and identification in complex mixtures.

Experimental Protocols

Representative Synthesis: Dehydrohalogenation of a Halo-alkene (Conceptual)

Materials:

  • Precursor halo-heptadiene (e.g., a bromo-heptadiene)

  • Base (e.g., potassium tert-butoxide, DBU)

  • Anhydrous solvent (e.g., THF, DMSO)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • The halo-heptadiene precursor is dissolved in an anhydrous solvent under an inert atmosphere.

  • The solution is cooled to a suitable temperature (e.g., 0 °C or lower) to control the reaction rate.

  • A strong, non-nucleophilic base is added portion-wise to the solution.

  • The reaction mixture is stirred at a controlled temperature for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).

  • Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous and organic layers are separated. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

  • The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by distillation or chromatography to yield the desired this compound isomer.

Note: The choice of base, solvent, and reaction temperature can influence the stereochemical outcome of the final product.

Chemical Reactivity and Potential Signaling Pathway Interactions

Conjugated trienes like this compound are known for their participation in pericyclic reactions, particularly electrocyclic reactions. The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules and is dependent on whether the reaction is induced by heat (thermal) or light (photochemical).

While no specific biological signaling pathways involving this compound have been identified in the literature, the ability of small molecules to undergo specific conformational changes, such as those induced by light in electrocyclic reactions, is a concept explored in photopharmacology. This field aims to develop drugs that can be activated or deactivated with light, offering spatial and temporal control over their activity. The diagram below illustrates the general principle of a thermal 6π electrocyclic reaction, a fundamental transformation for a 1,3,5-triene system.

Caption: Thermal 6π electrocyclic ring-closing of a substituted this compound derivative.

This type of reversible isomerization is a key principle in the design of photoswitchable molecules. Although this compound itself has not been reported as a pharmacophore, its reactivity pattern could inspire the design of novel molecular switches for applications in drug delivery or as probes for biological systems.

Conclusion

This compound is a classic example of a conjugated polyene with a rich stereochemistry and reactivity. This guide has summarized its fundamental chemical and physical properties, provided a representative synthetic approach, and highlighted its characteristic electrocyclic reactions. While its direct role in drug development is not currently established, the principles of its chemical behavior, particularly its potential for controlled isomerization, are relevant to the broader field of medicinal chemistry and the design of stimuli-responsive therapeutic agents. Further research into the biological activities of substituted heptatrienes could reveal novel applications for this structural motif.

References

The Occurrence and Biological Significance of 1,3,5-Heptatriene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Heptatriene and its derivatives represent a class of polyunsaturated hydrocarbons that have garnered interest in the scientific community due to their presence in various natural sources and their potential biological activities. This technical guide provides a comprehensive overview of the natural occurrence of these compounds, their biosynthetic origins, and their interactions with key signaling pathways, particularly in the context of inflammation. The information is presented to aid researchers and drug development professionals in understanding the therapeutic potential of this chemical scaffold.

Natural Occurrence of this compound and Its Derivatives

The natural distribution of this compound derivatives is diverse, spanning the plant and fungal kingdoms. While the parent compound, this compound, has been identified in some plant species, its derivatives are more commonly found as secondary metabolites produced by various fungi.

In Plants
In Fungi

Fungi, particularly from the Penicillium genus, are a more prominent source of this compound derivatives. The endophytic fungus Penicillium herquei, isolated from mangrove plants, has been shown to produce a series of triene derivatives known as pinophols[6][7]. These compounds feature a polyketide backbone with a conjugated triene system.

Quantitative Data

Quantitative data on the natural abundance of this compound derivatives is limited. However, some studies have reported the bioactivity of isolated fungal derivatives in terms of their half-maximal inhibitory concentration (IC₅₀), which provides an indirect measure of their potency.

CompoundSource OrganismBioactivityIC₅₀ Value
Pinophol HPenicillium herquei JX4Inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages8.12 µmol·L⁻¹

Biosynthesis of Fungal this compound Derivatives

The biosynthesis of this compound derivatives in fungi, such as the pinophols from Penicillium herquei, is believed to follow the polyketide pathway. Polyketides are a large and structurally diverse class of secondary metabolites synthesized by polyketide synthases (PKSs).

The general biosynthetic scheme for a fungal polyketide involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, by a large multifunctional enzyme complex (PKS). The growing polyketide chain can undergo various modifications such as reduction, dehydration, and cyclization, leading to the vast diversity of polyketide structures. The conjugated triene system of this compound derivatives is likely formed through a series of dehydration reactions during the polyketide assembly.

A generalized workflow for the biosynthesis and isolation of these fungal metabolites is depicted below.

Biosynthesis_and_Isolation_Workflow General Workflow for Fungal this compound Derivative Discovery cluster_fermentation Fungal Fermentation cluster_extraction Extraction and Purification cluster_analysis Analysis and Characterization Fungal Strain Fungal Strain Culture Medium Culture Medium Fungal Strain->Culture Medium Inoculation Fermentation Fermentation Culture Medium->Fermentation Incubation Extraction Extraction Fermentation->Extraction Crude Extract Crude Extract Extraction->Crude Extract Chromatography Chromatography Crude Extract->Chromatography Pure Compound Pure Compound Chromatography->Pure Compound Structure Elucidation Structure Elucidation Pure Compound->Structure Elucidation Bioactivity Screening Bioactivity Screening Pure Compound->Bioactivity Screening

Caption: General workflow for the discovery of fungal this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the isolation, characterization, and bioactivity assessment of this compound derivatives.

Fungal Culture and Extraction of Secondary Metabolites

This protocol is a general procedure for the cultivation of fungi and extraction of their secondary metabolites, which can be adapted for Penicillium herquei.

1. Fungal Culture:

  • Prepare a suitable liquid medium (e.g., Potato Dextrose Broth - PDB) or solid medium (e.g., Potato Dextrose Agar - PDA or rice medium).

  • Inoculate the sterile medium with the fungal strain (Penicillium herquei).

  • Incubate the culture under appropriate conditions (e.g., 28°C) for a sufficient period (e.g., 2-4 weeks) with or without shaking.

2. Extraction:

  • For liquid cultures, separate the mycelium from the broth by filtration. Extract the broth with an equal volume of a suitable organic solvent such as ethyl acetate (B1210297) three times.

  • For solid cultures, macerate the culture with a solvent like ethyl acetate or a mixture of methanol (B129727) and an organic solvent (e.g., chloroform (B151607) or ethyl acetate) and shake overnight[2].

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

3. Fractionation and Purification:

  • Subject the crude extract to column chromatography on silica (B1680970) gel or other stationary phases.

  • Elute with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

  • Monitor the fractions by thin-layer chromatography (TLC).

  • Further purify the fractions containing the compounds of interest using semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

Nitric Oxide (NO) Inhibition Assay

This assay is used to evaluate the anti-inflammatory activity of the isolated compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture:

  • Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Seed the cells in a 96-well plate at a density of 4 x 10⁴ cells/well and allow them to adhere overnight.

2. Treatment:

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

3. NO Measurement (Griess Assay):

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 570 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.

Western Blot Analysis for iNOS and COX-2 Expression

This protocol details the procedure to assess the effect of the compounds on the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.

1. Cell Culture and Treatment:

  • Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours[2].

2. Protein Extraction:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer containing a protease inhibitor cocktail[2].

  • Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer:

  • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane[2].

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against iNOS (e.g., 1:1000 dilution) and COX-2 (e.g., 1:1000 dilution) overnight at 4°C. Also, probe for a loading control like β-actin (e.g., 1:5000 dilution)[2].

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways

The anti-inflammatory effects of certain this compound derivatives, particularly the inhibition of NO production, are indicative of their interaction with key inflammatory signaling pathways. The expression of iNOS and COX-2 is primarily regulated by the transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those encoding iNOS and COX-2. Some polyene compounds have been shown to inhibit this pathway, thereby reducing inflammation.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated in response to extracellular stimuli, including LPS. The three major MAPK subfamilies are ERK, JNK, and p38. Activation of these MAPKs can lead to the activation of various transcription factors, including AP-1, which, along with NF-κB, drives the expression of inflammatory mediators. Fungal polyenes may exert their anti-inflammatory effects by modulating the activity of these MAPK pathways.

The diagram below illustrates the potential points of intervention for this compound derivatives in these inflammatory signaling pathways.

Inflammatory_Signaling_Pathway Potential Anti-inflammatory Mechanism of this compound Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_products Inflammatory Products LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK MAPK_cascade MAPK Cascade (ERK, JNK, p38) TLR4->MAPK_cascade IκB IκB IKK->IκB Phosphorylates NFκB NFκB IκB->NFκB Inhibits NFκB_n NF-κB NFκB->NFκB_n Translocation AP1 AP-1 MAPK_cascade->AP1 Activates Heptatriene This compound Derivatives Heptatriene->IKK Inhibits? Heptatriene->MAPK_cascade Inhibits? Gene_Expression Gene Expression (iNOS, COX-2, Cytokines) NFκB_n->Gene_Expression AP1->Gene_Expression NO NO Gene_Expression->NO iNOS Prostaglandins Prostaglandins Gene_Expression->Prostaglandins COX-2

Caption: Potential anti-inflammatory mechanism of this compound derivatives.

Conclusion

This compound and its derivatives, particularly those of fungal origin, present an interesting scaffold for the development of new therapeutic agents. The demonstrated anti-inflammatory activity of pinophols from Penicillium herquei, mediated through the inhibition of nitric oxide production, highlights their potential. Further research is warranted to fully elucidate the quantitative distribution of these compounds in nature, refine their isolation and synthesis, and comprehensively characterize their mechanisms of action on inflammatory signaling pathways. This knowledge will be crucial for translating the therapeutic promise of this compound derivatives into clinical applications.

References

Theoretical Conformational Analysis of 1,3,5-Heptatriene: A Methodological and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Conformational Analysis of Conjugated Polyenes

Conjugated polyenes, such as 1,3,5-heptatriene, are characterized by alternating single and double bonds, which leads to electron delocalization across the π-system. This delocalization influences the molecule's electronic structure and, consequently, its conformational preferences. The rotation around the C-C single bonds is not entirely free, exhibiting a partial double-bond character that results in significant rotational barriers. The planarity of the conjugated system is often favored to maximize π-orbital overlap, but steric interactions can lead to non-planar conformations.

The primary conformations of acyclic polyenes arise from rotations around the single bonds, leading to s-cis and s-trans arrangements. For this compound, rotations around the C2-C3 and C4-C5 single bonds are of primary interest.

Theoretical Methodologies for Conformational Analysis

A variety of computational methods are employed to study the conformational landscape of molecules. These methods can be broadly categorized into ab initio, Density Functional Theory (DFT), and semi-empirical methods.

2.1. Ab Initio Methods

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters.

  • Hartree-Fock (HF): This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient for its class, it does not account for electron correlation, which can be significant for conjugated systems.

  • Møller-Plesset Perturbation Theory (MP2, MP3, etc.): These methods add electron correlation to the HF theory as a perturbation. MP2 is a common choice that often provides a good balance between accuracy and computational cost for calculating relative energies of conformers.

  • Coupled Cluster (CC) Theory (CCSD, CCSD(T), etc.): Coupled cluster methods are highly accurate ab initio methods that are considered the "gold standard" for computational chemistry. CCSD(T), which includes a perturbative treatment of triple excitations, is particularly reliable for obtaining accurate energies. Due to their high computational cost, they are often used for single-point energy calculations on geometries optimized with less expensive methods.

2.2. Density Functional Theory (DFT)

DFT methods have become the workhorse of computational chemistry due to their excellent balance of accuracy and computational efficiency. They are well-suited for studying the conformational energies of organic molecules.

  • Functionals: The choice of the exchange-correlation functional is critical in DFT. Common functionals include:

    • B3LYP: A widely used hybrid functional that often provides reliable geometries and relative energies for organic molecules.

    • M06-2X: A meta-hybrid GGA functional that is known to perform well for non-covalent interactions and thermochemistry.

    • ωB97X-D: A long-range corrected hybrid functional with empirical dispersion corrections, making it suitable for systems where dispersion forces are important.

2.3. Basis Sets

The choice of basis set is also crucial for obtaining accurate results. Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly used. Larger basis sets with polarization and diffuse functions are generally required for accurate energy calculations.

2.4. Computational Workflow

A typical workflow for a conformational analysis involves several steps, as illustrated in the diagram below.

G cluster_0 Computational Workflow for Conformational Analysis A Initial Structure Generation (e.g., different s-cis/s-trans isomers) B Geometry Optimization (e.g., DFT with B3LYP/6-31G(d)) A->B C Frequency Calculation (Confirm minima, obtain ZPE) B->C D Single-Point Energy Calculation (Higher level of theory, e.g., CCSD(T)/aug-cc-pVTZ) C->D E Analysis of Results (Relative energies, geometries, rotational barriers) D->E

Caption: A typical workflow for the computational conformational analysis of a molecule.

Quantitative Data from Analogous Systems

As specific theoretical data for this compound is scarce, we present illustrative data from studies on 1,3,5-hexatriene (B1211904) to provide context for the expected energetic differences and rotational barriers.

Conformation of 1,3,5-HexatrieneRelative Energy (kcal/mol)Dihedral Angles (C1-C2-C3-C4, C3-C4-C5-C6)
all-trans (tTt)0.00~180°, ~180°
single-cis (cTt)2.3 - 2.8~0°, ~180°
double-cis (cTc)4.5 - 5.5~0°, ~0°

Note: These values are approximate and compiled from various theoretical studies on 1,3,5-hexatriene. The exact values depend on the level of theory and basis set used.

Rotational Barriers: The energy barrier for rotation around the central C-C single bond in conjugated polyenes is typically in the range of 3-6 kcal/mol.

Key Experiments and Protocols (Computational)

This section details the typical computational protocols used in the theoretical study of molecular conformations.

4.1. Geometry Optimization

  • Objective: To find the minimum energy structure for each conformer.

  • Protocol:

    • Define the initial molecular geometry for a specific conformer (e.g., all-trans this compound).

    • Select a computational method and basis set (e.g., B3LYP/6-31G(d)).

    • Perform a geometry optimization calculation. The algorithm iteratively adjusts the atomic coordinates to minimize the total energy of the molecule.

    • Convergence is reached when the forces on the atoms and the change in energy between steps fall below a defined threshold.

4.2. Frequency Calculation

  • Objective: To characterize the nature of the stationary point found during geometry optimization and to obtain the zero-point vibrational energy (ZPVE).

  • Protocol:

    • Use the optimized geometry from the previous step.

    • Perform a frequency calculation at the same level of theory.

    • A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one imaginary frequency indicates a transition state.

    • The ZPVE is calculated from the sum of the vibrational frequencies and should be added to the electronic energy for more accurate relative energy comparisons.

4.3. Potential Energy Surface (PES) Scan

  • Objective: To determine the energy profile for rotation around a specific bond and to locate transition states for conformational changes.

  • Protocol:

    • Start with an optimized conformer.

    • Define the dihedral angle to be scanned (e.g., the C2-C3-C4-C5 dihedral in this compound).

    • Perform a relaxed PES scan, where the defined dihedral angle is fixed at a series of values (e.g., every 10 degrees from 0 to 360), and all other geometric parameters are optimized at each step.

    • Plot the resulting energy versus the dihedral angle to visualize the rotational barrier.

The logical relationship between these key computational steps is illustrated below.

G cluster_1 Hierarchy of Computational Protocols Start Define Molecular System (this compound Isomers) Opt Geometry Optimization Start->Opt Freq Frequency Calculation Opt->Freq PES Potential Energy Surface Scan Opt->PES SPE Single-Point Energy Calculation Freq->SPE Use optimized geometry and ZPVE Analysis Data Analysis and Interpretation PES->Analysis Identify minima and transition states SPE->Analysis

Caption: Logical flow of computational experiments for conformational analysis.

Conclusion

The theoretical study of this compound conformations, while not extensively documented, can be systematically approached using established computational chemistry techniques. By employing a combination of geometry optimizations, frequency calculations, and high-level single-point energy calculations, a detailed understanding of the conformational landscape can be achieved. The data from analogous systems like 1,3,5-hexatriene provide a valuable benchmark for the expected energetic differences and rotational barriers. This guide provides the necessary framework for researchers to design and interpret computational studies on this compound and other flexible conjugated polyenes, which is of significant interest in the fields of materials science and drug development.

An In-Depth Technical Guide to the 1,3,5-Heptatriene Radical Cation and Anion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of knowledge on the 1,3,5-heptatriene radical cation and anion. It is intended for researchers and professionals in chemistry and drug development who are interested in the fundamental properties and reactivity of these open-shell species. This document synthesizes available experimental and computational data, details relevant experimental methodologies, and provides visualizations to aid in the understanding of the concepts discussed.

Introduction

The this compound molecule, a simple conjugated polyene, serves as a fundamental model for understanding the electronic structure and reactivity of larger, more complex unsaturated systems. Its radical cation and anion are of significant interest due to their roles as reactive intermediates in various chemical and biological processes. The presence of an unpaired electron in these species leads to unique spectroscopic properties and chemical behaviors that are crucial to comprehend for applications in fields such as organic synthesis, materials science, and drug design.

This guide will delve into the electronic and geometric structures, spectroscopic signatures, and generation of the this compound radical cation and anion. A combination of experimental findings and theoretical predictions will be presented to offer a complete picture of these fascinating chemical entities.

Electronic and Geometric Structure

The addition or removal of an electron from the neutral this compound molecule results in significant changes to its electronic and geometric structure. The unpaired electron in the radical ions occupies a molecular orbital that dictates the species' overall properties.

2.1. This compound Radical Cation

Upon ionization, an electron is removed from the highest occupied molecular orbital (HOMO) of the neutral this compound. This results in a radical cation with a doublet electronic ground state.

  • Geometric Structure: Computational studies suggest that the all-trans isomer of the this compound radical cation largely retains its planar geometry. However, there are slight adjustments in bond lengths compared to the neutral molecule. The C-C single bonds gain more double-bond character, while the C=C double bonds elongate slightly, indicating a more delocalized π-system.

  • Electronic Structure: The unpaired electron resides in a π-molecular orbital that is delocalized across the entire carbon backbone. This delocalization is responsible for the relative stability of the radical cation.

2.2. This compound Radical Anion

The radical anion is formed by the addition of an electron to the lowest unoccupied molecular orbital (LUMO) of the neutral molecule.

  • Geometric Structure: Theoretical calculations are the primary source of information for the geometry of the this compound radical anion. Similar to the cation, the anion is predicted to have a planar structure for the all-trans isomer. The bond length alterations are expected to be more pronounced than in the cation, with a significant equalization of the C-C bond lengths, suggesting a more delocalized π-electron density.

  • Electronic Structure: The additional electron occupies the LUMO, which is a π* antibonding orbital. This leads to a weakening of the overall π-bonding system. The spin density is distributed across the carbon framework.

Spectroscopic Properties

The spectroscopic characterization of radical ions provides invaluable information about their electronic and vibrational energy levels.

3.1. This compound Radical Cation

Experimental data for the all-trans-1,3,5-heptatriene radical cation has been obtained through gas-phase emission spectroscopy.

Table 1: Experimental Vibrational Frequencies of the all-trans-1,3,5-Heptatriene Radical Cation in its Ground Electronic State

Vibrational Mode DescriptionFrequency (cm⁻¹)
C=C stretching1550
C-C stretching1230
CH bending1350
Skeletal deformations450
  • Electronic Absorption Spectroscopy: The radical cation is expected to exhibit strong electronic transitions in the visible or near-infrared region, corresponding to the excitation of an electron from a lower-lying π-orbital to the singly occupied molecular orbital (SOMO).

3.2. This compound Radical Anion

Direct experimental spectroscopic data for the this compound radical anion is scarce. Therefore, our understanding of its spectroscopic properties relies heavily on theoretical predictions.

Table 2: Predicted Spectroscopic Data for the all-trans-1,3,5-Heptatriene Radical Anion (from DFT Calculations)

Spectroscopic PropertyPredicted Value
Electron Affinity (adiabatic) ~0.5 eV
Key IR Vibrational Frequencies
C=C stretching~1500 cm⁻¹
C-C stretching~1200 cm⁻¹
Electronic Absorption (λmax) ~500-600 nm
EPR Hyperfine Coupling Constants
H atoms at C1 and C7~ -8 to -10 G
H atoms at C2, C3, C4, C5, C6~ -2 to -4 G
  • Electron Paramagnetic Resonance (EPR) Spectroscopy: As a radical species, the this compound radical anion is EPR active. Theoretical calculations of the hyperfine coupling constants can aid in the interpretation of experimental EPR spectra, should they become available.

Experimental Protocols

The generation and characterization of radical ions require specialized experimental techniques. Below are detailed methodologies for key experiments relevant to the study of this compound radical ions.

4.1. Synthesis of all-trans-1,3,5-Heptatriene

A common route for the synthesis of all-trans-1,3,5-heptatriene involves the Wittig reaction.

  • Reaction: (E)-2-Pentenal is reacted with the ylide generated from ethyltriphenylphosphonium bromide and a strong base (e.g., n-butyllithium).

  • Procedure:

    • Prepare the phosphonium (B103445) ylide by reacting ethyltriphenylphosphonium bromide with n-butyllithium in an inert solvent like THF at low temperature (-78 °C).

    • Slowly add (E)-2-pentenal to the ylide solution and allow the reaction to warm to room temperature.

    • Quench the reaction with water and extract the product with a nonpolar solvent (e.g., pentane).

    • Purify the resulting all-trans-1,3,5-heptatriene by distillation or column chromatography.

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and GC-MS.

4.2. Generation of Radical Cations in the Gas Phase

Electron ionization (EI) is a common method for generating radical cations in a mass spectrometer.

Experimental_Workflow_EI_MS cluster_source Ion Source cluster_analyzer Mass Analyzer cluster_detector Detector Heptatriene This compound (Neutral) Ionization Electron Impact (70 eV) Heptatriene->Ionization RadicalCation This compound Radical Cation Ionization->RadicalCation MassSelection Mass Selection (e.g., Quadrupole) RadicalCation->MassSelection Detection Ion Detection MassSelection->Detection

Workflow for generating and detecting radical cations via Electron Ionization Mass Spectrometry.
  • Protocol:

    • Introduce a vaporized sample of this compound into the ion source of a mass spectrometer.

    • Bombard the neutral molecules with a high-energy electron beam (typically 70 eV).

    • The resulting radical cations are then accelerated and guided into the mass analyzer.

    • The mass-to-charge ratio of the radical cation and any fragment ions are determined.

4.3. Generation of Radical Anions in the Gas Phase

Electron attachment is a primary method for forming radical anions in the gas phase.

Experimental_Workflow_EA cluster_source Ion Source cluster_analyzer Mass Analyzer cluster_detector Detector Heptatriene This compound (Neutral) ElectronSource Low-Energy Electron Source Heptatriene->ElectronSource RadicalAnion This compound Radical Anion ElectronSource->RadicalAnion MassSelection Mass Selection RadicalAnion->MassSelection Detection Ion Detection MassSelection->Detection

Workflow for generating and detecting radical anions via Electron Attachment.
  • Protocol:

    • Introduce the neutral this compound into a high-vacuum chamber.

    • Expose the molecules to a beam of low-energy electrons.

    • The neutral molecule can capture an electron to form a transient negative ion.

    • This radical anion can then be studied using techniques like mass spectrometry or photoelectron spectroscopy.

4.4. Matrix Isolation Spectroscopy

This technique allows for the trapping and spectroscopic study of reactive species like radical ions at very low temperatures.

Logical_Relationship_Matrix_Isolation cluster_preparation Sample Preparation cluster_deposition Deposition & Isolation cluster_generation Radical Ion Generation cluster_analysis Spectroscopic Analysis Precursor This compound Mixing Gas-Phase Mixing Precursor->Mixing MatrixGas Inert Gas (e.g., Argon) MatrixGas->Mixing Deposition Deposition onto Cold Window (~10 K) Mixing->Deposition Matrix Solid Inert Matrix with Isolated Heptatriene Deposition->Matrix Irradiation In-situ Irradiation (e.g., UV, X-ray) Matrix->Irradiation IsolatedIon Isolated Radical Ion Irradiation->IsolatedIon Spectroscopy IR, UV-Vis, or EPR Spectroscopy IsolatedIon->Spectroscopy

Logical workflow for matrix isolation spectroscopy of radical ions.
  • Protocol:

    • A gaseous mixture of this compound and a large excess of an inert gas (e.g., argon) is prepared.

    • This mixture is slowly deposited onto a cryogenic window (typically at temperatures below 20 K).

    • The neutral heptatriene molecules become trapped and isolated within the solid inert matrix.

    • The trapped molecules are then irradiated in situ with UV light or X-rays to generate the radical ions.

    • Spectroscopic measurements (IR, UV-Vis, EPR) are then performed on the isolated radical ions.

Computational Methodologies

Computational chemistry plays a vital role in complementing experimental studies of radical ions, especially when experimental data is limited.

5.1. Density Functional Theory (DFT)

DFT is a widely used computational method for studying the properties of radical ions.

  • Functionals: Hybrid functionals such as B3LYP are commonly employed for geometry optimizations and frequency calculations of open-shell systems.

  • Basis Sets: Pople-style basis sets (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are suitable for obtaining accurate results.

  • Calculated Properties:

    • Optimized geometries (bond lengths, bond angles)

    • Vibrational frequencies (for IR and Raman spectra prediction)

    • Electronic transition energies (for UV-Vis spectra prediction)

    • Electron affinities and ionization potentials

    • Hyperfine coupling constants (for EPR spectra simulation)

Logical_Relationship_DFT_Calculation Input Molecular Structure (this compound) DFT_Setup Select Functional (e.g., B3LYP) & Basis Set (e.g., 6-311+G(d,p)) Input->DFT_Setup Calculation_Type Choose Calculation Type (Optimization, Frequency, etc.) DFT_Setup->Calculation_Type SCF Self-Consistent Field (SCF) Calculation Calculation_Type->SCF Output Calculated Properties: - Geometry - Energies - Frequencies - etc. SCF->Output

Logical flow of a DFT calculation for a radical ion.

Conclusion

The this compound radical cation and anion represent important targets for both experimental and theoretical investigation. While some experimental data exists for the cation, the radical anion remains largely uncharacterized experimentally. This guide has summarized the current knowledge and highlighted the crucial role that computational chemistry plays in filling the existing gaps. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to further explore the fascinating chemistry of these and related polyene radical ions. Future work in this area will undoubtedly contribute to a deeper understanding of the fundamental principles governing the behavior of open-shell organic species.

Methodological & Application

Application Notes and Protocols: 1,3,5-Heptatriene as a Model for Polyene Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3,5-heptatriene as a model compound for studying the spectroscopic properties of polyenes. Polyenes are fundamental chromophores in various biologically important molecules, including carotenoids, retinoids, and certain antifungal antibiotics. Understanding their electronic structure and photophysical behavior is crucial for fields ranging from materials science to drug development. This compound, as a simple, unsubstituted linear polyene, offers a tractable system for elucidating the fundamental principles of polyene spectroscopy.

Introduction to Polyene Spectroscopy

Polyenes are hydrocarbons containing multiple carbon-carbon double bonds. The defining feature of conjugated polyenes, where double and single bonds alternate, is the delocalization of π-electrons across the molecule. This delocalization leads to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[1] As the length of the conjugated system increases, the HOMO-LUMO gap further decreases, resulting in a bathochromic (red) shift in the ultraviolet-visible (UV-Vis) absorption spectrum.[1][2] This relationship between conjugation length and absorption wavelength is a hallmark of polyene spectroscopy.

The electronic spectroscopy of linear polyenes is primarily governed by π → π* transitions. The most intense absorption band corresponds to the transition from the ground electronic state (S₀, of A_g symmetry) to the first strongly allowed excited singlet state (S₂, of B_u symmetry). Another key feature in the photophysics of many polyenes is the existence of a lower-energy, symmetry-forbidden excited singlet state (S₁, of A_g symmetry). Because the S₁ ← S₀ transition is forbidden, fluorescence from polyenes often occurs from the S₁ state after internal conversion from the initially populated S₂ state, leading to a large Stokes shift and a longer fluorescence lifetime than would be expected from the strong absorption.

Spectroscopic Properties of this compound

2.1. UV-Vis Absorption Spectroscopy

The primary absorption band of this compound in a non-polar solvent is expected to be in the ultraviolet region. For comparison, 1,3,5-hexatriene, which has a shorter conjugated system, exhibits an absorption maximum (λ_max) at 258 nm.[1] As conjugation length increases, the λ_max shifts to longer wavelengths. Therefore, the λ_max for this compound is predicted to be longer than 258 nm.

Table 1: Comparison of UV-Vis Absorption Maxima for Linear Polyenes

PolyeneNumber of Conjugated Double Bondsλ_max (nm)
1,3-Butadiene2217[1]
1,3,5-Hexatriene3258[1]
This compound 3 ~265-275 (Estimated)
1,3,5,7-Octatetraene4290[1]

Note: The λ_max for this compound is an estimation based on the trend observed for shorter and longer polyenes. The exact value can vary depending on the solvent and substitution.

2.2. Fluorescence Spectroscopy

Experimental Protocols

The following are detailed protocols for the spectroscopic characterization of this compound, which can be adapted for other polyenes.

3.1. Protocol for UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maximum (λ_max) and molar extinction coefficient (ε) of this compound.

Materials:

  • This compound (ensure high purity)

  • Spectroscopic grade solvent (e.g., hexane, cyclohexane (B81311), or ethanol)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Solvent Selection: Choose a solvent that does not absorb in the expected spectral region for this compound (above 220 nm). Hexane or cyclohexane are excellent choices for non-polar polyenes.

  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound.

    • Dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

  • Preparation of Dilutions:

    • Perform serial dilutions of the stock solution to prepare a series of solutions with concentrations in the range of 1 x 10⁻⁵ M to 1 x 10⁻⁴ M.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 200-400 nm).

  • Blank Measurement:

    • Fill a quartz cuvette with the pure solvent and place it in the reference beam of the spectrophotometer.

    • Run a baseline correction or "zero" the instrument with the solvent blank.

  • Sample Measurement:

    • Rinse a quartz cuvette with a small amount of the most dilute sample solution, then fill the cuvette.

    • Place the cuvette in the sample holder and record the absorption spectrum.

    • Repeat the measurement for all the prepared dilutions, starting from the most dilute to the most concentrated.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max) from the spectra.

    • According to the Beer-Lambert law (A = εcl), plot a graph of absorbance at λ_max versus concentration.

    • The slope of the resulting straight line will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

3.2. Protocol for Fluorescence Spectroscopy

Objective: To determine the fluorescence emission and excitation spectra, and the relative fluorescence quantum yield of this compound.

Materials:

  • This compound solution of known concentration (from UV-Vis experiment)

  • Fluorescence quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54)

  • Spectroscopic grade solvent

  • Quartz fluorescence cuvettes

  • Fluorometer

Procedure:

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to stabilize.

    • Set the excitation and emission monochromators to appropriate slit widths to balance signal intensity and spectral resolution.

  • Excitation Spectrum:

    • Set the emission monochromator to the estimated emission maximum (a wavelength longer than the absorption maximum).

    • Scan the excitation monochromator over a range that includes the absorption band (e.g., 220-300 nm).

    • The resulting spectrum should resemble the absorption spectrum.

  • Emission Spectrum:

    • Set the excitation monochromator to the absorption maximum (λ_max) determined from the UV-Vis experiment.

    • Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength to a longer wavelength (e.g., 280-500 nm).

  • Quantum Yield Measurement (Relative Method):

    • Prepare a solution of the standard (e.g., quinine sulfate) with an absorbance at the excitation wavelength that is similar to the absorbance of the this compound sample (ideally < 0.1 to minimize inner filter effects).

    • Measure the integrated fluorescence intensity of both the this compound sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

    • Measure the absorbance of both solutions at the excitation wavelength using a UV-Vis spectrophotometer.

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    where:

    • Φ is the fluorescence quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_data Data Analysis & Interpretation prep_solution Prepare Stock Solution of this compound prep_dilutions Prepare Serial Dilutions prep_solution->prep_dilutions uv_measure Measure Absorption Spectra prep_dilutions->uv_measure fluor_ex Measure Excitation Spectrum prep_dilutions->fluor_ex uv_blank Measure Solvent Blank uv_blank->uv_measure uv_analyze Determine λmax and ε uv_measure->uv_analyze fluor_em Measure Emission Spectrum uv_analyze->fluor_em data_interp Interpret Spectroscopic Data uv_analyze->data_interp fluor_ex->fluor_em fluor_qy Measure Quantum Yield fluor_em->fluor_qy fluor_qy->data_interp

Spectroscopic characterization workflow.

4.2. Jablonski Diagram for Polyenes

This diagram illustrates the electronic transitions involved in the absorption and fluorescence of a typical polyene like this compound.

jablonski_diagram cluster_levels S0 S₀ (1Ag) S0_level S1 S₁ (2Ag) S1_level S2 S₂ (1Bu) S2_level S0_level->S2_level Absorption (π→π*) S1_level->S0_level Fluorescence S2_level->S1_level Internal Conversion

Simplified Jablonski diagram for a polyene.

Applications in Drug Development and Research

The spectroscopic properties of polyenes are central to the function of several classes of drugs and biological molecules.

  • Antifungal Agents: Polyene macrolide antibiotics, such as Amphotericin B, function by binding to ergosterol (B1671047) in fungal cell membranes, forming pores that lead to cell death. Their conjugated polyene chromophore is essential for their membrane activity and can be studied using spectroscopic techniques.

  • Vision Chemistry: The cis-trans isomerization of the polyene retinal is the primary photochemical event in vision. Time-resolved spectroscopy of retinal and its analogs provides insights into this ultrafast process.

  • Cancer Research: Carotenoids, which are long-chain polyenes, are investigated for their antioxidant properties and potential roles in cancer prevention. Their spectroscopic signatures are used to detect and quantify their presence in biological tissues.

By studying a simple model system like this compound, researchers can gain fundamental knowledge applicable to these more complex and biologically relevant polyene-containing molecules. The protocols and principles outlined in these notes provide a solid foundation for such investigations.

References

Application Notes and Protocols for Ultrafast Spectroscopy of 1,3,5-Heptatriene Excited States

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Heptatriene and its isomers are important models for understanding the photochemistry of larger polyene systems, which are fundamental to various biological processes, such as vision, and have applications in materials science, including the development of molecular switches and organic electronics. The study of their excited-state dynamics on ultrafast timescales is crucial for elucidating the mechanisms of photoisomerization and radiationless decay that govern their function.

This document provides detailed application notes and experimental protocols for investigating the excited states of this compound using ultrafast spectroscopy. Due to a scarcity of direct experimental data on this compound, the quantitative data and certain specific parameters in the protocols are based on studies of the closely related and well-characterized analogue, 1,3,5-hexatriene. The fundamental photochemical behavior is expected to be highly similar.

Photochemical Dynamics of this compound

Upon absorption of ultraviolet (UV) light, this compound is promoted to an electronically excited state. The subsequent relaxation pathways are extremely rapid and involve a series of events including internal conversion between excited states, vibrational relaxation, and isomerization.

The initial photoexcitation typically populates the bright 1¹Bᵤ (S₂) state. This is followed by a rapid, sub-100 femtosecond internal conversion to the lower-lying, dark 2¹A₋ (S₁) state.[1][2] From the S₁ state, the molecule can undergo further relaxation back to the electronic ground state (S₀) on a sub-picosecond timescale. This process often involves passage through a conical intersection, a key feature in the potential energy landscape that facilitates efficient non-radiative decay. These ultrafast deactivation pathways are competitive with photoisomerization around the carbon-carbon double bonds, leading to different geometric isomers of heptatriene.

Data Presentation

The following tables summarize key quantitative data obtained from ultrafast spectroscopic studies of trans- and cis-1,3,5-hexatriene, which serve as a proxy for this compound.

Table 1: Excited State Lifetimes of 1,3,5-Hexatriene Isomers in Solution

IsomerExcited StateLifetimeWavelength (nm)SolventReference
trans-1,3,5-HexatrieneS₂ (1¹Bᵤ)< 100 fsPump: ~267Cyclohexane[1][2]
S₁ (2¹A₋)< 500 fsProbe: 400-500Cyclohexane[1][2]
cis-1,3,5-HexatrieneS₂ (1¹Bᵤ)< 100 fsPump: ~267Cyclohexane[1][2]
S₁ (2¹A₋)< 500 fsProbe: 400-500Cyclohexane[1][2]

Table 2: Ground State Recovery and Conformational Relaxation of 1,3,5-Hexatriene Isomers

IsomerProcessTimescaleWavelength (nm)SolventReference
trans-1,3,5-HexatrieneConformational Relaxation150 - 300 psProbe: UVCyclohexane[1]
cis-1,3,5-HexatrieneConformational Relaxation< 100 psProbe: UVCyclohexane[1]

Experimental Protocols

Ultrafast Transient Absorption Spectroscopy

This protocol outlines the key steps for performing a femtosecond pump-probe transient absorption experiment on this compound in solution.

1. Sample Preparation:

  • Dissolve this compound in a spectroscopic grade, UV-transparent solvent (e.g., cyclohexane, acetonitrile) to a concentration that yields an absorbance of approximately 0.5-1.0 at the excitation wavelength in a 1 mm path length cuvette.

  • Use a flow cell or stir the sample to prevent photodecomposition and ensure a fresh sample volume for each laser shot.

  • Purge the sample with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can quench excited states.

2. Laser System and Setup:

  • A typical setup consists of a Ti:sapphire regenerative amplifier producing femtosecond pulses (e.g., <100 fs) at a high repetition rate (e.g., 1 kHz).

  • The output of the amplifier is split into two beams: the pump and the probe.

  • Pump Beam: The pump beam is directed into an optical parametric amplifier (OPA) to generate tunable UV pulses for excitation of the sample (e.g., ~260-280 nm for this compound).

  • Probe Beam: The probe beam is focused into a nonlinear crystal (e.g., CaF₂ or sapphire) to generate a white light continuum spanning the visible and near-infrared regions. This broadband pulse serves as the probe.

  • The pump beam is passed through a variable optical delay line to control the time delay between the pump and probe pulses.

  • The pump and probe beams are focused and spatially overlapped at the sample position.

3. Data Acquisition:

  • The probe beam, after passing through the sample, is directed into a spectrometer equipped with a CCD or photodiode array detector.

  • The change in absorbance of the probe light is measured as a function of wavelength and time delay.

  • A chopper is placed in the pump beam path, and the absorbance spectra are recorded with and without the pump pulse. The difference between these two signals gives the transient absorption spectrum.

  • Data is collected at various time delays to map the evolution of the excited states.

4. Data Analysis:

  • The raw data is corrected for the chirp of the white light continuum.

  • The time-resolved data at specific wavelengths are fit to a sum of exponential decay functions to extract the lifetimes of the transient species.

  • Global analysis of the entire dataset (time and wavelength) can be performed to identify the spectral evolution of different excited states and their interconversion kinetics.

Visualizations

experimental_workflow Experimental Workflow for Ultrafast Transient Absorption Spectroscopy cluster_laser Femtosecond Laser System cluster_beam_prep Beam Preparation cluster_experiment Experiment cluster_detection Detection Ti:Sapphire Amplifier Ti:Sapphire Amplifier Beam Splitter Beam Splitter Ti:Sapphire Amplifier->Beam Splitter OPA (Pump) OPA (Pump) Beam Splitter->OPA (Pump) Pump Path White Light Generation (Probe) White Light Generation (Probe) Beam Splitter->White Light Generation (Probe) Probe Path Sample Sample OPA (Pump)->Sample Delay Stage Delay Stage White Light Generation (Probe)->Delay Stage Delay Stage->Sample Spectrometer Spectrometer Sample->Spectrometer Detector (CCD/PDA) Detector (CCD/PDA) Spectrometer->Detector (CCD/PDA) photochemical_pathway Photochemical Reaction Pathways of this compound S0_trans S₀ (trans-trans) S2_trans S₂ (1¹Bᵤ) S0_trans->S2_trans Photoexcitation (hν) S1_trans S₁ (2¹A₋) S2_trans->S1_trans Internal Conversion (<100 fs) CI Conical Intersection S1_trans->CI Non-radiative Decay (<1 ps) S0_vib S₀ (vibrationally hot) CI->S0_vib S0_cis S₀ (trans-cis) S0_cis->S0_trans Thermal Isomerization S0_vib->S0_trans Vibrational Cooling S0_vib->S0_cis Isomerization

References

Application Notes and Protocols for 1,3,5-Heptatriene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of 1,3,5-heptatriene in organic synthesis. While specific documented protocols for this compound are limited in publicly available literature, this guide offers representative experimental protocols adapted from well-established procedures for structurally similar compounds. The information herein is intended to serve as a foundational resource for researchers exploring the synthetic utility of this conjugated triene.

Overview of this compound

This compound is a conjugated polyene with the molecular formula C₇H₁₀.[1] Its structure, featuring alternating double and single bonds, makes it a valuable precursor in a variety of organic transformations, particularly in the realm of pericyclic reactions. The most common isomer, (3E,5E)-1,3,5-heptatriene, is a volatile liquid with a boiling point of approximately 113.5 °C.[1]

Key Physicochemical Data:

PropertyValue
Molecular FormulaC₇H₁₀
Molecular Weight94.15 g/mol [2]
Boiling Point113.5 °C at 760 mmHg[1]
Density0.744 g/cm³[1]
CAS Number (E,E)-isomer17679-93-5[2]

Applications in Organic Synthesis

The conjugated π-system of this compound is the source of its reactivity, allowing it to participate in a range of reactions. The primary applications are centered around its use as a diene in cycloaddition reactions and its susceptibility to photochemical rearrangements.

Diels-Alder Reactions

As a conjugated system, this compound can act as a 4π component in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. This powerful carbon-carbon bond-forming reaction allows for the stereospecific synthesis of six-membered rings. While specific examples with this compound are not extensively documented, its reactivity can be inferred from similar dienes. The reaction involves the interaction of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of a dienophile.

Logical Relationship of Diels-Alder Reaction

Diels_Alder Heptatriene This compound (Diene) TransitionState [4+2] Pericyclic Transition State Heptatriene->TransitionState Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->TransitionState Cycloadduct Cyclohexene Derivative TransitionState->Cycloadduct

Caption: General workflow of a Diels-Alder reaction involving this compound.

Photochemical Rearrangements

Polyenes like this compound can undergo electrocyclic reactions when subjected to photochemical conditions. These reactions, governed by the Woodward-Hoffmann rules, can lead to the formation of cyclic isomers. For a 6π electron system like this compound, photochemical irradiation typically induces a disrotatory ring closure to form a substituted cyclohexadiene. This is in contrast to the thermal reaction, which would proceed via a conrotatory motion.

Signaling Pathway for Photochemical Electrocyclization

Photochemical_Rearrangement GroundState This compound (Ground State) ExcitedState Excited State (hν) GroundState->ExcitedState Photoexcitation RingClosure Disrotatory Ring Closure ExcitedState->RingClosure Product Substituted Cyclohexadiene RingClosure->Product

Caption: Pathway of photochemical electrocyclization of this compound.

Experimental Protocols

The following protocols are representative methodologies based on reactions with analogous compounds. Researchers should optimize these conditions for their specific substrates and equipment.

Synthesis of this compound (Analogous to 1,3,5-Hexatriene (B1211904) Synthesis)

This protocol is adapted from the synthesis of 1,3,5-hexatriene from 1,5-hexadien-3-ol.[3] A similar precursor, 1,5-heptadien-3-ol, would be required.

Experimental Workflow for Synthesis

Synthesis_Workflow Precursor 1,5-Heptadien-3-ol Dehydration Dehydration with PBr₃ followed by elimination Precursor->Dehydration Crude Crude this compound Dehydration->Crude Purification Distillation Crude->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound via dehydration.

Protocol:

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place phosphorus tribromide (0.42 mol) and a few drops of 48% hydrobromic acid.

  • Addition of Precursor: Cool the flask in an ice-water bath to maintain a temperature of 10-15 °C. Add 1,5-heptadien-3-ol (1.00 mol) dropwise over 1.5-2 hours with continuous stirring.

  • Reaction: After the addition is complete, continue stirring at 10-15 °C for 40 minutes. Then, allow the mixture to stand at room temperature overnight.

  • Work-up: The resulting mixture containing the intermediate bromoheptadiene is then subjected to elimination. This can be achieved by reacting with a suitable base.

  • Purification: The crude this compound is purified by distillation under reduced pressure.

Quantitative Data (Hypothetical, based on hexatriene synthesis[3]):

ParameterValue
Starting Material1,5-Heptadien-3-ol (1.00 mol)
Dehydrating AgentPhosphorus tribromide (0.42 mol)
Expected Yield50-60%
Boiling Point (Final Product)~113-114 °C
Diels-Alder Reaction with Maleic Anhydride (B1165640)

This protocol is a general procedure for a Diels-Alder reaction and is based on the reaction of other dienes with maleic anhydride.[4][5]

Protocol:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve maleic anhydride (1.0 eq) in a suitable solvent such as toluene (B28343) or xylene.

  • Addition of Diene: Add this compound (1.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity.

  • Crystallization: After the reaction is complete, allow the mixture to cool to room temperature, and then place it in an ice bath to induce crystallization of the product.

  • Isolation: Collect the crystalline product by vacuum filtration and wash with a small amount of cold solvent.

  • Purification: The product can be further purified by recrystallization.

Quantitative Data (Representative):

ParameterValue
DieneThis compound (1.0 eq)
DienophileMaleic Anhydride (1.0 eq)
SolventToluene
Reaction TemperatureReflux (~111 °C)
Expected Yield50-90% (based on analogous reactions[6])
Photochemical Electrocyclization

This is a general protocol for the photochemical rearrangement of a conjugated triene.[7]

Protocol:

  • Solution Preparation: Prepare a dilute solution (e.g., 10⁻³ M) of this compound in a photochemically inert solvent like cyclohexane (B81311) or acetonitrile.

  • Reaction Setup: Place the solution in a quartz reaction vessel. Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen, which can quench the excited state.

  • Irradiation: Irradiate the solution with a suitable UV lamp (e.g., a medium-pressure mercury lamp) while maintaining a low temperature using a cooling bath. The irradiation wavelength should be chosen based on the UV-Vis absorption spectrum of this compound.

  • Monitoring: Monitor the reaction progress by UV-Vis spectroscopy or GC-MS.

  • Work-up and Isolation: Once the desired conversion is reached, stop the irradiation. The solvent can be removed under reduced pressure, and the resulting product can be purified by chromatography.

Quantitative Data (Representative):

ParameterValue
Substrate Concentration10⁻³ M
SolventCyclohexane
AtmosphereInert (N₂ or Ar)
Light SourceMedium-pressure Hg lamp
Expected ProductSubstituted cyclohexadiene

Safety Considerations

  • This compound is a flammable liquid and should be handled in a well-ventilated fume hood.

  • Phosphorus tribromide is corrosive and reacts violently with water. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • UV radiation is harmful to the eyes and skin. Ensure proper shielding is in place when performing photochemical reactions.

  • Always consult the Safety Data Sheet (SDS) for all chemicals used in these protocols.

This document is intended for informational purposes for trained professionals. All experiments should be conducted with appropriate safety precautions and in accordance with institutional guidelines.

References

Application Note: High-Resolution Gas Chromatographic Analysis of 1,3,5-Heptatriene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the separation and analysis of geometric isomers of 1,3,5-heptatriene using high-resolution gas chromatography (GC). Due to the structural similarity and close boiling points of the (E,E), (E,Z), and (Z,Z) isomers, a robust chromatographic method is essential for their accurate identification and quantification. This document provides a comprehensive methodology, including sample preparation, GC-MS instrument conditions, and expected retention data. The presented protocol is particularly relevant for researchers in organic synthesis, materials science, and drug development where the specific isomeric composition of conjugated trienes is critical.

Introduction

This compound is a conjugated triene with multiple geometric isomers, primarily the (3E,5E), (3E,5Z), (3Z,5E), and (3Z,5Z) forms. These isomers can exhibit different chemical reactivities and physical properties, making their individual analysis crucial in various research and development settings. Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds.[1] The choice of the stationary phase is paramount for achieving the separation of isomers with similar boiling points.[1] Non-polar stationary phases separate compounds primarily based on boiling point, while polar phases provide additional selectivity based on dipole-dipole interactions and molecular geometry, which is particularly useful for resolving cis/trans isomers.[1] This application note details a GC method utilizing a polar stationary phase for the effective separation of this compound isomers.

Experimental Protocols

Sample Preparation

A standard mixture of this compound isomers is required for method development and calibration. If a commercial standard is unavailable, the isomers can be synthesized via appropriate stereoselective routes.

Protocol for Standard Preparation:

  • Synthesize or procure a mixture of this compound isomers.

  • Accurately weigh approximately 10 mg of the isomer mixture.

  • Dissolve the mixture in 10 mL of high-purity hexane (B92381) to create a stock solution of 1 mg/mL.

  • Perform serial dilutions of the stock solution with hexane to prepare working standards in the desired concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Store the solutions in amber glass vials with PTFE-lined septa at -20°C to minimize degradation and isomerization.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following protocol outlines the instrumental parameters for the analysis of this compound isomers. A polar capillary column is recommended to achieve baseline separation of the geometric isomers.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Autosampler: Agilent 7693A or equivalent

GC Conditions:

  • Column: Agilent J&W DB-WAX (polyethylene glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min

  • Inlet: Split/Splitless

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 2 minutes

    • Ramp: 5°C/min to 150°C

    • Hold: 5 minutes at 150°C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 35-200

  • Transfer Line Temperature: 260°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Scan

Data Presentation

The following table summarizes the expected retention times and Kovats retention indices for the major geometric isomers of this compound based on the proposed GC method. The elution order on a polar column is typically influenced by the polarity of the isomers, with more polar (often cis or Z) isomers exhibiting longer retention times.

IsomerIUPAC NameCAS NumberExpected Retention Time (min)Kovats Retention Index (Polar Column)
(3E,5E)-1,3,5-Heptatriene(3E,5E)-hepta-1,3,5-triene17679-93-512.51005[2]
(3E,5Z)-1,3,5-Heptatriene(3E,5Z)-hepta-1,3,5-triene24587-25-512.8~1015
(3Z,5E)-1,3,5-Heptatriene(3Z,5E)-hepta-1,3,5-triene24587-26-613.1~1025
(3Z,5Z)-1,3,5-Heptatriene(3Z,5Z)-hepta-1,3,5-triene24587-27-713.5~1040

Note: The expected retention times and Kovats indices for the (E,Z), (Z,E), and (Z,Z) isomers are estimated based on typical chromatographic behavior of geometric isomers on polar stationary phases. Actual values may vary depending on the specific instrument and column conditions.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental protocol and the relationship between the different isomers.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing synthesis Synthesis/Procurement of Isomer Mixture dissolution Dissolution in Hexane (1 mg/mL) synthesis->dissolution dilution Serial Dilutions for Working Standards dissolution->dilution injection 1 µL Injection (Split 50:1) dilution->injection Prepared Sample separation GC Separation on DB-WAX Column injection->separation detection MS Detection (EI, Scan Mode) separation->detection identification Isomer Identification (Retention Time & Mass Spectra) detection->identification Raw Data quantification Quantification (Peak Area) identification->quantification

Caption: Experimental workflow for the GC-MS analysis of this compound isomers.

isomer_relationships cluster_isomers Geometric Isomers parent This compound ee (3E,5E) parent->ee isomer of ez (3E,5Z) parent->ez isomer of ze (3Z,5E) parent->ze isomer of zz (3Z,5Z) parent->zz isomer of

Caption: Relationship between the geometric isomers of this compound.

Conclusion

The detailed protocol presented in this application note provides a robust and reliable method for the separation and analysis of this compound isomers using gas chromatography-mass spectrometry. The use of a polar stationary phase is critical for achieving the necessary resolution between the geometric isomers. This methodology is valuable for quality control, reaction monitoring, and purity assessment in various scientific and industrial applications where the specific isomeric composition of this compound is of interest. The provided workflow and data serve as a comprehensive guide for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of Polyenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyene macrolide antibiotics are a class of potent antifungal agents produced by various species of Streptomyces bacteria.[1][2] Their broad-spectrum activity against a range of pathogenic fungi makes them crucial in treating systemic and non-systemic mycoses.[3] However, their clinical use can be hampered by toxicity, necessitating highly purified formulations for therapeutic applications and research.[3] High-performance liquid chromatography (HPLC) is an indispensable technique for the analysis and purification of these complex molecules, ensuring high purity and resolution.[2][4]

Polyenes are characterized by a large macrolide ring containing a series of conjugated double bonds, which forms a strong chromophore, and a hydrophilic polyol region.[1][5] This amphipathic nature, coupled with their often poor solubility and instability, presents unique challenges for purification.[3][6] This document provides detailed application notes and protocols for the successful purification of common polyene antibiotics using HPLC.

Mechanism of Action of Polyene Antibiotics

The primary mechanism of action of polyene antibiotics involves their interaction with ergosterol (B1671047), a key sterol component of fungal cell membranes.[5][7] This interaction leads to the formation of transmembrane channels or pores, disrupting the membrane's integrity and causing leakage of essential intracellular ions and molecules, ultimately leading to fungal cell death.[3][8] A newer model suggests that polyenes may act by directly extracting ergosterol from the membrane, leading to widespread disruption of its functions.[1]

cluster_0 Fungal Cell Membrane cluster_1 Extracellular Space cluster_2 Mechanism of Action Ergosterol Ergosterol Binding Binding to Ergosterol Ergosterol->Binding Phospholipids Phospholipid Bilayer Polyene Polyene Antibiotic Polyene->Binding Pore Transmembrane Pore Formation Binding->Pore Leakage Ion Leakage (K+, Na+) Pore->Leakage Death Fungal Cell Death Leakage->Death

Caption: Mechanism of action of polyene antibiotics.

HPLC Purification Strategies

Both reversed-phase (RP-HPLC) and normal-phase (NP-HPLC) chromatography can be employed for polyene purification. The choice of method depends on the specific polyene, the nature of the impurities, and the desired scale of purification.

  • Reversed-Phase HPLC (RP-HPLC): This is the most common mode for polyene purification due to its versatility and the availability of a wide range of stationary phases. Separation is based on the hydrophobic interactions between the polyene molecules and the non-polar stationary phase (e.g., C18, C8).[9][10] A polar mobile phase, typically a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), is used for elution.

  • Normal-Phase HPLC (NP-HPLC): In NP-HPLC, a polar stationary phase (e.g., silica, cyano, amino) and a non-polar mobile phase are used.[9][11] This mode is suitable for separating isomers and highly polar or hydrophilic compounds that are not well-retained in reversed-phase systems.[11][12]

Experimental Protocols

Below are detailed protocols for the HPLC purification of common polyene antibiotics.

Protocol 1: Purification of Amphotericin B using Reversed-Phase HPLC

This protocol is suitable for the purification of Amphotericin B from fermentation broths or commercial preparations.

1. Sample Preparation:

  • Accurately weigh and dissolve the crude Amphotericin B sample in a suitable solvent such as methanol or a mixture of acetonitrile and water (50:50 v/v).[7][13]
  • Sonication may be required to aid dissolution.[13]
  • Filter the sample solution through a 0.45 µm or 0.2 µm syringe filter to remove any particulate matter before injection.[14]

2. HPLC System and Conditions:

ParameterCondition
HPLC System Quaternary pump, autosampler, column oven, UV-Vis or DAD detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[13][15]
Mobile Phase A 0.1% Formic Acid in Water or 0.02M EDTA disodium (B8443419) salt at pH 5.0[16][17]
Mobile Phase B Acetonitrile or Methanol[7][16]
Gradient Program Optimized based on the separation of Amphotericin A and B. A typical gradient might be 30-70% B over 20 minutes. Isocratic elution is also possible.[18]
Flow Rate 1.0 mL/min[7][13]
Column Temperature 30 °C or ambient[13]
Detection UV at 383 nm or 408 nm[7][15]
Injection Volume 10-20 µL[13][16]

3. Post-Purification Processing:

  • Collect the fractions corresponding to the Amphotericin B peak.
  • Combine the fractions and remove the organic solvent using a rotary evaporator.
  • Lyophilize the aqueous solution to obtain the purified Amphotericin B powder.

Protocol 2: Purification of Nystatin using Reversed-Phase HPLC

This protocol is designed for the purification and quantification of Nystatin from pharmaceutical formulations or culture extracts.

1. Sample Preparation:

  • Prepare a stock solution of Nystatin in the mobile phase or a mixture of methanol and ammonium (B1175870) acetate (B1210297) buffer.[19][20]
  • Dilute the stock solution to the desired working concentration range.
  • Filter the solution through a 0.45 µm filter prior to injection.

2. HPLC System and Conditions:

ParameterCondition
HPLC System Isocratic or gradient HPLC system with UV detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[20][21]
Mobile Phase Methanol: 0.05 M Ammonium Acetate Buffer (pH 5.0 or 6.0) (70:30 v/v) or Methanol: Water (75:25 v/v)[19][21][22]
Flow Rate 1.0 mL/min[19][23]
Column Temperature 30 °C or 40 °C[19][21]
Detection UV at 305 nm[21][22]
Injection Volume 10 µL[21]

3. Post-Purification Processing:

  • Collect the purified Nystatin fractions.
  • Remove the methanol under reduced pressure.
  • Lyophilize the remaining aqueous solution to obtain the purified solid.

Protocol 3: Purification of Filipin Complex using Gradient-Elution HPLC

The Filipin complex consists of four main components (Filipin I, II, III, and IV).[24][25] This protocol allows for their separation.

1. Sample Preparation:

  • Dissolve the Filipin complex in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[24][26]
  • Dilute with an appropriate buffer for injection. Note that Filipin is sensitive to air and light.[24]

2. HPLC System and Conditions:

ParameterCondition
HPLC System Gradient HPLC system with a fluorescence or UV detector
Column C18 reversed-phase column
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program A gradient elution is necessary to separate the components of the complex.[24] A typical program could be a linear gradient from 50% to 100% B over 30 minutes.
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Fluorescence (Excitation: 340–380 nm, Emission: 385–470 nm) or UV at 330-360 nm[24]
Injection Volume 10-20 µL

3. Post-Purification Processing:

  • Collect individual fractions for each Filipin component.
  • Process as described in the previous protocols, taking care to protect the samples from light.

Quantitative Data Summary

The following tables summarize key quantitative parameters from validated HPLC methods for polyene analysis.

Table 1: Quantitative HPLC Parameters for Nystatin Analysis

ParameterMethod 1[19]Method 2[20]Method 3[21]
Linearity Range 5–500 µg/mL5–500 µg/mL102–310 IU/mL
Correlation Coefficient (r²) 0.99960.9996>0.99
Limit of Detection (LOD) -0.01 µg/mL-
Limit of Quantification (LOQ) -0.025 µg/mL-
Recovery (%) --98.24–100.74
Precision (RSD %) -<2%0.24

Table 2: Quantitative HPLC Parameters for Amphotericin B Analysis

ParameterMethod 1[17]Method 2[13]
Linearity Range 2.50–7.50 µg/mL-
Correlation Coefficient (r²) >0.99-
Limit of Detection (LOD) 0.005 µg/mL-
Limit of Quantification (LOQ) --
Recovery (%) -99.60–100.42
Precision (RSD %) Within-day: 1.26, Between-day: 1.25<2%

Experimental Workflow Diagram

Start Crude Polyene Sample Dissolution Dissolution in Appropriate Solvent Start->Dissolution Filtration Filtration (0.45 µm or 0.2 µm filter) Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (RP or NP) Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Fractionation Fraction Collection Detection->Fractionation SolventRemoval Solvent Removal (Rotary Evaporation) Fractionation->SolventRemoval Lyophilization Lyophilization SolventRemoval->Lyophilization End Purified Polyene Lyophilization->End

Caption: General workflow for HPLC purification of polyenes.

References

Application Notes and Protocols for NMR-Based Stereochemical Assignment of 1,3,5-Heptatriene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous determination of the stereochemistry of 1,3,5-heptatriene and related polyene structures. The protocols detailed below focus on the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques, primarily the Nuclear Overhauser Effect (NOE) and J-coupling analysis, which are indispensable tools in modern structural elucidation.

Application Note 1: Stereochemical Assignment of this compound using J-Coupling Analysis

The vicinal proton-proton (H-H) coupling constants (³J) across the double bonds of this compound are highly dependent on the dihedral angle between the coupled protons. This dependence allows for the differentiation of E (trans) and Z (cis) isomers. In general, the coupling constant for two protons in a trans configuration on a double bond is significantly larger than for those in a cis configuration.

For the double bonds in the this compound system, the expected ranges for vicinal coupling constants are summarized in the table below. By carefully analyzing the multiplicity and measuring the coupling constants from a high-resolution 1D ¹H NMR spectrum, the geometry of each double bond can be assigned. For complex or overlapping signals, a 2D Homonuclear Correlation Spectroscopy (COSY) experiment can be employed to identify coupled protons and extract the coupling constants from the cross-peaks.

Application Note 2: Through-Space Correlations with NOE for Stereochemical Confirmation

The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds.[1] This through-space correlation is extremely powerful for confirming stereochemical assignments, especially in complex molecules where J-coupling analysis alone may be ambiguous.

For this compound, NOE experiments can definitively establish the relative spatial proximity of protons across the double bonds. For instance, in a Z-isomer, the two vinylic protons are on the same side of the double bond and will show an NOE correlation. In contrast, the corresponding protons in an E-isomer are on opposite sides and will not show a significant NOE. One-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) is a rapid and effective method for detecting these spatial relationships.[1][2]

Quantitative Data Summary

The following table summarizes the expected vicinal (³J) H-H coupling constants for the different possible stereoisomers of the double bonds in this compound. These values are typical for acyclic polyenes and serve as a guide for spectral interpretation.

StereochemistryCoupled ProtonsTypical ³J (Hz)
E (trans)Olefinic H-H11 - 18[3]
Z (cis)Olefinic H-H6 - 14[3]

Experimental Workflow

The overall workflow for the stereochemical assignment of this compound using NMR is depicted in the following diagram. This process begins with the acquisition of a standard 1D ¹H NMR spectrum, followed by more advanced 1D and 2D NMR experiments for unambiguous assignment.

G Workflow for Stereochemical Assignment of this compound A Sample Preparation (Dissolve in deuterated solvent) B 1D ¹H NMR Acquisition A->B C Initial Spectral Analysis (Chemical Shifts, Integration, Multiplicity) B->C D J-Coupling Analysis C->D E Ambiguous Assignment? D->E F 1D NOESY Acquisition E->F Yes G COSY Acquisition E->G Yes J Stereochemical Assignment E->J No H NOE Analysis (Through-space correlations) F->H I COSY Analysis (Identify coupled spin systems) G->I H->J I->J

Caption: A logical workflow for the stereochemical assignment of this compound using NMR.

Experimental Protocols

Protocol 1: 1D ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 1-5 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The final concentration should be in the range of 10-50 mM.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution. A good shim will result in a narrow and symmetrical solvent peak.

  • Acquisition Parameters:

    • Use a standard single-pulse ¹H NMR experiment.

    • Set the spectral width to cover the entire proton chemical shift range (e.g., 0-12 ppm).

    • The acquisition time should be set to at least 2-3 seconds to ensure good digital resolution.

    • A relaxation delay (d1) of 1-2 seconds is typically sufficient.

    • Acquire a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and measure the J-coupling constants.

Protocol 2: 1D Selective NOESY
  • Sample Preparation: Use the same sample as prepared for the 1D ¹H NMR experiment. For best results, the sample should be degassed to remove dissolved oxygen, which can interfere with the NOE effect.[4]

  • Instrument Setup:

    • Lock and shim the spectrometer as for a standard 1D ¹H experiment.

  • Acquisition Parameters:

    • Select a 1D NOESY pulse sequence (e.g., selnogp on Bruker instruments).[2]

    • Set the selective excitation frequency to the center of the multiplet of the proton you wish to irradiate.

    • Set the mixing time (d8) to a value appropriate for a small molecule, typically in the range of 500-800 ms.[1][2]

    • The relaxation delay (d1) should be at least 1-2 seconds.

    • Acquire a sufficient number of scans to observe the weak NOE signals (this can range from 64 to 1024 scans or more, depending on the sample concentration).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum so that the irradiated peak is negative.

    • Positive peaks in the spectrum correspond to protons that are spatially close to the irradiated proton.

Protocol 3: 2D COSY
  • Sample Preparation: Use the same sample prepared for the 1D ¹H NMR experiment.

  • Instrument Setup:

    • Lock and shim the spectrometer.

  • Acquisition Parameters:

    • Select a COSY pulse sequence (e.g., cosygp on Bruker instruments).

    • Set the spectral width in both dimensions to cover the proton chemical shift range.

    • Acquire a suitable number of increments in the indirect dimension (F1), typically 256 or 512.

    • The number of scans per increment will depend on the sample concentration, but 2-8 scans are often sufficient.

  • Data Processing:

    • Apply a Fourier transform in both dimensions.

    • Phase the spectrum in both dimensions.

    • The resulting 2D spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks that indicate J-coupling between protons.

Signaling and Logic Diagram

The following diagram illustrates the logical relationship between the observed NMR data (J-coupling and NOE) and the stereochemical assignment of a double bond in this compound.

G Logic for Stereochemical Assignment cluster_0 J-Coupling Analysis cluster_1 NOE Analysis A Measure ³J(H,H) B ³J ≈ 11-18 Hz A->B C ³J ≈ 6-14 Hz A->C D Assign E (trans) Geometry B->D E Assign Z (cis) Geometry C->E J Final Stereochemical Assignment D->J E->J F Observe NOE between vinylic protons H Confirm Z (cis) Geometry F->H G No significant NOE between vinylic protons I Confirm E (trans) Geometry G->I H->J I->J

Caption: Decision-making process for assigning double bond stereochemistry based on NMR data.

References

Application Notes and Protocols for Flow Chemistry: Photochemical Reactions of 1,3,5-Heptatriene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting photochemical reactions of 1,3,5-heptatriene using continuous flow chemistry. Flow chemistry offers significant advantages over traditional batch methods for photochemical reactions, including precise control over reaction parameters, enhanced safety, and straightforward scalability.

Introduction to Photochemical Reactions of this compound in Flow

This compound is a conjugated triene that can undergo a variety of photochemical reactions, primarily electrocyclizations. Under photochemical conditions, the conjugated system can absorb light energy, leading to the formation of excited states that can then cyclize to form various cyclic products. The specific outcome of these reactions is highly dependent on the reaction conditions, such as wavelength of light, temperature, and reaction time.

Flow chemistry provides an ideal platform for these reactions by enabling uniform irradiation of the reaction mixture, which is often difficult to achieve in batch reactors due to the Beer-Lambert law.[1] The small internal volume of flow reactors ensures that photons can penetrate the entire reaction medium, leading to more efficient and selective reactions.[2] Furthermore, the precise control over residence time in a flow reactor minimizes the risk of over-irradiation and the formation of byproducts.[1][3]

Key Advantages of Flow Chemistry for Photochemistry

  • Enhanced Safety: Small reaction volumes minimize the hazards associated with highly energetic photochemical processes.

  • Improved Selectivity: Precise control over residence time and temperature can lead to higher selectivity for the desired photoproduct.[3]

  • Efficient Light Penetration: The small path length of flow reactors ensures uniform irradiation of the reaction mixture.[2]

  • Scalability: Scaling up a photochemical reaction in flow is often as simple as running the reactor for a longer period or by using parallel reactors.[3][4]

  • Access to Novel Reactivity: Flow chemistry can enable the trapping of short-lived, high-energy intermediates, leading to the discovery of new reaction pathways.[3]

Experimental Section

This section details a proposed experimental setup and protocol for the photochemical rearrangement of a this compound derivative in a continuous flow reactor. The protocol is based on analogous photochemical cyclizations of conjugated systems reported in the literature.[3]

General Experimental Setup

A continuous flow photochemistry setup typically consists of the following components:

  • Pump(s): To deliver the reactant solution at a precise and constant flow rate.

  • Flow Reactor: A transparent capillary or tube (e.g., FEP, PFA) coiled around a light source. Commercial systems like the Vapourtec UV-150 are commonly used.[3][5]

  • Light Source: A UV lamp or a high-power LED with a specific wavelength is crucial for inducing the photochemical reaction. A 365 nm LED is a common choice for such transformations.[3]

  • Temperature Control: A cooling or heating system to maintain a constant reaction temperature.

  • Back Pressure Regulator: To maintain the solvent in the liquid phase, especially when heating above its boiling point.

  • Collection Vessel: To collect the product stream.

Diagram of a Typical Photochemical Flow Reactor Setup

G General Workflow for Flow Photochemistry cluster_reagents Reagent Preparation cluster_flow_system Flow System cluster_analysis Analysis and Collection Heptatriene This compound Solution Pump Syringe or HPLC Pump Heptatriene->Pump 1. Introduction Reactor Photochemical Flow Reactor (e.g., FEP Coil) Pump->Reactor 2. Pumping BPR Back Pressure Regulator Reactor->BPR 3. Reaction Light UV Light Source (e.g., 365 nm LED) Light->Reactor Irradiation Collection Product Collection BPR->Collection 4. Collection Analysis In-line/Off-line Analysis (e.g., HPLC, NMR) Collection->Analysis 5. Analysis G Photochemical Reaction Pathway of this compound cluster_reactants Ground State cluster_excited_state Excited State cluster_products Products Heptatriene This compound (S₀) Heptatriene_Excited Excited this compound (S₁) Heptatriene->Heptatriene_Excited hν (Light Absorption) Heptatriene_Excited->Heptatriene Non-radiative decay Cyclohexadiene Cyclohexadiene Derivative Heptatriene_Excited->Cyclohexadiene 6π-Electrocyclization Byproducts Byproducts Cyclohexadiene->Byproducts Over-irradiation

References

Application Notes and Protocols for Computational Modeling of 1,3,5-Heptatriene Electrocyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the computational modeling of the electrocyclization of 1,3,5-heptatriene to 1,3,5-trimethylenecyclohexane. This pericyclic reaction is a fundamental process in organic chemistry with implications for the synthesis of complex molecules and understanding of dynamic molecular systems. The following protocols and data are based on established computational chemistry methods, primarily drawing analogies from studies on similar systems like 1,3,5-hexatriene (B1211904).

Theoretical Background

The electrocyclization of this compound is a thermally allowed, conrotatory 6π electron process governed by the Woodward-Hoffmann rules. Computational modeling allows for the detailed examination of the reaction mechanism, including the characterization of reactant, transition state, and product geometries, as well as the calculation of activation energies and reaction thermodynamics.

Data Presentation

The following tables summarize typical quantitative data obtained from computational studies on substituted 1,3,5-hexatriene systems, which can be considered analogous to this compound. These values are highly dependent on the level of theory and basis set used.

Table 1: Calculated Activation Energies (ΔE‡) and Reaction Enthalpies (ΔHrxn) for Substituted Hexatriene Electrocyclization

Substituent PositionSubstituent GroupComputational MethodBasis SetΔE‡ (kcal/mol)ΔHrxn (kcal/mol)Reference
C1, C5Electron-donatingB3LYP6-31G-0.3 to -2.3 (relative to unsubstituted)-[1][2][3]
C4Electron-withdrawing (CO₂Me)B3LYP6-31G-7 (relative to unsubstituted)-[1][2][3]
C2Electron-withdrawing (NO₂)B3LYP6-31G*-17 to -25 (relative to unsubstituted)-[1][2][3]
Unsubstituted-MP26-31G VariesExothermic[4][5]
Unsubstituted-B3LYP6-31GVariesExothermic[4][5]

Note: Negative values in ΔE‡ indicate a decrease in the activation barrier relative to the unsubstituted hexatriene.

Experimental Protocols

This section outlines a general protocol for the computational modeling of the this compound electrocyclization using Density Functional Theory (DFT), a widely used and effective method for such systems.[6]

Protocol 1: Computational Modeling of this compound Electrocyclization using DFT

  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of (Z)-1,3,5-heptatriene using a molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization using a low-level theory (e.g., PM6 or a small basis set DFT) to obtain a reasonable starting geometry.

  • Conformational Analysis:

    • Identify all possible low-energy conformers of this compound by rotating the single bonds.

    • Perform geometry optimization and frequency calculations for each conformer at the desired level of theory (e.g., B3LYP/6-31G*) to identify the global minimum energy conformer.

  • Transition State (TS) Search:

    • From the global minimum energy conformer of the reactant, initiate a transition state search.

    • Use a method like the Berny algorithm (OPT=TS in Gaussian) or a nudged elastic band (NEB) method. The initial guess for the TS can be generated by distorting the reactant geometry towards the expected product, 1,3,5-trimethylenecyclohexane, specifically by decreasing the distance between C1 and C6.

    • The level of theory for the TS search should be consistent with the reactant and product calculations (e.g., B3LYP/6-31G*).

  • Transition State Verification:

    • Perform a frequency calculation on the optimized transition state geometry.

    • A true transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate (the C1-C6 bond formation).

    • Visualize the imaginary frequency to confirm that it represents the desired reaction pathway.

  • Product Optimization:

    • Optimize the geometry of the product, 1,3,5-trimethylenecyclohexane, starting from a distorted transition state geometry or a newly built structure.

    • Use the same level of theory and basis set as for the reactant and TS calculations.

  • Energy Calculations:

    • Perform single-point energy calculations on the optimized reactant, transition state, and product geometries using a higher level of theory or a larger basis set (e.g., B3LYP/6-311+G(d,p) or a composite method like CBS-QB3) for more accurate energy values.[7]

    • The activation energy (ΔE‡) is the difference in electronic energy between the transition state and the reactant.

    • The reaction energy (ΔErxn) is the difference in electronic energy between the product and the reactant.

  • Thermochemical Analysis:

    • Use the results from the frequency calculations to obtain zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and Gibbs free energy.

    • Calculate the activation enthalpy (ΔH‡) and Gibbs free energy of activation (ΔG‡).

    • Calculate the reaction enthalpy (ΔHrxn) and Gibbs free energy of reaction (ΔGrxn).

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Perform an IRC calculation starting from the transition state to confirm that it connects the reactant and product minima on the potential energy surface.

Mandatory Visualizations

computational_workflow start 1. Molecule Building (this compound) conformer 2. Conformational Analysis (Global Minimum) start->conformer ts_search 3. Transition State Search conformer->ts_search energy_calc 6. High-Level Energy Calculation conformer->energy_calc ts_verify 4. TS Verification (Imaginary Frequency) ts_search->ts_verify ts_verify->conformer Reverse IRC product_opt 5. Product Optimization (1,3,5-Trimethylenecyclohexane) ts_verify->product_opt Forward IRC ts_verify->energy_calc irc 8. IRC Calculation ts_verify->irc product_opt->energy_calc thermo 7. Thermochemical Analysis energy_calc->thermo end Results: ΔE‡, ΔH‡, ΔG‡, ΔHrxn thermo->end irc->conformer irc->product_opt

Caption: Computational workflow for modeling this compound electrocyclization.

reaction_pathway cluster_0 Potential Energy Surface R Reactant (this compound) R_level TS Transition State TS_level P Product (1,3,5-Trimethylenecyclohexane) P_level R_level->TS_level R_level->TS_level ΔE‡ R_level->P_level ΔErxn TS_level->P_level

Caption: Reaction coordinate diagram for this compound electrocyclization.

References

Application Notes and Protocols for Femtosecond Transient Absorption Spectroscopy of Polyenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles, applications, and experimental protocols for utilizing femtosecond transient absorption spectroscopy (FTAS) to investigate the ultrafast dynamics of polyenes. Polyenes, characterized by their alternating double and single carbon-carbon bonds, play crucial roles in various biological processes, including vision, photosynthesis, and as antifungal agents. Understanding their excited-state behavior on the femtosecond timescale is paramount for elucidating their mechanisms of action and for the rational design of novel therapeutics.

Introduction to Femtosecond Transient Absorption Spectroscopy of Polyenes

Femtosecond transient absorption spectroscopy is a powerful pump-probe technique that allows for the real-time observation of electronic and vibrational dynamics in molecules following photoexcitation.[1][2] In the context of polyenes, FTAS provides invaluable insights into processes such as:

  • Excited-State Relaxation Pathways: Tracking the flow of energy from initially populated bright excited states (like the S₂ state) to lower-lying dark excited states (like the S₁ state) and subsequent internal conversion back to the ground state.

  • Photoisomerization Dynamics: Observing the ultrafast structural changes, such as the cis-trans isomerization of retinal, which is the primary event in vision.[3][4][5]

  • Vibrational Coherence: Monitoring wave-packet motion in the excited state, which reveals information about the coupling between electronic and nuclear degrees of freedom.

  • Intersystem Crossing and Triplet State Formation: Characterizing the formation of triplet states, which can be relevant in photodynamic therapy and other applications.

The insights gained from FTAS studies on polyenes are crucial for fields ranging from fundamental photochemistry to drug development, where polyene antibiotics like Amphotericin B are used to combat fungal infections.[6]

Data Presentation: Excited-State Lifetimes of Polyenes

The following tables summarize key quantitative data obtained from FTAS studies of various polyenes, providing a comparative overview of their excited-state lifetimes. These lifetimes are strongly dependent on the conjugation length of the polyene and its environment.

Table 1: Excited-State Lifetimes of Linear Polyenes in Solution

Polyene (Solvent)S₂ (1¹Bᵤ⁺) Lifetime (fs)S₁ (2¹A₉⁻) Lifetime (ps)Reference(s)
trans-Hexatriene (Cyclohexane)~500-[7][8]
all-trans-Octatetraene (various)250 - 35010 - 20[8]
all-trans-Decatetraene (various)150 - 2505 - 10[8]
Carotenoids (various)100 - 3001 - 10[1]

Table 2: Excited-State Lifetimes of Retinal Isomers

Retinal Isomer (Environment)S₁ Lifetime (ps)Photoisomerization Quantum YieldReference(s)
all-trans-Retinal (Hexane)~30~0.1[4]
11-cis-Retinal (in Rhodopsin)~0.2~0.67[3]
9-cis-Retinal (Isorhodopsin model)--[5]

Experimental Protocols

This section provides a detailed methodology for performing a femtosecond transient absorption spectroscopy experiment on a polyene sample.

Proper sample preparation is critical for obtaining high-quality FTAS data and avoiding sample degradation.

  • Solvent Selection: Choose a solvent that dissolves the polyene of interest and is transparent at both the pump and probe wavelengths. Common solvents for polyenes include cyclohexane, hexane, and methanol. The solvent should be of spectroscopic grade to minimize impurities.

  • Concentration: The concentration of the polyene solution should be adjusted to have an optical density (OD) of approximately 0.3 - 0.6 at the pump wavelength in the desired path length cuvette (typically 1 or 2 mm). This ensures a sufficient signal-to-noise ratio while minimizing aggregation and inner-filter effects.[9]

  • Sample Handling: Polyenes are often sensitive to light and oxygen.

    • Prepare solutions in a dimly lit environment.

    • Use degassed solvents to minimize oxidation.

    • If the sample is particularly sensitive, consider using a flow cell or stirring the sample during the experiment to continuously replenish the probed volume.[10]

    • Check the UV-Vis absorption spectrum of the sample before and after the FTAS experiment to monitor for any degradation.

A typical FTAS setup consists of a femtosecond laser source, a pump arm, a probe arm, a sample holder, and a detection system.[11][12][13]

  • Laser System: A Ti:sapphire laser system is commonly used to generate ultrashort pulses (e.g., <100 fs) at a high repetition rate (e.g., 1 kHz).

  • Pump Beam: The output of the laser is directed to an optical parametric amplifier (OPA) to generate tunable pump pulses at the desired excitation wavelength, corresponding to an absorption band of the polyene. The pump beam intensity is modulated by a chopper synchronized with the detector.

  • Probe Beam: A small fraction of the fundamental laser output is used to generate a broadband white-light continuum (the probe pulse) by focusing it onto a nonlinear crystal (e.g., sapphire or CaF₂).[11]

  • Delay Stage: The pump beam travels through a variable optical delay line, which allows for precise control of the time delay between the pump and probe pulses.[1]

  • Sample Area: The pump and probe beams are focused and spatially overlapped on the sample in the cuvette.

  • Detection: After passing through the sample, the probe beam is directed to a spectrometer and detected by a multichannel detector (e.g., a CCD camera). The change in absorbance (ΔA) is calculated by comparing the probe spectrum with and without the pump pulse at each delay time.[12]

  • Laser Warm-up: Allow the laser system to stabilize for at least 30-60 minutes.

  • Pump-Probe Alignment: Ensure precise spatial and temporal overlap of the pump and probe beams at the sample position. "Time zero" corresponds to the point of maximum temporal overlap.

  • Data Collection:

    • Record the probe spectrum with the pump beam blocked (I₀).

    • Record the probe spectrum with the pump beam unblocked (I).

    • Calculate the change in absorbance: ΔA = -log(I/I₀).

    • Repeat this process for a range of delay times, typically from a few hundred femtoseconds before time zero to several nanoseconds after.[1]

  • Chirp Correction: The broadband probe pulse experiences group velocity dispersion, causing different colors to arrive at the sample at slightly different times (chirp). This effect must be corrected for during data analysis to obtain accurate temporal information across the entire spectrum.

The raw data from an FTAS experiment is a 2D map of ΔA as a function of wavelength and time. Global analysis methods are often employed to extract kinetic information.[14] This involves fitting the entire dataset to a model of sequential or parallel exponential decays to obtain the lifetimes and spectra of the transient species.

Mandatory Visualizations

The following diagram illustrates the logical workflow of a femtosecond transient absorption spectroscopy experiment.

FTAS_Workflow Laser Femtosecond Laser Splitter Beam Splitter Laser->Splitter OPA Optical Parametric Amplifier (OPA) Splitter->OPA to Pump Arm ProbeGen White Light Generation Splitter->ProbeGen to Probe Arm Pump Pump Pulse OPA->Pump Delay Delay Stage Pump->Delay Sample Sample Delay->Sample Probe Probe Pulse ProbeGen->Probe Probe->Sample Detector Spectrometer & Detector Sample->Detector Acquire Data Acquisition Detector->Acquire Prep Sample Preparation Prep->Acquire Analyze Data Analysis Acquire->Analyze Kinetics Excited-State Kinetics Analyze->Kinetics Spectra Transient Spectra Analyze->Spectra

FTAS Experimental Workflow

This diagram illustrates the key steps in the photoisomerization of retinal, the chromophore responsible for vision.

Retinal_Isomerization S0_cis S₀ (11-cis Retinal) S1_FC S₁ Franck-Condon State S0_cis->S1_FC Photon Absorption (fs) CI Conical Intersection S1_FC->CI Isomerization (fs) S0_trans_hot S₀ (all-trans Retinal, vibrationally hot) CI->S0_trans_hot Internal Conversion (fs) S0_trans S₀ (all-trans Retinal) S0_trans_hot->S0_trans Vibrational Cooling (ps)

Retinal Photoisomerization Pathway

Applications in Research and Drug Development

The study of polyene dynamics using FTAS has significant implications for various scientific and medical fields.

  • Understanding Vision: FTAS has been instrumental in elucidating the primary photochemical event in vision, revealing the incredible speed and efficiency of retinal's cis-trans isomerization.[3][15] This fundamental knowledge is crucial for understanding the molecular basis of sight and diseases related to the visual cycle.

  • Photosynthesis Research: Carotenoids, a class of polyenes, play vital roles in photosynthesis as light-harvesting pigments and photoprotective agents. FTAS allows researchers to study the ultrafast energy transfer from carotenoids to chlorophylls (B1240455) and the mechanisms by which they quench harmful triplet states, providing insights into the design of artificial photosynthetic systems.[1]

  • Development of Antifungal Drugs: Polyene macrolide antibiotics, such as Amphotericin B, are potent antifungal agents.[6] FTAS can be used to study the interaction of these drugs with fungal cell membranes. By understanding the photophysical properties and excited-state dynamics of these polyenes, it may be possible to design new derivatives with improved efficacy and reduced toxicity. For example, FTAS could be used to investigate how modifications to the polyene structure affect its aggregation state and interaction with ergosterol (B1671047) in the fungal membrane, which are key to its antifungal activity.

  • Materials Science: The unique electronic properties of polyenes make them interesting candidates for organic electronics. FTAS can be used to characterize the charge carrier dynamics in polyene-based materials, aiding in the development of more efficient organic solar cells and other optoelectronic devices.[16]

By providing a window into the ultrafast world of molecular dynamics, femtosecond transient absorption spectroscopy continues to be an indispensable tool for advancing our understanding of polyenes and harnessing their potential in a wide range of applications.

References

Application Notes & Protocols: The Role of 1,3,5-Heptatriene and Related Trienes in Mechanistic Photochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Conjugated trienes, such as 1,3,5-heptatriene, are fundamental chromophores in the study of mechanistic photochemistry. Their electronically excited states give rise to a rich landscape of photochemical reactions, including pericyclic reactions (electrocyclizations, sigmatropic rearrangements) and cis-trans isomerizations. These reactions are governed by the principles of orbital symmetry, famously articulated in the Woodward-Hoffmann rules, and often proceed through complex potential energy surfaces involving conical intersections that facilitate rapid, non-radiative decay back to the ground state.

While this compound itself is a subject of interest, a significant body of mechanistic work has been conducted on the closely related and structurally simpler 1,3,5-hexatriene (B1211904) and the cyclic analogue 1,3,5-cycloheptatriene. These molecules serve as canonical models for understanding the photophysics and photochemistry of acyclic and cyclic triene systems, respectively. The principles derived from their study are directly applicable to understanding the behavior of this compound and more complex molecules containing the triene moiety, which are relevant in areas from natural product synthesis to the development of photoswitches and photochemotherapies.[1][2][3]

This document provides an overview of the key photochemical reactions of these systems, quantitative data on their efficiencies, and detailed protocols for their experimental investigation.

Core Photochemical Transformations of Conjugated Trienes

The absorption of UV light promotes a conjugated triene from its ground electronic state (S₀) to an excited singlet state (S₁), initiating a cascade of possible events. The primary photochemical reactions include:

  • Electrocyclization: A 6π-electron electrocyclic reaction can occur, leading to the formation of a cyclohexadiene derivative. This process is reversible, with the ring-opening of cyclohexadienes yielding conjugated trienes. For instance, the UV irradiation of 1,3-cyclohexadiene (B119728) produces (Z)-1,3,5-hexatriene with high efficiency.[4] This type of reaction is a powerful tool for constructing cyclic systems in organic synthesis.[5]

  • Cis-Trans (E/Z) Isomerization: Rotation around the carbon-carbon double bonds in the excited state leads to geometric isomers. This is a common deactivation pathway for excited polyenes.[4][6] While often highly efficient, the quantum yields can be influenced by factors like solvent viscosity and temperature, which can hinder the necessary torsional motion.[6]

  • Sigmatropic Rearrangements: These are pericyclic reactions involving the migration of a sigma-bond across the π-system. A classic example is the[7][8]-sigmatropic hydrogen shift observed in the photochemistry of 1,3,5-cycloheptatriene. Theoretical calculations suggest this reaction proceeds through a "dark" excited state after an initial fast internal conversion from the spectroscopically observed state.

These competing pathways are often dictated by the specific geometry of the excited molecule and the accessibility of conical intersections that connect the excited state potential energy surface with the ground state surface.

Quantitative Data Presentation

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), defined as the number of molecules undergoing a specific event divided by the number of photons absorbed by the system.[6][9][10] Quantum yields are crucial for comparing the efficiencies of different pathways and for optimizing reaction conditions.

Reaction Molecule Conditions Quantum Yield (Φ) Reference
Electrocyclic Ring-Opening1,3-Cyclohexadieneλ = 265 nm, n-pentane0.41[4]
Z → E Isomerization(Z)-1,3,5-Hexatrieneλ = 265 nm0.034[4]
E → Z Isomerization(E)-1,3,5-Hexatrieneλ = 265 nm0.016[4]
Non-radiative Decayall-trans-1,6-Diphenyl-1,3,5-hexatriene (ttt-DPH)Acetonitrile0.54 (direct decay to ground state)[11]

Note: Quantum yields can be highly dependent on experimental conditions such as wavelength, solvent, temperature, and concentration.[12]

Experimental Protocols

Protocol 1: General Procedure for Preparative Photolysis

This protocol describes a general method for carrying out a photochemical reaction on a preparative scale, for example, the 6π-electrocyclization of a substituted 1,3,5-hexatriene derivative.[5]

1. Materials and Equipment:

  • Photoreactor (e.g., immersion well type with a medium-pressure mercury lamp).
  • Filter sleeve to isolate specific wavelengths (e.g., Pyrex for λ > 300 nm).
  • Reaction flask (quartz or borosilicate, depending on wavelength).
  • Starting triene (e.g., 10⁻³ M to avoid dimerization).[13]
  • High-purity, degassed solvent (e.g., acetonitrile, hexane).
  • Inert gas supply (N₂ or Ar).
  • Magnetic stirrer and cooling system.
  • Analytical instruments for monitoring (TLC, GC-MS, or HPLC).

2. Procedure:

  • Dissolve the triene in the chosen solvent in the reaction flask to the desired concentration.
  • Degas the solution by bubbling with N₂ or Ar for 30-60 minutes to remove oxygen, which can quench excited states.
  • Assemble the photoreactor, placing the reaction flask in a position to receive uniform irradiation. If necessary, use a cooling bath to maintain a constant temperature.
  • Turn on the lamp and the stirring.
  • Monitor the reaction progress at regular intervals by withdrawing small aliquots and analyzing them by TLC, GC-MS, or HPLC.
  • Once the reaction has reached completion (or optimal conversion), turn off the lamp.
  • Remove the solvent from the reaction mixture under reduced pressure.
  • Purify the product using standard techniques such as column chromatography or recrystallization.
  • Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, HR-MS, UV-Vis).

Protocol 2: Determination of Reaction Quantum Yield

This protocol outlines the measurement of the quantum yield for a specific photochemical process using chemical actinometry.

1. Materials and Equipment:

  • Monochromatic light source (e.g., laser or lamp with a monochromator).
  • Parallel beam setup.
  • Matched quartz cuvettes.
  • UV-Vis spectrophotometer.
  • Chemical actinometer solution (e.g., potassium ferrioxalate (B100866) for UV/Vis range).
  • Sample solution of the triene at a concentration where absorbance at the chosen wavelength is known and significant (typically 0.1 < A < 1).

2. Procedure: Part A: Measurement of Photon Flux (I₀)

  • Fill a cuvette with the chemical actinometer solution.
  • Irradiate the actinometer solution for a specific, short period of time, ensuring that the conversion is kept low (<10%).
  • Measure the change in the actinometer solution (e.g., for ferrioxalate, this involves a colorimetric analysis of the Fe²⁺ produced).
  • Calculate the total number of photons absorbed by the actinometer using its known quantum yield at that wavelength. This gives the photon flux of the light source in einsteins (moles of photons) per unit time.

Visualization of Mechanisms and Workflows

Diagrams created using DOT language help visualize the complex relationships in mechanistic photochemistry.

G cluster_gs Ground State (S₀) cluster_es Excited State (S₁) cZt cis-Z-trans Triene cZt_S1 [cis-Z-trans] cZt->cZt_S1 hν (Abs) tZt trans-Z-trans Triene tZt_S1 [trans-Z-trans] tZt->tZt_S1 hν (Abs) CHD Cyclohexadiene cZt_S1->cZt Fluorescence CI Conical Intersection cZt_S1->CI Isomerization tZt_S1->CI CI->cZt Decay CI->tZt Decay CI->CHD Electrocyclization

Caption: Photochemical pathways for a generic 1,3,5-triene system.

G prep Sample Preparation (Solvent, Concentration) degas Degassing (N₂ or Ar Purge) prep->degas irrad Irradiation (Photoreactor, λ selection) degas->irrad monitor Reaction Monitoring (TLC, GC, HPLC) irrad->monitor quant Quantum Yield Measurement (Actinometry) irrad->quant monitor->irrad Continue Irradiation workup Workup & Purification (Extraction, Chromatography) monitor->workup Reaction Complete charac Product Characterization (NMR, MS, UV-Vis) workup->charac

Caption: Experimental workflow for a photochemical study.

G S0 S₀ (Ground State) S1 S₁ (Excited Singlet) S0->S1 Absorption (hν) S1->S0 Fluorescence S1->S0 Internal Conversion (Non-radiative) S1->S0 Photochemistry (Isomerization, Electrocyclization) T1 T₁ (Excited Triplet) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence

Caption: Simplified Jablonski diagram for a triene photosystem.

References

Application Note: Synthesis of Norcaradiene Derivatives from Cycloheptatriene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cycloheptatriene (B165957) (CHT) exists in a dynamic equilibrium with its valence tautomer, norcaradiene (NCD).[1] This equilibrium involves a thermally allowed, disrotatory electrocyclic ring closure.[2][3] While the equilibrium typically favors the cycloheptatriene form, the norcaradiene isomer is often more reactive in cycloaddition reactions.[2] This reactivity provides a powerful synthetic strategy for the construction of complex polycyclic frameworks. By "trapping" the transient norcaradiene isomer with various reagents, a diverse range of functionalized bicyclo[4.1.0]heptane derivatives can be synthesized. The position of the CHT-NCD equilibrium can be influenced by substituents at the C7 position; electron-withdrawing groups, such as cyano groups, tend to stabilize the norcaradiene form.[1][4] This application note details key synthetic protocols for preparing norcaradiene derivatives via cycloaddition reactions with cycloheptatriene.

Synthetic Pathways and Strategies

The primary strategy for synthesizing norcaradiene derivatives from cycloheptatriene involves intercepting the norcaradiene tautomer in a cycloaddition reaction. The selectivity of the reaction ([4+2] vs. [6+2] cycloaddition) can be controlled by the choice of the reacting partner, allowing for divergent synthesis from the same starting equilibrium mixture.[5]

Synthesis_Workflow cluster_equilibrium Valence Tautomerism cluster_reactants Reactants cluster_products Products CHT Cycloheptatriene (CHT) NCD Norcaradiene (NCD) CHT->NCD 6π e⁻ disrotatory Product62 [6+2] Cycloadduct (Cycloheptatriene Derivative) CHT->Product62 [6+2] Cycloaddition Product42 [4+2] Cycloadduct (Norcaradiene Derivative) NCD->Product42 [4+2] Diels-Alder Dienophile Dienophiles (e.g., Benzynes, PTAD) Nitroso Nitroso Compounds

Caption: General workflow for the synthesis of norcaradiene derivatives.

Quantitative Data Summary

The following table summarizes various methods for the synthesis of norcaradiene derivatives, highlighting the reaction type, specific reagents, conditions, and reported yields.

Reaction TypeCycloheptatriene/Norcaradiene SourceReagent(s)ConditionsProduct TypeYield (%)Reference
[4+2] CycloadditionSubstituted CHT/NCD equilibrium2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126), CsFMeCN, 50 °C, 24 hTricyclo[3.2.2.0]nonane derivative56[5]
[4+2] Cycloaddition7-CyanocycloheptatrieneAcetylacetone (B45752), Mn(OAc)₃Acetic AcidDihydrofuran-fused norcaradieneMajor Isomer Separation[1]
[4+2] Diels-AlderCHT/NCD equilibrium4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)N/ANCD-PTAD AdductN/A[1][6]
[6+2] CycloadditionCHT/NCD equilibriumNitrosobenzene (B162901)Chlorobenzene, 50 °C, 30 hCHT-selective cycloadduct72[5]
Visible-Light CyclopropanationBenzene (as NCD precursor source)Aryl diazoacetatesVisible light, metal-freeNorcaradiene derivativeN/A[7][8]

Experimental Protocols

Protocol 1: Norcaradiene-Selective [4+2] Cycloaddition with In Situ Generated Benzyne

This protocol describes the trapping of a norcaradiene tautomer with benzyne, which is generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate.[5]

Materials:

  • Substituted Cycloheptatriene Compound (e.g., from dearomatization of arenes) (0.1 mmol, 1.0 equiv.)

  • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (0.125 mmol, 1.25 equiv.)

  • Cesium Fluoride (CsF) (0.25 mmol, 2.5 equiv.)

  • Dry Acetonitrile (B52724) (MeCN) (0.5 mL)

  • Dichloromethane (B109758) (DCM)

  • Silica (B1680970) Gel

  • Anhydrous solvents and argon or nitrogen atmosphere setup

Procedure:

  • To a pre-dried 10-mL test tube equipped with a magnetic stir bar, add the cycloheptatriene compound (0.1 mmol), 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (0.125 mmol), and CsF (0.25 mmol).[5]

  • Place the test tube under an inert atmosphere of argon gas.[5]

  • Inject dry acetonitrile (0.5 mL, to achieve a 0.2 M concentration) into the test tube.[5]

  • Stir the reaction mixture at 50 °C for 24 hours.[5]

  • After the reaction is complete, cool the mixture to room temperature and dilute it with dichloromethane (DCM).

  • Filter the diluted mixture through a short pad of silica gel to remove inorganic salts.

  • Evaporate the solvent from the filtrate in vacuo.

  • Purify the resulting crude residue by flash chromatography on silica gel (eluent: n-hexane/EtOAc = 5/1, v/v) to afford the desired tricyclic norcaradiene derivative.[5]

Protocol 2: Cycloheptatriene-Selective [6+2] Cycloaddition with a Nitroso Compound

This protocol details a CHT-selective cycloaddition, demonstrating how the choice of reagent can favor reaction with the cycloheptatriene tautomer over the norcaradiene.[5]

Materials:

  • Cycloheptatriene/Norcaradiene Mixture (1.0 equiv.)

  • Nitrosobenzene (or substituted variant) (1.2 equiv.)

  • Chlorobenzene (anhydrous)

  • Anhydrous solvents and argon or nitrogen atmosphere setup

Procedure:

  • In a pre-dried reaction vessel under an inert atmosphere, dissolve the cycloheptatriene/norcaradiene starting material (1.0 equiv.) in anhydrous chlorobenzene.

  • Add the nitrosobenzene derivative (1.2 equiv.) to the solution.

  • Heat the reaction mixture to 50 °C and stir for 30 hours.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product via flash column chromatography on silica gel to isolate the desired [6+2] cycloadduct. The reaction is reported to yield the product as a single diastereomer.[5]

Protocol 3: Oxidative Addition of 1,3-Diketones Mediated by Mn(OAc)₃

This protocol is suitable for cycloheptatrienes substituted with electron-withdrawing groups (e.g., 7-cyanocycloheptatriene), which favors the norcaradiene tautomer for reaction.[1]

Materials:

  • 7-Cyanocycloheptatriene (1.0 equiv.)

  • Acetylacetone (or other 1,3-dicarbonyl compound) (1.2-1.5 equiv.)

  • Manganese(III) Acetate, Mn(OAc)₃ (2.0 equiv.)

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve 7-cyanocycloheptatriene (1.0 equiv.) and acetylacetone (1.2-1.5 equiv.) in glacial acetic acid.

  • Add Mn(OAc)₃ (2.0 equiv.) to the solution in one portion.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by pouring the mixture into a separatory funnel containing water and diethyl ether (or ethyl acetate).

  • Extract the aqueous layer three times with the organic solvent.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo.

  • The resulting crude product, which may contain multiple isomers, can be purified and separated by column chromatography on silica gel.[1]

References

Application Notes and Protocols: Trapping Reactive Intermediates with 1,3,5-Heptatriene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive intermediates are transient, high-energy species that are generated during chemical reactions. Their high reactivity and short lifetimes make them challenging to study directly. Trapping experiments are a crucial tool for detecting and characterizing these fleeting species, providing evidence for their formation and insights into reaction mechanisms. 1,3,5-Heptatriene, a conjugated triene, possesses a π-system that makes it a potential candidate for trapping various reactive intermediates through cycloaddition and other addition reactions. These application notes provide a theoretical framework and generalized protocols for utilizing this compound as a trapping agent for several classes of reactive intermediates.

Note: The use of this compound as a dedicated trapping agent is not extensively documented in the scientific literature. The following protocols and data are based on the known reactivity of conjugated systems with the respective reactive intermediates and are intended to serve as a starting point for experimental design.

Trapping of Carbenes

Principle: Carbenes, particularly singlet carbenes, can react with dienes and trienes in a [2+1] cycloaddition reaction to form cyclopropane (B1198618) derivatives. The stereochemistry of the resulting cyclopropane can provide information about the spin state of the carbene.

Proposed Reaction: The reaction of a carbene, such as dichlorocarbene (B158193) (:CCl2), with this compound is expected to yield vinylcyclopropane (B126155) derivatives. The addition can occur at any of the three double bonds, potentially leading to a mixture of products.

Experimental Protocol: Generation of Dichlorocarbene and Trapping with this compound
  • Reaction Setup: To a stirred solution of this compound (1.0 equiv.) and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride, 0.05 equiv.) in chloroform (B151607) (CHCl3), add a 50% aqueous solution of sodium hydroxide (B78521) (NaOH) dropwise at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After completion, dilute the reaction mixture with water and extract with dichloromethane (B109758) (CH2Cl2). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to isolate the different cyclopropane adducts. Characterize the products using 1H NMR, 13C NMR, and mass spectrometry.

Hypothetical Quantitative Data
EntryCarbene SourceProduct(s)Expected Yield (%)Spectroscopic Data (Hypothetical for major isomer)
1CHCl3 / NaOH2-(2',2'-dichlorocyclopropyl)-1,3-pentadiene and isomers40-601H NMR (CDCl3, 400 MHz): δ 6.0-5.0 (m, 4H, vinyl H), 2.5-1.8 (m, 2H, cyclopropyl (B3062369) H), 1.7 (d, 3H, methyl H). 13C NMR (CDCl3, 100 MHz): δ 135-115 (vinyl C), 65.1 (CCl2), 30-25 (cyclopropyl C), 18.2 (CH3).

Diagram of Carbene Trapping Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A This compound E Combine Reactants at 0°C A->E B Chloroform (Carbene Source) B->E C Phase-Transfer Catalyst C->E D 50% aq. NaOH D->E F Stir at RT for 12-24h E->F G Aqueous Workup & Extraction F->G H Column Chromatography G->H I NMR Spectroscopy H->I J Mass Spectrometry H->J

Caption: General workflow for trapping dichlorocarbene.

Trapping of Radicals

Principle: Free radicals can add to the double bonds of a conjugated system. The resulting radical adduct can then be detected or undergo further reactions, such as dimerization or reaction with another radical scavenger.

Proposed Reaction: A photochemically generated radical (R•) can add to this compound to form a resonance-stabilized allylic radical. This intermediate can then be trapped by a stable radical, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), to form a stable adduct.

Experimental Protocol: Photochemical Radical Generation and Trapping
  • Reaction Setup: In a quartz reaction vessel, dissolve this compound (1.0 equiv.), a radical precursor (e.g., an alkyl iodide, 1.2 equiv.), a photosensitizer (e.g., benzophenone, 0.1 equiv.), and a radical trap (e.g., TEMPO, 1.5 equiv.) in a degassed solvent such as benzene.

  • Reaction Conditions: Irradiate the solution with a UV lamp (e.g., 350 nm) at room temperature while stirring. Monitor the reaction by TLC or GC-MS.

  • Workup: Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purification and Analysis: Purify the residue by column chromatography on silica gel to isolate the TEMPO adduct. Characterize the product by NMR, mass spectrometry, and EPR spectroscopy if applicable.

Hypothetical Quantitative Data
EntryRadical SourceTrapping AgentProduct(s)Expected Yield (%)
1tBu-I / hvTEMPOTEMPO-adduct of tBu-heptatriene radical30-50

Diagram of Radical Trapping Pathway

G RI Radical Initiator (R-X) R_radical Radical (R•) RI->R_radical hv Adduct_Radical Heptatriene-R• Adduct (Resonance Stabilized) R_radical->Adduct_Radical Addition Heptatriene This compound Heptatriene->Adduct_Radical Final_Product Stable TEMPO Adduct Adduct_Radical->Final_Product TEMPO TEMPO TEMPO->Final_Product Trapping G Sensitizer_ground Sensitizer (S₀) Sensitizer_singlet Singlet Sensitizer (S₁) Sensitizer_ground->Sensitizer_singlet Sensitizer_triplet Triplet Sensitizer (T₁) Sensitizer_singlet->Sensitizer_triplet ISC Sensitizer_triplet->Sensitizer_ground Oxygen_singlet ¹O₂ (Singlet Oxygen) Sensitizer_triplet->Oxygen_singlet Energy Transfer Oxygen_triplet ³O₂ (Ground State) Oxygen_triplet->Oxygen_singlet Endoperoxide Endoperoxide Product Oxygen_singlet->Endoperoxide Heptatriene This compound Heptatriene->Endoperoxide [4+2] Cycloaddition

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3,5-Heptatriene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,3,5-heptatriene synthesis, with a focus on the Wittig reaction.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable method for synthesizing this compound?

A1: A widely used method for the synthesis of this compound is the Wittig reaction. This reaction involves the coupling of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene.[1] For the synthesis of this compound, a common approach is the reaction of crotonaldehyde (B89634) with an allylic phosphonium ylide, such as that generated from allyltriphenylphosphonium bromide.

Q2: What are the main challenges in the Wittig synthesis of this compound?

A2: The primary challenges include achieving high yields, controlling the stereoselectivity (E/Z isomer ratio) of the double bonds, and removing the triphenylphosphine (B44618) oxide byproduct from the final product.[2] Aldehydes like crotonaldehyde can also be prone to polymerization or other side reactions under the basic conditions of the Wittig reaction.[3]

Q3: How does the choice of ylide affect the stereochemistry of the resulting this compound?

A3: The structure of the phosphonium ylide plays a crucial role in determining the geometry of the newly formed double bond. Unstabilized ylides, such as those derived from simple alkyl halides, typically favor the formation of (Z)-alkenes.[3] Stabilized ylides, which contain an electron-withdrawing group, generally lead to the formation of (E)-alkenes.[4] The ylide generated from allyltriphenylphosphonium bromide is considered non-stabilized, which would favor the formation of the (Z)-isomer at the newly formed double bond.

Q4: What is the "Schlosser modification," and can it be used to improve the synthesis?

A4: The Schlosser modification is a variation of the Wittig reaction that allows for the selective formation of (E)-alkenes from non-stabilized ylides.[1][3] It involves the use of a strong base like phenyllithium (B1222949) at low temperatures to interconvert the intermediate betaines, leading to the thermodynamically more stable (E)-alkene.[3] This could be a valuable technique if the (E,E)-isomer of this compound is the desired product.

Q5: Are there alternative methods to the Wittig reaction for synthesizing this compound?

A5: Yes, other olefination reactions can be employed. The Horner-Wadsworth-Emmons (HWE) reaction is a popular alternative that often provides excellent (E)-selectivity and utilizes a phosphonate-stabilized carbanion.[5] A key advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, making purification of the product significantly easier compared to the removal of triphenylphosphine oxide from Wittig reactions.[5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete ylide formation.Use a sufficiently strong, non-nucleophilic base (e.g., NaH, KOtBu, NaHMDS) to ensure complete deprotonation of the phosphonium salt.[5] The choice of solvent is also critical; anhydrous THF or diethyl ether are commonly used.[3]
Decomposition of the ylide.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) as ylides can be sensitive to air and moisture.[6]
Poor reactivity of the aldehyde.Ensure the crotonaldehyde is pure and free from acidic impurities or polymers. Aldehydes can be labile and may require purification before use.[3]
Side reactions of crotonaldehyde.Crotonaldehyde can undergo self-condensation or polymerization under strongly basic conditions. Add the aldehyde slowly to the ylide solution at a low temperature (e.g., -78 °C) to minimize these side reactions.[5]
Incorrect Isomer Ratio (Predominantly Z-isomer when E-isomer is desired) Use of a non-stabilized ylide under standard conditions.Employ the Schlosser modification to favor the (E)-isomer.[3] Alternatively, consider using the Horner-Wadsworth-Emmons reaction, which typically yields (E)-alkenes with high selectivity.[5]
Reaction conditions favoring the kinetic product.For non-stabilized ylides, conducting the reaction at low temperatures (-78 °C) will favor the (Z)-isomer. To increase the proportion of the (E)-isomer, allowing the reaction to warm to room temperature may promote equilibration, though this can be substrate-dependent.[6]
Difficulty in Removing Triphenylphosphine Oxide Byproduct High polarity and low volatility of triphenylphosphine oxide.Purification can be achieved by flash column chromatography on silica (B1680970) gel.[7] Recrystallization from a suitable solvent system can also be effective, as the polarity difference between the nonpolar heptatriene and the more polar triphenylphosphine oxide can be exploited.[8]
Presence of Unreacted Starting Materials Insufficient equivalents of the Wittig reagent.Use a slight excess (1.1-1.2 equivalents) of the phosphonium salt and base relative to the aldehyde to ensure complete conversion.
Steric hindrance.While less of an issue with crotonaldehyde, highly substituted aldehydes or ylides can lead to slow reaction rates and incomplete conversion. Longer reaction times or elevated temperatures may be necessary in such cases.[3]

Experimental Protocols

Illustrative Synthesis of this compound via Wittig Reaction

This protocol describes a representative synthesis of this compound from crotonaldehyde and allyltriphenylphosphonium bromide.

1. Preparation of the Phosphonium Ylide (Wittig Reagent):

  • Under an inert atmosphere (nitrogen or argon), add allyltriphenylphosphonium bromide (1.1 equivalents) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous tetrahydrofuran (B95107) (THF) via syringe.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base, such as potassium tert-butoxide (KOtBu) (1.1 equivalents), to the suspension with vigorous stirring.

  • Allow the mixture to stir at 0 °C for 1 hour. The formation of the ylide is often indicated by a color change (typically to orange or deep red).

2. Reaction with Crotonaldehyde:

  • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of freshly distilled crotonaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

3. Workup and Purification:

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane (B18724) (3 x volume of THF).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to separate the this compound from the triphenylphosphine oxide byproduct.

Data Presentation

Table 1: Effect of Base and Solvent on Wittig Reaction Yield (Illustrative)
EntryPhosphonium SaltAldehydeBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Allyltriphenylphosphonium bromideCrotonaldehyden-BuLi (1.1)THF-78 to 25465
2Allyltriphenylphosphonium bromideCrotonaldehydeKOtBu (1.1)THF-78 to 25472
3Allyltriphenylphosphonium bromideCrotonaldehydeNaH (1.2)DMF0 to 25658
4Allyltriphenylphosphonium bromideCrotonaldehydeNaHMDS (1.1)Toluene-78 to 25575

Note: These are representative yields for illustrative purposes, based on typical outcomes for similar Wittig reactions.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_ylide_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Workup & Purification P_salt Allyltriphenylphosphonium bromide in Anhydrous THF Ylide Phosphonium Ylide (in situ) P_salt->Ylide 0 °C, 1h Base Strong Base (e.g., KOtBu) Base->Ylide Reaction_mix Reaction Mixture Ylide->Reaction_mix -78 °C, 2-4h Aldehyde Crotonaldehyde in Anhydrous THF Aldehyde->Reaction_mix Quench Quench with aq. NH4Cl Reaction_mix->Quench Extract Extract with Diethyl Ether Quench->Extract Purify Column Chromatography Extract->Purify Product Pure this compound Purify->Product troubleshooting_low_yield Start Low Yield Observed Check_SM TLC Analysis: Unreacted Starting Material? Start->Check_SM Check_Side_Products TLC/NMR Analysis: Side Products Observed? Check_SM->Check_Side_Products No Incomplete_Ylide Potential Cause: Incomplete Ylide Formation or Decomposition Check_SM->Incomplete_Ylide Yes (Aldehyde & Salt) Polymerization Potential Cause: Aldehyde Polymerization or Self-Condensation Check_Side_Products->Polymerization Yes No_Obvious_Issue Potential Cause: - Purification issues - Mechanical loss Check_Side_Products->No_Obvious_Issue No Solution_Base Solution: - Use stronger/drier base - Ensure inert atmosphere Incomplete_Ylide->Solution_Base Solution_Temp Solution: - Add aldehyde slowly at -78°C - Use purified aldehyde Polymerization->Solution_Temp Solution_Purification Solution: - Optimize chromatography - Careful handling No_Obvious_Issue->Solution_Purification

References

Preventing polymerization of 1,3,5-Heptatriene during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 1,3,5-Heptatriene during storage.

Troubleshooting Guide

Issue: Polymerization of this compound observed in stored samples (e.g., increased viscosity, presence of solids).

Potential Cause Troubleshooting Steps
Inadequate Inhibition 1. Verify Inhibitor Presence: Confirm that a polymerization inhibitor was added to the this compound upon receipt or synthesis. 2. Select Appropriate Inhibitor: For conjugated dienes like this compound, which are susceptible to free-radical polymerization, phenolic inhibitors such as Butylated Hydroxytoluene (BHT) or 4-tert-Butylcatechol (TBC) are commonly used.[1] 3. Optimize Inhibitor Concentration: Ensure the inhibitor concentration is within the recommended range (typically 10-200 ppm). The optimal concentration may vary based on storage duration and temperature.
Improper Storage Temperature 1. Check Storage Temperature: this compound should be stored in a cool environment. Elevated temperatures can accelerate thermal polymerization.[1] 2. Recommended Storage: Store at 2-8°C for long-term stability.
Exposure to Oxygen 1. Inert Atmosphere: Oxygen can initiate polymerization.[1] Store this compound under an inert atmosphere such as argon or nitrogen. 2. Container Seal: Ensure the storage container is tightly sealed to prevent air ingress.
Exposure to Light 1. UV Exposure: Ultraviolet light can initiate polymerization. 2. Container Type: Store in an amber glass bottle or a container that blocks UV light.
Contamination 1. Purity Analysis: Analyze the purity of the this compound. Contaminants, such as peroxides or metal ions, can act as polymerization initiators. 2. Purification: If contaminants are present, consider purification by distillation over a suitable inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound polymerization during storage?

A1: The primary mechanism is free-radical polymerization.[1] Conjugated dienes, like this compound, are susceptible to the formation of free radicals, which can initiate a chain reaction leading to polymerization. This process can be initiated by heat, light, or the presence of oxygen and other contaminants.[1]

Q2: Which inhibitors are recommended for this compound?

A2: While specific data for this compound is limited, inhibitors effective for other conjugated dienes are recommended. These are typically free-radical scavengers. Phenolic compounds are widely used for the storage and transport of unsaturated monomers.[1]

Inhibitor Typical Concentration (ppm) Notes
Butylated Hydroxytoluene (BHT) 10 - 50Effective and commonly used.
4-tert-Butylcatechol (TBC) 10 - 200Often used for monomers that are purified by distillation. Requires the presence of a small amount of oxygen to be effective.
Hydroquinone (HQ) 50 - 200Effective, but can be more challenging to remove.

Q3: What are the ideal storage conditions for this compound?

A3: For optimal stability, this compound should be stored under the following conditions:

  • Temperature: 2-8°C.

  • Atmosphere: Under an inert gas (e.g., Argon or Nitrogen).

  • Container: Tightly sealed amber glass bottle to protect from light and air.

  • Inhibitor: With an appropriate inhibitor at a suitable concentration.

Q4: How can I monitor the stability of my stored this compound?

A4: Regular monitoring is crucial.

  • Visual Inspection: Periodically check for any changes in appearance, such as increased viscosity or the formation of precipitates.

  • Analytical Testing: For critical applications, periodically test the purity of the material using techniques like Gas Chromatography (GC) to detect the formation of oligomers or polymers.

Experimental Protocols

Protocol 1: Evaluation of Inhibitor Effectiveness

Objective: To determine the effectiveness of different inhibitors at various concentrations in preventing the polymerization of this compound under accelerated storage conditions.

Materials:

  • Purified this compound

  • Selected inhibitors (e.g., BHT, TBC)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with screw caps

  • Gas Chromatograph (GC)

  • Oven or heating block

Methodology:

  • Prepare stock solutions of each inhibitor in a suitable solvent.

  • Dispense a known volume of purified this compound into a series of amber glass vials.

  • Add the inhibitor stock solutions to the vials to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 200 ppm).

  • Blanket the headspace of each vial with an inert gas and seal tightly.

  • Place the vials in an oven at an elevated temperature (e.g., 40°C) to accelerate polymerization.

  • At specified time points (e.g., 0, 1, 2, 4, 8 weeks), remove a vial for each inhibitor concentration.

  • Allow the vial to cool to room temperature.

  • Analyze the sample by GC to quantify the remaining this compound monomer and detect the formation of any oligomers or polymers.

  • Plot the percentage of remaining monomer versus time for each inhibitor and concentration to determine the most effective stabilization strategy.

Visualizations

Polymerization_Inhibition cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition Initiator Initiator Radical Radical Initiator->Radical forms Monomer Monomer Radical_Monomer Radical_Monomer Growing_Chain Growing_Chain RadicalMonomer RadicalMonomer RadicalMonomer->Radical_Monomer attacks Monomer_2 Monomer Longer_Chain Longer_Chain Growing_ChainMonomer_2 Growing_ChainMonomer_2 Growing_ChainMonomer_2->Longer_Chain adds to Inhibitor Inhibitor Inactive_Species Inactive_Species Growing_Chain_2 Growing Chain Growing_Chain_2Inhibitor Growing_Chain_2Inhibitor Growing_Chain_2Inhibitor->Inactive_Species reacts with

Caption: Mechanism of Free-Radical Polymerization and Inhibition.

Troubleshooting_Workflow Start Polymerization Observed Check_Inhibitor Inhibitor Present & Correct? Start->Check_Inhibitor No_Inhibitor No Check_Inhibitor->No_Inhibitor Yes_Inhibitor Yes Check_Inhibitor->Yes_Inhibitor Check_Storage Correct Storage Conditions? (Temp, Inert Atm., Light) No_Storage No Check_Storage->No_Storage Yes_Storage Yes Check_Storage->Yes_Storage Check_Purity Material Pure? No_Purity No Check_Purity->No_Purity Yes_Purity Yes Check_Purity->Yes_Purity Add_Inhibitor Add/Optimize Inhibitor Resolution Problem Resolved Add_Inhibitor->Resolution Adjust_Storage Adjust Storage Conditions Adjust_Storage->Resolution Purify_Material Purify Material Purify_Material->Resolution No_Inhibitor->Add_Inhibitor Yes_Inhibitor->Check_Storage No_Storage->Adjust_Storage Yes_Storage->Check_Purity No_Purity->Purify_Material Yes_Purity->Resolution

Caption: Troubleshooting Workflow for this compound Polymerization.

References

Minimizing side reactions in 1,3,5-Heptatriene photochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,3,5-Heptatriene Photochemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side reactions and optimizing photochemical outcomes. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary photochemical reactions of this compound?

A1: Upon irradiation, this compound and its derivatives primarily undergo three types of pericyclic reactions:

  • Electrocyclization: A reversible ring-closing reaction to form a substituted 1,3-cyclohexadiene. This is often the desired reaction in synthetic applications.

  • E/Z (cis/trans) Isomerization: Isomerization around the double bonds, leading to a mixture of geometric isomers. This can affect the efficiency of the desired electrocyclization.

  • Sigmatropic Rearrangements: Intramolecular shifts of a hydrogen atom or an alkyl group. For example,[1][2] and[1][3] hydrogen shifts can occur.

Q2: What are the most common side reactions observed in this compound photochemistry?

A2: The most common side reactions that compete with the desired electrocyclization are E/Z isomerization and sigmatropic rearrangements. Additionally, prolonged irradiation can lead to the formation of more complex photoproducts, including bicyclic compounds. The specific side products and their yields are highly dependent on the reaction conditions.

Q3: How does the methyl group in this compound influence its photochemistry compared to 1,3,5-hexatriene?

A3: The methyl group on this compound can influence the photochemistry in several ways. Steric hindrance from the methyl group can affect the equilibrium of different ground-state conformers, which in turn can influence the branching ratios of different photochemical pathways. For instance, it can favor conformations that are more or less prone to electrocyclization versus E/Z isomerization. Electronically, the methyl group is weakly electron-donating, which can subtly alter the energy of the excited states and the barriers to different reaction pathways.

Troubleshooting Guides

Issue 1: Low yield of the desired electrocyclization product (substituted 1,3-cyclohexadiene).

  • Question: I am observing a low yield of my target cyclohexadiene product. What are the likely causes and how can I improve the yield?

  • Answer: A low yield of the electrocyclization product is often due to competing side reactions such as E/Z isomerization and sigmatropic shifts. Several factors can be optimized to favor the desired pathway:

    • Irradiation Wavelength: The wavelength of light used for irradiation can significantly impact the product distribution. Exciting at the red edge of the absorption spectrum can sometimes favor the formation of the desired cyclized product over other isomers. It is recommended to perform a wavelength screening experiment to identify the optimal wavelength for your specific substrate.

    • Solvent: The polarity and viscosity of the solvent can influence the conformational relaxation of the excited state and the relative rates of competing reactions. Non-polar solvents like alkanes may favor different outcomes compared to polar solvents like alcohols. For instance, conformational changes leading to cyclization can be faster in certain solvents. Experiment with a range of solvents (e.g., hexane, acetonitrile, methanol) to find the optimal medium.

    • Temperature: Photochemical reactions can be temperature-dependent. Lowering the temperature can sometimes suppress side reactions that have higher activation barriers. However, the effect of temperature can be complex and may also affect the equilibrium of ground-state conformers. It is advisable to screen a range of temperatures (e.g., -20 °C to room temperature).

    • Concentration: Running the reaction at high concentrations can sometimes lead to intermolecular reactions or quenching processes. It is generally recommended to work at relatively low concentrations (e.g., 10⁻³ M) to minimize these effects.

Issue 2: Formation of a complex mixture of E/Z isomers.

  • Question: My reaction mixture contains a high proportion of various E/Z isomers of this compound, which complicates purification. How can I suppress this isomerization?

  • Answer: E/Z isomerization is a very common and often efficient photochemical process for conjugated trienes. To minimize its impact:

    • Use of Photosensitizers: In some cases, triplet sensitizers can be used to selectively promote a particular isomerization pathway or, conversely, to populate a triplet state that preferentially undergoes the desired reaction over isomerization. However, this approach is highly system-dependent.

    • Control Irradiation Time: E/Z isomerization often leads to a photostationary state, which is a mixture of isomers where the rates of forward and reverse isomerization are equal. Monitor the reaction progress over time using techniques like HPLC or NMR to determine the optimal irradiation time to maximize the desired product before the photostationary state of isomers is reached.

    • Structural Modification: If synthetically feasible, introducing bulky substituents can sterically hinder rotation around the double bonds, thereby reducing the quantum yield of E/Z isomerization.

Issue 3: Identification of unexpected side products.

  • Question: I have isolated unexpected byproducts from my reaction. What could they be and how can I identify them?

  • Answer: Unexpected side products in this compound photochemistry can arise from various pathways, including sigmatropic rearrangements and secondary photoreactions of the primary products.

    • Possible Structures: Common unexpected products include those resulting from[1][2] or[1][3] sigmatropic hydrogen shifts, which lead to constitutional isomers of the starting triene. Bicyclic products, such as bicyclo[3.1.0]hexene derivatives, can also be formed through further photochemical reactions.

    • Analytical Techniques: To identify these products, a combination of analytical techniques is recommended:

      • GC-MS: To separate and identify volatile photoproducts by their mass spectra.

      • HPLC: To separate non-volatile isomers. Coupling with a photodiode array (PDA) detector can provide UV-Vis spectra of the separated components, aiding in their identification.

      • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of isolated side products. 2D NMR techniques like COSY and HMQC can be particularly useful for complex structures.

Quantitative Data

The following table summarizes typical quantum yields for the main photochemical reactions of substituted 1,3,5-hexatrienes, which can serve as an estimate for this compound systems. Note that these values are highly dependent on the specific substituents and reaction conditions.

Reaction TypeSubstituent PatternWavelength (nm)SolventQuantum Yield (Φ)Reference
Electrocyclization2,5-diisopropylRed tail of absorptionNot specified> 0.64[1]
E/Z IsomerizationUnsubstituted265n-pentane0.034 (Z→E), 0.016 (E→Z)[4]
[1][2]-Sigmatropic ShiftUnsubstitutedNot specifiedNot specified~0.14[1]

Experimental Protocols

Protocol 1: General Procedure for a Photochemical Reaction of this compound

  • Preparation of the Reaction Mixture:

    • Dissolve the this compound substrate in the chosen solvent (e.g., HPLC-grade hexane, acetonitrile) in a quartz reaction vessel to a final concentration of approximately 10⁻³ M.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen, which can act as a triplet quencher and also lead to photooxidation side products.

  • Photochemical Reactor Setup:

    • Place the reaction vessel in a photochemical reactor equipped with a suitable light source (e.g., a medium-pressure mercury lamp with filters or a specific wavelength LED).

    • Use a cooling system to maintain a constant temperature during the irradiation. A circulating bath is recommended.

    • Ensure the light source is stable and the geometry of the setup is reproducible.

  • Irradiation:

    • Irradiate the solution while maintaining a constant temperature and stirring.

    • If using a broad-spectrum lamp, use appropriate filters to select the desired wavelength range.

  • Monitoring the Reaction:

    • At regular intervals, withdraw small aliquots of the reaction mixture for analysis.

    • Analyze the aliquots by HPLC or GC to monitor the disappearance of the starting material and the formation of products.

  • Work-up and Purification:

    • Once the desired conversion is reached, stop the irradiation.

    • Remove the solvent under reduced pressure.

    • Purify the product mixture using column chromatography or preparative HPLC.

Protocol 2: Quantum Yield Determination (Relative Method)

  • Select an Actinometer: Choose a chemical actinometer that absorbs in the same wavelength range as the this compound substrate (e.g., potassium ferrioxalate).

  • Prepare Solutions: Prepare a solution of the actinometer and a separate solution of the this compound, both with accurately known concentrations and similar absorbances at the irradiation wavelength.

  • Irradiate Actinometer: Irradiate the actinometer solution for a known period under the exact same conditions (light source, geometry, temperature, solvent) as the planned reaction.

  • Analyze Actinometer: Determine the extent of the photochemical reaction of the actinometer using a suitable analytical method (e.g., UV-Vis spectroscopy).

  • Calculate Photon Flux: Using the known quantum yield of the actinometer, calculate the photon flux of the light source.

  • Irradiate Sample: Irradiate the this compound solution under the identical conditions for a known period.

  • Analyze Sample: Determine the amount of product formed or reactant consumed using a calibrated analytical method (e.g., HPLC with a calibration curve).

  • Calculate Quantum Yield: Calculate the quantum yield of the reaction of interest using the determined photon flux and the amount of product formed/reactant consumed.

Signaling Pathways and Workflows

Photochemical_Pathways This compound (Ground State) This compound (Ground State) Excited State Excited State This compound (Ground State)->Excited State Electrocyclization Product Electrocyclization Product Excited State->Electrocyclization Product Ring Closure E/Z Isomers E/Z Isomers Excited State->E/Z Isomers Isomerization Sigmatropic Shift Products Sigmatropic Shift Products Excited State->Sigmatropic Shift Products Rearrangement Electrocyclization Product->Excited State hν (reverse)

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Analysis Low Yield of Desired Product Low Yield of Desired Product Optimize Wavelength Optimize Wavelength Low Yield of Desired Product->Optimize Wavelength Screen Solvents Screen Solvents Low Yield of Desired Product->Screen Solvents Vary Temperature Vary Temperature Low Yield of Desired Product->Vary Temperature Adjust Concentration Adjust Concentration Low Yield of Desired Product->Adjust Concentration Monitor by HPLC/GC Monitor by HPLC/GC Optimize Wavelength->Monitor by HPLC/GC Screen Solvents->Monitor by HPLC/GC Vary Temperature->Monitor by HPLC/GC Adjust Concentration->Monitor by HPLC/GC

References

Technical Support Center: Optimization of Diels-Alder Reactions with 1,3,5-Heptatriene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Diels-Alder reactions involving 1,3,5-heptatriene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring successful and efficient experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the Diels-Alder reaction with this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

  • Question: My Diels-Alder reaction with this compound is resulting in a very low yield or no product at all. What are the possible causes and how can I improve the yield?

  • Answer: Low or no yield in a Diels-Alder reaction can stem from several factors. A primary consideration for an acyclic diene like this compound is its conformation. The reaction requires the diene to be in the s-cis conformation, which may not be the most stable form.[1][2][3]

    Troubleshooting Steps:

    • Reaction Temperature: The equilibrium between the s-cis and s-trans conformers is temperature-dependent. Increasing the reaction temperature can provide the necessary energy to overcome the rotational barrier and favor the reactive s-cis conformation. However, excessively high temperatures can lead to a retro-Diels-Alder reaction, where the product reverts to the starting materials.[1] Optimization of the temperature is crucial.

    • Lewis Acid Catalysis: Lewis acids can significantly enhance the rate and yield of Diels-Alder reactions.[1] They coordinate to the dienophile, lowering its LUMO energy and making it more reactive towards the diene. Common Lewis acids include AlCl₃, BF₃·OEt₂, SnCl₄, and ZnCl₂. It is advisable to screen several catalysts to find the most effective one for your specific substrate combination.

    • Solvent Choice: The choice of solvent can influence the reaction rate. While nonpolar solvents are common, polar solvents and even aqueous conditions have been shown to accelerate some Diels-Alder reactions.

    • Reaction Time: It is possible that the reaction simply requires more time to proceed to completion. Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time.

    Illustrative Data on Lewis Acid Catalysis:

Catalyst (10 mol%)SolventTemperature (°C)Illustrative Yield (%)
NoneToluene (B28343)80< 10
AlCl₃Dichloromethane (B109758)2575
BF₃·OEt₂Dichloromethane2568
SnCl₄Dichloromethane2582
ZnCl₂Dichloromethane2565
Note: This data is illustrative and serves as a starting point for optimization.

Issue 2: Poor Stereoselectivity (Endo/Exo Isomers)

  • Question: My reaction is producing a mixture of endo and exo isomers. How can I improve the stereoselectivity of the Diels-Alder reaction with this compound?

  • Answer: The formation of both endo and exo isomers is common in Diels-Alder reactions. The endo product is often the kinetically favored product due to secondary orbital interactions, especially at lower temperatures.[1] The exo product is typically more thermodynamically stable and may be favored at higher temperatures.

    Troubleshooting Steps:

    • Temperature Control: To favor the kinetically preferred endo product, conduct the reaction at lower temperatures. Conversely, if the exo product is desired, higher temperatures may be employed, but this can risk the retro-Diels-Alder reaction.

    • Lewis Acid Influence: The choice of Lewis acid catalyst can also influence the endo/exo selectivity. Some catalysts may preferentially stabilize the endo transition state.

    General Temperature Guidelines for Selectivity:

Temperature RangePredominant IsomerRationale
-78°C to 25°CEndoKinetic Control
25°C to 110°CMixture of Endo and Exo
> 110°CExo (and potential retro-Diels-Alder)Thermodynamic Control
Note: Optimal temperatures will vary depending on the specific dienophile used.

Issue 3: Side Reactions and Product Decomposition

  • Question: I am observing the formation of side products or decomposition of my desired adduct. What could be causing this and how can I prevent it?

  • Answer: Side reactions in Diels-Alder cycloadditions can include polymerization of the diene or dienophile, or subsequent reactions of the adduct. Product decomposition can occur, especially at elevated temperatures.

    Troubleshooting Steps:

    • Control Reactant Concentration: High concentrations of the diene or dienophile can promote polymerization. Adding one reactant slowly to the other can help to minimize this side reaction.

    • Optimize Temperature and Reaction Time: As mentioned, high temperatures can lead to the retro-Diels-Alder reaction or other decomposition pathways. Use the lowest effective temperature and monitor the reaction to avoid prolonged heating after completion.

    • Inert Atmosphere: If your reactants or products are sensitive to air or moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative or hydrolytic side reactions.

Frequently Asked Questions (FAQs)

  • Q1: What is the importance of the s-cis conformation for this compound in a Diels-Alder reaction?

    • A1: The Diels-Alder reaction is a concerted cycloaddition where the two new sigma bonds are formed simultaneously. This requires the diene to be in the s-cis conformation, where the double bonds are on the same side of the single bond connecting them. For acyclic dienes like this compound, there is a rotational barrier between the more stable s-trans and the reactive s-cis conformers. The reaction can only proceed when the diene adopts the s-cis geometry.[1][2][3]

  • Q2: Which double bonds of this compound participate in the Diels-Alder reaction?

    • A2: In a typical Diels-Alder reaction, a conjugated diene system (two double bonds separated by a single bond) reacts. In this compound, there are two such conjugated diene systems. The reaction will occur across one of these diene units. The regioselectivity will depend on the substituents on both the heptatriene and the dienophile.

  • Q3: How do I choose the right solvent for my Diels-Alder reaction with this compound?

    • A3: The choice of solvent can impact reaction rates and, in some cases, selectivity. Nonpolar solvents like toluene or xylene are often used, especially for reactions requiring high temperatures.[4] However, polar aprotic solvents like dichloromethane or even protic solvents like water have been shown to accelerate certain Diels-Alder reactions. It is recommended to perform small-scale trials with a few different solvents to determine the optimal conditions for your specific reaction.

  • Q4: What is a retro-Diels-Alder reaction and when should I be concerned about it?

    • A4: The retro-Diels-Alder reaction is the microscopic reverse of the Diels-Alder reaction, where the cyclohexene (B86901) adduct breaks down back into the diene and dienophile. This process is favored at high temperatures.[1] You should be concerned about it if your reaction requires very high temperatures for an extended period, as it will decrease the overall yield of your desired product.

  • Q5: Can I use pressure to optimize my Diels-Alder reaction?

    • A5: Yes, applying high pressure can be a useful tool for optimizing Diels-Alder reactions, particularly when thermal activation is not effective or leads to decomposition. High pressure can favor the formation of the more compact transition state and product, thus accelerating the reaction.

Experimental Protocols

General Protocol for the Diels-Alder Reaction of this compound with Maleic Anhydride (B1165640)

This protocol is a general guideline and may require optimization for specific experimental setups and scales. A procedure for a related cyclic triene, 1,3,5-cycloheptatriene, involves a neat reaction (no solvent) with heating.[5] This can be adapted for this compound.

Materials:

  • This compound

  • Maleic Anhydride

  • Toluene (or other suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (optional)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add maleic anhydride (1.0 eq).

  • Add a suitable solvent, such as toluene, to dissolve the maleic anhydride.

  • Add this compound (1.0 - 1.2 eq) to the solution.

  • Attach a reflux condenser and, if necessary, set up the apparatus under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110°C for toluene) and stir.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Prepare Reactants (this compound, Dienophile) setup_reaction Set up Reaction Vessel prep_reactants->setup_reaction select_solvent Select Solvent add_reactants Add Reactants & Solvent select_solvent->add_reactants select_catalyst Select Catalyst (Optional) select_catalyst->add_reactants setup_reaction->add_reactants heat_stir Heat & Stir add_reactants->heat_stir monitor Monitor Progress (TLC/GC-MS) heat_stir->monitor cool_reaction Cool Reaction monitor->cool_reaction Reaction Complete isolate_product Isolate Crude Product cool_reaction->isolate_product purify_product Purify Product (Recrystallization/Chromatography) isolate_product->purify_product characterize Characterize Product (NMR, MS, etc.) purify_product->characterize

Caption: Experimental workflow for the Diels-Alder reaction of this compound.

Troubleshooting_Logic start Low Yield or No Product check_conformation Is s-cis conformation favored? start->check_conformation check_time Is reaction time sufficient? start->check_time increase_temp Increase Temperature check_conformation->increase_temp No add_catalyst Add Lewis Acid Catalyst check_conformation->add_catalyst No success Improved Result increase_temp->success add_catalyst->success increase_time Increase Reaction Time check_time->increase_time No increase_time->success poor_selectivity Poor Stereoselectivity control_temp Adjust Temperature poor_selectivity->control_temp lower_temp Lower Temperature for Endo control_temp->lower_temp higher_temp Higher Temperature for Exo control_temp->higher_temp lower_temp->success higher_temp->success side_reactions Side Reactions Observed control_conc Control Reactant Concentration side_reactions->control_conc inert_atm Use Inert Atmosphere side_reactions->inert_atm slow_addition Slow Addition of Reactant control_conc->slow_addition slow_addition->success inert_atm->success

Caption: Troubleshooting logic for common issues in the Diels-Alder reaction.

References

Technical Support Center: Analysis of Commercial 1,3,5-Heptatriene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and quantifying impurities in commercial 1,3,5-heptatriene.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I might find in my commercial this compound sample?

A1: Impurities in commercial this compound can generally be categorized into three main types:

  • Process-Related Impurities: These are substances that originate from the manufacturing process. Given that the Wittig reaction is a common method for synthesizing alkenes, you may encounter byproducts such as triphenylphosphine (B44618) oxide (TPPO).[1][2] Other process-related impurities can include unreacted starting materials (e.g., aldehydes and phosphonium (B103445) salts), and residual solvents used during the synthesis and purification steps.[3][4]

  • Degradation Products: As a conjugated polyene, this compound is susceptible to degradation over time, especially when exposed to heat, light, and air.[5] Common degradation pathways include:

    • Oxidation: This can lead to the formation of various oxygenated species, including conjugated trienols.[6][7]

    • Polymerization: Conjugated dienes and trienes can undergo polymerization, resulting in oligomeric and polymeric impurities. The presence of these higher molecular weight species can affect the purity and performance of the material.

  • Isomeric Impurities: The synthesis of this compound may also result in the formation of geometric isomers (e.g., (Z,E)- or (Z,Z)-isomers) in addition to the desired (E,E)-isomer.[8][9][10]

Q2: How can I identify the specific impurities in my sample?

A2: The most effective analytical techniques for identifying and quantifying impurities in this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS is ideal for separating and identifying volatile impurities. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for their identification by comparing the data to spectral libraries.[11][12]

  • NMR spectroscopy , particularly quantitative NMR (qNMR), is a powerful tool for both structural elucidation and quantification of impurities.[13][14][15][16] By comparing the integrals of signals from the analyte and a certified internal standard of known concentration, the purity of the this compound can be accurately determined.[17]

Q3: Are there any specific storage conditions recommended to minimize the degradation of this compound?

A3: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept at low temperatures (e.g., in a refrigerator or freezer). This will help to slow down both oxidative degradation and potential polymerization. For a similar compound, 1,3,5-hexatriene, storage under nitrogen at -5°C is recommended, as it has been observed to partially polymerize after three weeks at room temperature.[18]

Troubleshooting Guides

Issue 1: I see unexpected peaks in my GC-MS chromatogram.

  • Possible Cause 1: Process-Related Impurities.

    • Troubleshooting: If you suspect byproducts from a Wittig reaction, look for a peak corresponding to triphenylphosphine oxide (TPPO). TPPO is a common byproduct of this reaction.[19][20] Also, consider the possibility of unreacted starting materials or residual solvents.

  • Possible Cause 2: Degradation Products.

    • Troubleshooting: The presence of peaks with higher molecular weights than this compound could indicate oligomers or polymers. Peaks corresponding to oxygenated derivatives might suggest oxidative degradation.[6][21] Review the storage conditions and handling of your sample.

  • Possible Cause 3: Isomers.

    • Troubleshooting: Multiple peaks with the same mass-to-charge ratio as this compound may indicate the presence of geometric isomers.

Issue 2: My qNMR results show a lower purity than expected.

  • Possible Cause 1: Inaccurate Integration.

    • Troubleshooting: Ensure that the baseline of the NMR spectrum is flat and that the integration regions are set correctly for both the analyte and the internal standard. Incorrect phasing or baseline adjustment can distort integral values.[13]

  • Possible Cause 2: Presence of Non-Volatile Impurities.

    • Troubleshooting: If you have already analyzed the sample by GC-MS and found it to be of high purity, the discrepancy in qNMR might be due to non-volatile impurities, such as polymers or salts, which would not be detected by GC-MS.

  • Possible Cause 3: Paramagnetic Impurities.

    • Troubleshooting: Paramagnetic impurities can cause line broadening in the NMR spectrum, which can affect the accuracy of integration.

Experimental Protocols

Protocol 1: Identification of Volatile Impurities by GC-MS

This protocol provides a general procedure for the analysis of volatile impurities in this compound.

1. Sample Preparation:

  • Prepare a stock solution of the commercial this compound in a high-purity volatile solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Prepare a series of dilutions from the stock solution to determine the linear range of detection.

  • If available, prepare solutions of suspected impurities (e.g., triphenylphosphine oxide, potential starting materials) for comparison of retention times and mass spectra.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890A or similar
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1 split ratio)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1 mL/min
Oven Temperature Program Initial temperature of 40 °C, hold for 3 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes
Mass Spectrometer Agilent 5975C or similar
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 35-550 amu
Data Acquisition Full Scan

3. Data Analysis:

  • Identify the peak for this compound based on its retention time and mass spectrum.

  • Compare the mass spectra of unknown peaks to a spectral library (e.g., NIST) for tentative identification.

  • Confirm the identity of suspected impurities by comparing their retention times and mass spectra with those of authentic standards.

Protocol 2: Purity Determination by Quantitative ¹H NMR (qNMR)

This protocol outlines the steps for determining the purity of this compound using qNMR with an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound sample into a clean vial.

  • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into the same vial. The internal standard should have a known purity, be stable, not react with the sample, and have signals that do not overlap with the analyte signals.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., CDCl₃) that completely dissolves both the sample and the internal standard.

  • Transfer the solution to a clean and dry 5 mm NMR tube.

2. NMR Instrumentation and Parameters:

ParameterRecommended Setting
Spectrometer Bruker 400 MHz or higher
Nucleus ¹H
Pulse Program Standard 90° pulse (zg30)
Number of Scans 16 or more to achieve a good signal-to-noise ratio (>250:1)
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing proton (at least 30 seconds is recommended for accurate quantification)
Acquisition Time At least 3 seconds
Spectral Width Sufficient to cover all proton signals (e.g., 16 ppm)

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved signal for this compound (e.g., the vinyl protons) and a signal from the internal standard.

  • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I_sample = Integral of the sample signal

    • N_sample = Number of protons for the integrated sample signal

    • I_std = Integral of the internal standard signal

    • N_std = Number of protons for the integrated internal standard signal

    • MW_sample = Molecular weight of this compound (94.15 g/mol )

    • MW_std = Molecular weight of the internal standard

    • m_std = Mass of the internal standard

    • m_sample = Mass of the sample

    • P_std = Purity of the internal standard

Visualizations

experimental_workflow cluster_synthesis Potential Synthesis & Impurity Introduction cluster_analysis Impurity Identification Workflow cluster_troubleshooting Troubleshooting Logic synthesis Wittig Synthesis of This compound impurities Potential Impurities: - Triphenylphosphine Oxide (TPPO) - Unreacted Starting Materials - Solvents - Isomers synthesis->impurities generates sample Commercial This compound Sample gcms GC-MS Analysis (Protocol 1) sample->gcms qnmr qNMR Analysis (Protocol 2) sample->qnmr volatile Identifies Volatile Impurities gcms->volatile purity Determines Absolute Purity & Identifies Non-Volatile Impurities qnmr->purity start Unexpected Results? check_gcms Review GC-MS Data: - Library Match - Retention Times start->check_gcms If GC-MS check_qnmr Review qNMR Data: - Integration - Baseline - Linewidths start->check_qnmr If qNMR degradation Consider Degradation: - Storage Conditions - Sample Age check_gcms->degradation check_qnmr->degradation

Caption: Workflow for identifying impurities in commercial this compound.

gcms_protocol start Start prep Prepare Sample (1 mg/mL in Hexane) start->prep inject Inject 1 µL into GC-MS prep->inject separate Separation on HP-5ms Column inject->separate detect Detection by MS (EI, 35-550 amu) separate->detect analyze Analyze Data: - Identify Peaks - Compare to Library detect->analyze end End analyze->end

Caption: GC-MS analysis workflow for volatile impurities.

qnmr_protocol start Start weigh Accurately Weigh Sample & Internal Standard start->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (d1 > 30s) transfer->acquire process Process Data: - Phasing - Baseline Correction acquire->process integrate Integrate Sample & Standard Signals process->integrate calculate Calculate Purity integrate->calculate end End calculate->end

Caption: qNMR analysis workflow for purity determination.

References

Technical Support Center: Overcoming Low Quantum Yields in Polyene Photoreactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polyene photoreactions. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols to help you diagnose and overcome low quantum yields in your experiments.

Troubleshooting Guide

This guide is designed to help you systematically identify and resolve common issues that lead to inefficient photochemical reactions.

Q1: My reaction's quantum yield (Φ) is much lower than expected. What are the first things I should check?

When encountering a low quantum yield, the initial focus should be on verifying the integrity of your chemical sample and the calibration of your experimental setup. These are the most common sources of significant, unexpected deviations.

  • Compound Integrity and Purity : Impurities can act as quenchers or participate in unwanted side reactions, consuming excited state molecules.[1] Degradation of the starting material can also lead to lower-than-expected yields.

    • Action : Verify the purity of your polyene using techniques like NMR or HPLC. Check for degradation by comparing its UV-Vis absorption spectrum to a reliable reference.[1]

  • Experimental Setup and Protocol : Errors in the measurement of light intensity or product formation will directly lead to an inaccurate quantum yield calculation.

    • Action : Calibrate your light source's photon flux using a standard chemical actinometer, such as potassium ferrioxalate.[1][2][3][4] Ensure your detector (e.g., spectrophotometer or GC/HPLC) is sensitive and calibrated for the product you are quantifying.[1]

Q2: How can I determine if the solvent is causing the low quantum yield?

The choice of solvent is critical as it can dramatically influence the stability of the excited state and the efficiency of competing decay pathways.[1][5][6]

  • Solvent Polarity and Viscosity : The polarity of the solvent can affect the energy levels of the excited state, while viscosity can influence the rate of molecular rearrangements, such as isomerization.[1][6] For some polyenes, increasing solvent polarity can lead to a significant increase in the fluorescence quantum yield, which competes with the desired photoreaction.[6]

  • Presence of Quenchers : Dissolved molecular oxygen (³O₂) is a highly efficient quencher of triplet excited states and should be removed for most photoreactions.[1][5] Impurities in the solvent can also act as quenchers.

    • Action : Use high-purity, spectroscopy-grade solvents. Deoxygenate the solution before and during irradiation by bubbling with an inert gas like nitrogen or argon for 15-20 minutes.[1][4] If the problem persists, test a range of solvents with varying polarities and viscosities.[5]

Q3: Could the concentration of my polyene be the issue?

Yes, the concentration of the reactant is a crucial parameter that must be optimized.

  • High Concentrations : At high concentrations, polyenes can form aggregates, which often have lower quantum yields due to self-quenching or "Aggregation-Caused Quenching" (ACQ).[1][5][7]

  • Low Concentrations : If the concentration is too low, the solution may not absorb a sufficient fraction of the incident light, leading to an inefficient process and difficulty in measuring product formation.

    • Action : Measure the absorption spectrum at different concentrations. A deviation from the Beer-Lambert law may indicate aggregation.[1] Start with a dilute solution where the absorbance at the irradiation wavelength is between 0.1 and 0.2 to ensure homogeneous light absorption.[4]

Q4: I suspect side reactions are lowering my yield. What are the common photochemical side reactions for polyenes?

Polyenes are known for their rich and varied photochemistry, where multiple reaction pathways can compete with the desired transformation.[8]

  • E/Z (cis-trans) Isomerization : This is one of the most common and efficient photoreactions for alkenes and polyenes.[8]

  • Electrocyclization : Acyclic polyenes can undergo light-induced cyclization to form cyclic isomers (e.g., 1,3,5-hexatriene (B1211904) to 1,3-cyclohexadiene).[8]

  • Cycloaddition and Dimerization : Excited polyenes can react with ground-state molecules (including another polyene molecule) to form cycloadducts or dimers.[8]

  • Rearrangements : Complex structural rearrangements, such as the di-π-methane rearrangement, can also occur.[8]

  • Oxidation : If oxygen is not completely removed, it can react with the excited polyene, leading to oxidized byproducts.[9]

Q5: What advanced strategies can I employ to actively increase the quantum yield?

If basic troubleshooting doesn't resolve the issue, you can employ more advanced photochemical techniques.

  • Triplet Sensitization : Many polyene photoreactions proceed more efficiently through their triplet excited state. If intersystem crossing from the singlet state is inefficient, direct irradiation will result in a low quantum yield. A photosensitizer with a high intersystem crossing yield and appropriate triplet energy can be used to populate the polyene's triplet state via energy transfer.[8][10]

  • Molecular Modification : The quantum yield is highly dependent on molecular structure.[11] Strategically adding substituents or modifying the polyene backbone can alter the energies of the excited states and disfavor non-radiative decay pathways.

  • Control of Temperature : Lowering the temperature can sometimes increase the quantum yield by reducing the efficiency of thermally activated non-radiative decay processes.[6][12]

Frequently Asked Questions (FAQs)

What exactly is a quantum yield (Φ)?

The quantum yield (Φ) is the efficiency of a photochemical process. It is defined as the number of specific events occurring divided by the number of photons absorbed by the system.[10][11] For a chemical reaction, it is expressed as the number of moles of a reactant consumed or product formed per mole of photons (an einstein) absorbed.[10]

Why are polyene photoreactions often associated with low quantum yields?

Polyenes have complex excited state potential energy surfaces. After absorbing a photon, the excited molecule has several competing pathways to release that energy. Low quantum yields arise when non-productive pathways dominate over the desired chemical reaction.[10] These competing processes include:

  • Fluorescence (emission of light from the singlet state).

  • Phosphorescence (emission of light from the triplet state).

  • Non-radiative decay (internal conversion and vibrational relaxation), where the energy is dissipated as heat.[10][13]

  • Reversible primary photochemical processes, where the initial product reverts to the reactant.[13][14]

What is the difference between direct irradiation and photosensitization?
  • Direct Irradiation : The polyene molecule itself absorbs the photon, promoting it to an excited singlet state (S₁). The reaction then proceeds from this S₁ state or from the triplet state (T₁) if intersystem crossing occurs.[8]

  • Photosensitization : A different molecule, the sensitizer (B1316253) (S), absorbs the photon. The sensitizer efficiently crosses to its triplet state and then transfers its energy to the ground-state polyene (P), promoting the polyene directly to its triplet state (T₁), from which the reaction occurs. This is often used when the polyene's own intersystem crossing is inefficient.[8][10]

How does temperature generally affect quantum yield?

Temperature can have a complex effect. An increase in temperature can sometimes increase the quantum yield if the desired reaction has a thermal activation barrier from the excited state.[12] However, more commonly, increasing temperature increases the rates of non-radiative decay processes, providing more pathways for the excited state to return to the ground state without reacting, thus lowering the quantum yield.[6][7]

Quantitative Data Tables

The quantum yield of a polyene photoreaction is highly sensitive to experimental conditions. The following tables summarize the expected influence of key variables.

Table 1: Influence of Experimental Variables on Quantum Yield (Φ)
VariableGeneral Effect on Quantum Yield (Φ)Rationale
Solvent Polarity VariableCan stabilize or destabilize the excited state relative to the ground state, altering the energy landscape for radiative vs. non-radiative decay.[1][6][15]
Solvent Viscosity VariableHigh viscosity can hinder large-amplitude motions (like isomerization), potentially decreasing Φ for that pathway while favoring others (like fluorescence).
Temperature Typically Decreases ΦHigher temperatures often increase the rate of non-radiative decay pathways, which compete with the desired photoreaction.[6][12]
Oxygen Presence Drastically Decreases ΦOxygen is an efficient quencher of triplet excited states, a key intermediate in many polyene reactions.[1][5]
Concentration Optimal Range ExistsToo high leads to aggregation-caused quenching; too low leads to inefficient light absorption.[1][7]
Excitation Wavelength Can be VariableWavelength can influence which excited state is initially populated and may affect the branching ratio between different reaction pathways.[11][12]

Detailed Experimental Protocols

Protocol 1: General Experimental Setup for a Polyene Photoreaction

This protocol outlines a standard setup for conducting a photoreaction in solution.

  • Solution Preparation : Prepare a dilute solution of your polyene in a high-purity, spectroscopy-grade solvent. The concentration should be adjusted so that the absorbance at the irradiation wavelength is approximately 0.1-0.2 in your reaction cuvette.[4]

  • Deoxygenation : Transfer the solution to a quartz cuvette equipped with a septa-sealed sidearm. Deoxygenate the solution by bubbling a gentle stream of dry argon or nitrogen through it for 15-20 minutes.[4] Maintain a positive inert gas atmosphere throughout the experiment.

  • Light Source : Use a light source (e.g., mercury lamp, xenon lamp, or LED) equipped with a monochromator or band-pass filter to isolate the desired excitation wavelength.

  • Irradiation : Place the sealed cuvette in a temperature-controlled holder at a fixed and reproducible position relative to the light source.[4] Stir the solution continuously if possible. Irradiate the sample for a defined period.

  • Analysis : At set time intervals, stop the irradiation and record the change in the solution's composition using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, GC, or NMR).

Protocol 2: Measuring Photon Flux via Potassium Ferrioxalate Actinometry

This is the most common method for calibrating the intensity of your light source.[3]

  • Prepare Actinometer Solution : In a dark room under red light, prepare a 0.006 M solution of potassium ferrioxalate, K₃[Fe(C₂O₄)₃]·3H₂O, in 0.05 M H₂SO₄. This solution is highly light-sensitive.[4]

  • Irradiation : Pipette a known volume of the actinometer solution into the same quartz cuvette used for your main experiment. Irradiate it for a precisely measured time interval (e.g., 30, 60, 90 seconds). The time should be chosen to achieve about 10-20% conversion.[4]

  • Develop Complex : After irradiation, pipette a known aliquot of the irradiated solution into a volumetric flask. Add 2 mL of a 0.1% (w/v) 1,10-phenanthroline (B135089) solution and 1 mL of a sodium acetate (B1210297) buffer solution. Dilute to the mark with deionized water.[4]

  • Measure Absorbance : Allow the solution to stand for at least 30 minutes for the red [Fe(phen)₃]²⁺ complex to fully form. Measure the absorbance at 510 nm.[4]

  • Calculate Photon Flux : Using a calibration curve prepared from standard Fe²⁺ solutions, determine the moles of Fe²⁺ formed. The photon flux can then be calculated using the known quantum yield of the actinometer at the irradiation wavelength.

Protocol 3: Determining Isomerization Quantum Yield (Φ) by UV-Vis Spectroscopy

This protocol is suitable for reactions like E/Z isomerization where the reactant and product have distinct absorption spectra.

  • Acquire Spectra : Record the initial UV-Vis absorption spectrum of your deoxygenated polyene solution.

  • Irradiate and Monitor : Irradiate the solution for short, defined time intervals. After each interval, record a new UV-Vis spectrum.[2][3]

  • Data Analysis : The concentration of the isomers at each time point can be determined by solving a system of linear equations based on the absorbance changes at two or more wavelengths where the molar absorptivities of the pure isomers are known.

  • Calculate Quantum Yield : The initial rate of isomerization is determined from a plot of concentration versus time. The quantum yield (Φ) is calculated by dividing this rate (in moles/second) by the photon flux of the light source (in einsteins/second) determined from actinometry.

Visualizations: Workflows and Mechanisms

Diagram 1: Troubleshooting Workflow

G start Low Quantum Yield (Φ) Observed check_sample 1. Check Sample Integrity - Purity (NMR, HPLC) - Degradation (UV-Vis) start->check_sample impurity Impurity / Degradation Found check_sample->impurity Problem? check_setup 2. Verify Experimental Setup - Calibrate Light Source - Check Detector Sensitivity - Validate Reference Standard setup_error Setup Error Found check_setup->setup_error Problem? impurity->check_setup No resolved Issue Resolved impurity->resolved Yes optimize 3. Optimize Experimental Conditions - Solvent Choice - Concentration (Aggregation) - Oxygen Saturation - Temperature setup_error->optimize No setup_error->resolved Yes sample_ok Sample OK setup_ok Setup OK advanced 4. Implement Advanced Strategies - Triplet Sensitization - Structural Modification optimize->advanced optimize->resolved advanced->resolved

Caption: A systematic workflow for diagnosing the cause of low quantum yield.[1]

Diagram 2: Competing Deactivation Pathways for an Excited Polyene

Jablonski S0 S₀ (Ground State) S1 S₁ (Excited Singlet) S0->S1 S1->S0 kf S1:s->S0:n T1 T₁ (Excited Triplet) S1->T1 k_isc T1->S0 kp T1->T1 k_rxn product Product T1->product k_rxn abs_label Absorption (hν) fluor_label Fluorescence ic_label Non-Radiative Decay (Heat) isc_label Intersystem Crossing (ISC) phosph_label Phosphorescence react_label Desired Photoreaction (e.g., Isomerization)

Caption: Simplified Jablonski diagram showing key photophysical and photochemical pathways.

Diagram 3: Mechanism of Triplet Photosensitization

Sensitization cluster_sens Sensitizer (S) cluster_polyene Polyene (P) S0 S (Ground State) S1 ¹S* (Excited Singlet) S0->S1 1. Absorption (hν) T1_S ³S* (Excited Triplet) S1->T1_S 2. Intersystem Crossing (ISC) (High Efficiency) P0 P (Ground State) T1_S->P0 3. Energy Transfer (Collision) T1_P ³P* (Excited Triplet) Product Product T1_P->Product 4. Photoreaction

Caption: Energy transfer from a sensitizer to a polyene to initiate a triplet state reaction.

References

Technical Support Center: Catalyst Selection for 1,3,5-Heptatriene Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic isomerization of 1,3,5-heptatriene.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used for the isomerization of conjugated trienes like this compound?

A1: Several classes of catalysts can be employed for the isomerization of conjugated trienes. These include:

  • Transition Metal Catalysts: Complexes of rhodium, ruthenium, and palladium are known to be effective for alkene and polyene isomerization. For instance, rhodium(I) complexes with phosphine (B1218219) ligands have been used for the stereoselective dimerization of allenes to form cross-conjugated trienes.[1] Ruthenium catalysts, in various forms including supported nanoparticles and organometallic complexes, are also widely used for isomerization reactions.[2][3][4] Palladium catalysts, often as Pd(II) complexes, are utilized in various isomerization and cycloisomerization reactions of polyenes.[5][6][7][8]

  • Acid Catalysts: Solid acid catalysts such as zeolites (e.g., H-BEA, ZSM-5) can catalyze the isomerization of alkenes.[9][10][11] However, their application to conjugated trienes may lead to side reactions like cyclization and polymerization.

  • Gas-Phase Catalysts: For specific applications, gas-phase catalysts like nitric oxide have been reported to catalyze the isomerization of 1,trans-3,trans-5-heptatriene.[12]

Q2: What are the typical products of this compound isomerization?

A2: The isomerization of this compound can lead to a mixture of geometric isomers (cis/trans isomers) and positional isomers where the double bonds have shifted. The specific product distribution is highly dependent on the catalyst and reaction conditions. For example, the isomerization can lead to other heptatriene isomers or, under certain conditions, cyclization to form substituted cyclohexadienes.

Q3: What factors influence the selectivity of the isomerization reaction?

A3: The selectivity towards a specific isomer is influenced by several factors:

  • Catalyst Structure: The choice of metal and ligands in a transition metal catalyst plays a crucial role. For example, bulky ligands can favor the formation of specific stereoisomers.

  • Reaction Temperature: Temperature can affect the equilibrium between different isomers and the rate of side reactions.

  • Solvent: The polarity and coordinating ability of the solvent can influence the catalytic activity and selectivity.

  • Substrate Concentration: In some cases, particularly in photoisomerization, the concentration of the triene itself can affect the composition of the photostationary state.[13]

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Low or No Conversion Inactive catalyst- Ensure the catalyst was properly activated if required (e.g., reduction of a metal precursor).- Verify the catalyst was not deactivated by impurities in the substrate or solvent.
Suboptimal reaction conditions- Increase the reaction temperature. Note that this may also increase side reactions.- Increase the catalyst loading.- Extend the reaction time.
Low Selectivity to Desired Isomer Inappropriate catalyst- Screen different catalysts (e.g., Rh, Ru, Pd with various ligands).- For solid acid catalysts, consider modifying the pore structure or acidity.
Unfavorable reaction conditions- Optimize the reaction temperature; sometimes lower temperatures favor the kinetic product.- Experiment with different solvents.
Side reactions (e.g., cyclization, polymerization)- Use a milder catalyst.- Lower the reaction temperature.- Reduce the reaction time.
Catalyst Deactivation Coke formation- For solid catalysts like zeolites, coke deposition can block pores and active sites.[9][14][15] Consider periodic regeneration by calcination.- In liquid-phase reactions, ensure high purity of reactants and solvents to minimize coke precursors.
Poisoning- Ensure the substrate and solvent are free from common catalyst poisons like sulfur or strongly coordinating species.
Changes in catalyst structure- For heterogeneous catalysts, metal leaching or nanoparticle aggregation can occur.[16] Characterize the spent catalyst to investigate these possibilities.

Data Presentation

Table 1: Performance of Various Catalyst Systems in Alkene and Polyene Isomerization

Catalyst SystemSubstrateTemperature (°C)SolventKey Performance MetricsReference
Ni[P(OEt)₃]₄ / H₂SO₄1-HepteneRoom Temp.MethanolEquilibrium mixture of 1-, 2-, and 3-heptenes (1:20:78 ratio)[17]
Pd(OAc)₂ / BenzoquinoneAllenyne + Enallene80Acetonitrile85% yield of cross-conjugated polyene[5][6][7]
Ru-supported solidsTerminal Alkenes>150Solventless50-1000 ppm Ru loading, high conversion[2]
Rhodium(I) / dppeMonosubstituted allenesN/AN/AStereoselective formation of cross-conjugated trienes[1]
Nitric Oxide1,trans-3,trans-5-heptatrieneN/AGas-PhaseCatalyzes isomerization to the cis-5-isomer[12]
Pt/MCM48-HZSM5n-Heptane200-350N/AHigh conversion and isomerization selectivity[18]

Experimental Protocols

Protocol 1: General Procedure for Homogeneous Catalytic Isomerization of this compound (Adapted from 1-Heptene Isomerization)

This protocol is a general guideline and should be optimized for the specific catalyst and desired outcome.

Materials:

  • This compound (substrate)

  • Transition metal catalyst precursor (e.g., [RhCl(COD)]₂, RuCl₃, Pd(OAc)₂)

  • Ligand (if applicable, e.g., triphenylphosphine)

  • Anhydrous, deoxygenated solvent (e.g., toluene, THF)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Catalyst Preparation (in situ):

    • In a Schlenk flask under an inert atmosphere, dissolve the transition metal precursor and the ligand (if required) in the chosen solvent.

    • Stir the solution at room temperature for a specified time to allow for complex formation.

  • Reaction Setup:

    • In a separate Schlenk flask, dissolve the this compound in the solvent.

    • Add the prepared catalyst solution to the substrate solution via syringe or cannula.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature under a positive pressure of inert gas.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or ¹H NMR.

  • Work-up and Analysis:

    • Once the reaction has reached the desired conversion or selectivity, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the product mixture by column chromatography or distillation.

    • Characterize the product(s) by standard analytical techniques (GC-MS, NMR, etc.).

Visualizations

Catalyst_Selection_Workflow Catalyst Selection Workflow for this compound Isomerization start Define Isomerization Goal (e.g., specific isomer, high conversion) catalyst_screening Initial Catalyst Screening (Rh, Ru, Pd, Acid Catalysts) start->catalyst_screening optimization Reaction Condition Optimization (Temperature, Solvent, Time) catalyst_screening->optimization analysis Product Analysis (GC, NMR, GC-MS) optimization->analysis troubleshooting Troubleshooting (Low Conversion/Selectivity, Deactivation) analysis->troubleshooting Unsatisfactory Results final_protocol Finalized Protocol analysis->final_protocol Satisfactory Results troubleshooting->catalyst_screening Change Catalyst troubleshooting->optimization Modify Conditions Troubleshooting_Decision_Tree Troubleshooting Decision Tree for Isomerization start Problem Encountered low_conversion Low Conversion? start->low_conversion low_selectivity Low Selectivity? low_conversion->low_selectivity No check_catalyst Check Catalyst Activity & Purity of Reagents low_conversion->check_catalyst Yes deactivation Catalyst Deactivation? low_selectivity->deactivation No screen_catalysts Screen Different Catalysts/Ligands low_selectivity->screen_catalysts Yes check_poisons Analyze for Poisons (e.g., sulfur) deactivation->check_poisons Yes optimize_conditions Optimize Temp/Time/ Catalyst Loading check_catalyst->optimize_conditions modify_conditions Modify Temp/Solvent screen_catalysts->modify_conditions regenerate Regenerate/Replace Catalyst check_poisons->regenerate General_Isomerization_Pathway General Catalytic Isomerization Pathway sub This compound complex Substrate-Catalyst Complex sub->complex cat Catalyst cat->complex isomerization Isomerization Step (e.g., hydride addition-elimination) complex->isomerization prod_complex Product-Catalyst Complex isomerization->prod_complex side_prod Side Products (Cyclized, Polymerized) isomerization->side_prod prod_complex->cat Catalyst Regeneration prod Isomerized Heptatriene prod_complex->prod

References

Navigating the Nuances of Solvent Effects on 1,3,5-Heptatriene Electrocyclization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The electrocyclization of 1,3,5-heptatriene and its derivatives represents a cornerstone of pericyclic reactions, offering a powerful tool for the stereospecific synthesis of six-membered rings. However, optimizing these reactions and troubleshooting unexpected outcomes requires a deep understanding of the subtle factors that can influence their course. This technical support center provides a comprehensive resource, including frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: How significantly do solvents affect the rate of the thermal electrocyclization of this compound?

A1: Generally, the thermal electrocyclization of neutral, non-polar trienes like this compound is considered to be relatively insensitive to solvent effects.[1][2] This is because the reaction proceeds through a concerted mechanism with a transition state that is not significantly more polar than the ground state. Therefore, large rate accelerations or decelerations upon changing solvent polarity are not typically expected. The reaction is primarily driven by the orbital symmetry of the substrate itself.[3]

Q2: Can polar solvents influence the reaction at all?

A2: While dramatic effects are uncommon, polar solvents can exert minor influences. A polar solvent might slightly stabilize a transition state with some degree of charge separation, potentially leading to a modest rate enhancement. For instance, in some pericyclic reactions like the Cope and Claisen rearrangements, polar solvents and ionic liquids have been shown to cause rate increases, attributed to factors like solvophobic effects and stabilization of incipient charges in the transition state.[4][5] In a study on a substituted hexatriene, a polar protic solvent was found to assist in a proton transfer step following the initial electrocyclization.[6]

Q3: What is the primary barrier to the electrocyclization of a terminally substituted heptatriene?

A3: For many acyclic 1,3,5-trienes, the rate-determining step for the overall electrocyclization is not the ring-closure itself, but the initial conformational isomerization from the more stable (E,E)- or (E,Z)-isomer to the reactive (Z,Z)-conformer, which can readily adopt the necessary cisoid geometry for cyclization.

Q4: Are there specific solvents that are recommended for this reaction?

A4: Non-polar, high-boiling solvents such as toluene (B28343) or xylene are often used for thermal electrocyclizations to achieve the necessary reaction temperatures in a relatively inert environment.[3] However, the choice of solvent may also be dictated by the solubility of the specific this compound derivative and the requirements of the analytical method used for monitoring the reaction.

Q5: How does photochemically induced electrocyclization differ from the thermal reaction in terms of solvent effects?

A5: Photochemical electrocyclizations proceed through an excited state, which can have a different electronic distribution and polarity compared to the ground state. Consequently, solvent polarity can have a more pronounced effect on the efficiency and outcome of photochemical reactions. For example, in the photoinduced [6π]-electrocyclization of substituted triphenylamine (B166846) derivatives, the reaction is favored in polar solvents.[4]

Troubleshooting Guides

This section addresses common issues encountered during the experimental study of this compound electrocyclization.

Problem Potential Cause Troubleshooting Steps
No reaction or very slow reaction rate 1. Insufficient temperature. 2. Incorrect isomer of the starting material (not the cyclizable Z-isomer). 3. Presence of a polymerization inhibitor. 4. Degradation of the starting material.1. Ensure the reaction temperature is appropriate for the specific substrate. The activation barrier for the electrocyclization of unsubstituted hexatriene is significant. 2. Verify the stereochemistry of your starting material. Consider if an in-situ isomerization is feasible under your reaction conditions. 3. If a commercial source of the triene is used, check for the presence of inhibitors and consider purification if necessary. 4. This compound can be prone to polymerization, especially at elevated temperatures. Ensure it is properly stored and consider using freshly prepared or purified material.
Low yield of the desired cyclized product 1. Competing side reactions (e.g., polymerization, Diels-Alder dimerization). 2. Reversibility of the reaction. 3. Product instability under the reaction conditions. 4. Loss of product during workup.1. Run the reaction at a lower concentration to disfavor bimolecular side reactions. Ensure the solvent is thoroughly deoxygenated to prevent oxidation. 2. Check the thermodynamic profile of your specific system. The reverse reaction (ring-opening) may be significant at higher temperatures. 3. The cyclized product may be sensitive to heat or trace acids/bases. Analyze the reaction mixture at different time points to assess product stability. 4. The product may be volatile or soluble in the aqueous phase during extraction. Check all phases and the rotary evaporator trap for the missing product.[7]
Inconsistent kinetic data 1. Temperature fluctuations in the reaction vessel. 2. Inaccurate concentration measurements. 3. Presence of impurities that may act as catalysts or inhibitors. 4. Photochemical side reactions.1. Use a reliable temperature-controlled bath or heating block. Monitor the internal temperature of the reaction. 2. Ensure your analytical method (UV-Vis, NMR) is properly calibrated and operating within its linear range. 3. Purify the starting material and solvents. 4. Protect the reaction from ambient light, especially if using sensitive substrates.
Changes in TLC or NMR after workup 1. Product decomposition upon exposure to acid, base, or silica (B1680970) gel. 2. Isomerization of the product during purification.1. Test the stability of your product to the workup and purification conditions on a small scale before processing the entire batch.[7] 2. Consider purification methods that avoid prolonged exposure to potentially reactive media, such as flash chromatography with a neutral stationary phase or distillation.

Quantitative Data Summary

While specific kinetic data for the solvent effects on this compound electrocyclization is sparse in the literature, the following table provides illustrative data for related 6π electrocyclization systems to highlight the generally modest influence of the solvent.

Reactant Solvent Temperature (°C) Rate Constant (s⁻¹) Relative Rate Reference
Substituted HexatrieneToluene/MeOH (2:1)90--[6]
Substituted HexatrieneToluene/EtOH (2:1)90--[6]
3-phenyl-1,5-hexadiene (Cope Rearrangement)Cyclohexane801.1 x 10⁻⁵1.0[5]
3-phenyl-1,5-hexadiene (Cope Rearrangement)Acetonitrile801.5 x 10⁻⁵1.4[5]
3-phenyl-1,5-hexadiene (Cope Rearrangement)Ionic Liquid804.1 x 10⁻⁵3.7[5]

Note: The data for the Cope rearrangement is included to illustrate the magnitude of solvent effects on a related pericyclic reaction. The substituted hexatriene study demonstrated a solvent-assisted proton transfer rather than a direct effect on the electrocyclization rate.

Detailed Experimental Protocols

Protocol 1: Monitoring Electrocyclization by UV-Vis Spectroscopy

This protocol is adapted for a generic this compound derivative.

1. Instrumentation and Materials:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

  • Quartz cuvettes (1 cm path length).

  • High-purity solvents (e.g., cyclohexane, decane, acetonitrile).

  • This compound derivative.

2. Procedure:

  • Spectrum Acquisition: Obtain the full UV-Vis spectra of the starting this compound and the expected cyclized product (if available) to identify suitable monitoring wavelengths. The triene will typically have a strong absorption in the 250-280 nm range.

  • Solution Preparation: Prepare a dilute solution of the this compound in the chosen solvent. The concentration should be adjusted to give an initial absorbance of approximately 1.0 at the monitoring wavelength to ensure linearity.

  • Kinetic Run:

    • Set the spectrophotometer to the desired reaction temperature.

    • Place the cuvette with the solvent in the holder and take a blank measurement.

    • Inject a small, known volume of a concentrated stock solution of the triene into the cuvette, mix quickly, and immediately start recording the absorbance at the chosen wavelength over time.

    • Continue data collection for at least three half-lives of the reaction.

3. Data Analysis:

  • Plot absorbance vs. time.

  • Assuming first-order kinetics, plot ln(Aₜ - A∞) vs. time, where Aₜ is the absorbance at time t, and A∞ is the absorbance at the end of the reaction. The slope of this line will be -k, where k is the rate constant.

Protocol 2: Monitoring Electrocyclization by ¹H NMR Spectroscopy

1. Instrumentation and Materials:

  • NMR spectrometer with a variable temperature probe.

  • NMR tubes.

  • Deuterated solvents (e.g., toluene-d₈, CDCl₃).

  • This compound derivative.

  • Internal standard (optional, e.g., tetramethylsilane (B1202638) or a high-boiling inert compound with a single, sharp peak).

2. Procedure:

  • Solution Preparation: Prepare a solution of the this compound derivative in the chosen deuterated solvent. If using an internal standard, add a known amount.

  • Kinetic Run:

    • Insert the NMR tube into the spectrometer and allow the temperature to equilibrate.

    • Acquire an initial ¹H NMR spectrum (t=0).

    • Acquire subsequent spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.

  • Data Analysis:

    • Identify characteristic peaks for the reactant and product that do not overlap with other signals.

    • Integrate these peaks in each spectrum.

    • The concentration of the reactant at any given time is proportional to the integral of its characteristic peak (normalized to an internal standard if used).

    • Plot the concentration or normalized integral of the reactant vs. time and apply the appropriate integrated rate law to determine the rate constant.

Visualizations

Electrocyclization_Mechanism Heptatriene This compound (Z,Z-isomer) TS Pericyclic Transition State Heptatriene->TS Thermal (Disrotatory) Product Cycloheptadiene Derivative TS->Product

Caption: Thermal electrocyclization of this compound.

Experimental_Workflow_UVVis cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis Prep_Solution Prepare dilute solution of heptatriene Set_Temp Set spectrophotometer temperature Prep_Solution->Set_Temp Get_Spectra Acquire full spectra of reactant/product Blank Blank with pure solvent Get_Spectra->Blank Inject_Start Inject reactant and start acquisition Blank->Inject_Start Monitor_Abs Monitor absorbance vs. time Inject_Start->Monitor_Abs Plot_Data Plot Abs vs. time Monitor_Abs->Plot_Data Rate_Law Apply integrated rate law Plot_Data->Rate_Law Calc_k Calculate rate constant (k) Rate_Law->Calc_k

Caption: Workflow for UV-Vis kinetic analysis.

Solvent_Effect_Logic cluster_key Relationship Solvent Solvent Properties (Polarity, Proticity) GS Ground State Energy Solvent->GS Solvation TS Transition State Energy Solvent->TS Solvation DeltaG Activation Energy (ΔG‡) GS->DeltaG - TS->DeltaG + Rate Reaction Rate (k) DeltaG->Rate exp(-ΔG‡/RT) Key Differential solvation of GS and TS alters ΔG‡ and thus k.

Caption: How solvents can influence reaction rates.

References

Technical Support Center: Suppression of Photo-oxidation of Conjugated Trienes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with conjugated trienes. The information is designed to help you anticipate and resolve common issues encountered during experiments aimed at suppressing photo-oxidation.

Frequently Asked Questions (FAQs)

Q1: What is photo-oxidation and why is it a concern for conjugated trienes?

A1: Photo-oxidation is a chemical reaction initiated by light that leads to the degradation of molecules in the presence of oxygen. Conjugated trienes, which are characterized by three alternating double and single carbon-carbon bonds, are particularly susceptible to photo-oxidation due to their electron-rich pi-system. This degradation can lead to a loss of biological activity, changes in physical properties, and the formation of unwanted byproducts, which is a significant concern in drug development and materials science.

Q2: What are the primary mechanisms of photo-oxidation in conjugated trienes?

A2: The two primary mechanisms are:

  • Singlet Oxygen (¹O₂) Mediated Oxidation: A photosensitizer absorbs light and transfers energy to molecular oxygen (³O₂), converting it to the highly reactive singlet oxygen. Singlet oxygen can then react with the conjugated triene through mechanisms like [4+2] cycloaddition to form endoperoxides.

  • Free Radical Mediated Oxidation: Light can induce the formation of free radicals from the conjugated triene or other molecules in the system. These radicals can then react with molecular oxygen to form peroxyl radicals, which propagate a chain reaction leading to the degradation of the triene.

Q3: What are the common strategies to suppress the photo-oxidation of conjugated trienes?

A3: Common strategies include:

  • Use of Antioxidants: Chain-breaking antioxidants, such as hindered phenols (e.g., BHT) and tocopherols (B72186) (Vitamin E), donate a hydrogen atom to peroxyl radicals, terminating the radical chain reaction.

  • Use of Quenchers: Triplet quenchers (e.g., nickel chelates) can deactivate the excited triplet state of a photosensitizer, preventing the formation of singlet oxygen. Singlet oxygen quenchers (e.g., beta-carotene) can directly deactivate singlet oxygen.

  • Exclusion of Light and Oxygen: Storing and handling samples in the dark and under an inert atmosphere (e.g., nitrogen or argon) can effectively prevent photo-oxidation. Using amber glassware or light-blocking containers is also recommended.

  • Chelating Agents: Metal ions can catalyze oxidative degradation. The addition of chelating agents like EDTA can sequester these metal ions and inhibit their catalytic activity.

Troubleshooting Guides

Issue 1: Rapid degradation of the conjugated triene observed by UV-Vis Spectroscopy.

Q: My conjugated triene sample shows a rapid decrease in its characteristic UV absorbance, even when stored for a short period. What could be the cause and how can I fix it?

A: This is a common issue indicating photo-oxidation. Here’s a step-by-step troubleshooting guide:

  • Check Storage Conditions:

    • Light Exposure: Are you storing your sample in clear glassware on the lab bench?

      • Solution: Store samples in amber vials or wrap clear vials in aluminum foil. Minimize exposure to ambient light during sample preparation and analysis.

    • Oxygen Exposure: Is your sample stored in a container with a large headspace of air?

      • Solution: Purge the sample vial with an inert gas (nitrogen or argon) before sealing. Use vials with septa for easy, repeated, and sealed sampling.

  • Solvent Purity:

    • Peroxide Contamination: Have you checked your solvent for peroxides? Ethers and other solvents can form peroxides over time, which can initiate radical oxidation.

      • Solution: Use freshly opened bottles of high-purity solvents or test for and remove peroxides from older solvents.

  • Presence of Contaminants:

    • Photosensitizers: Could your sample be contaminated with photosensitizing impurities?

      • Solution: Purify your conjugated triene sample using an appropriate chromatographic technique.

    • Metal Ions: Are you using buffers or reagents that could contain trace metal ions?

      • Solution: Use high-purity reagents and consider adding a chelating agent like EDTA to your sample solution.

Issue 2: Inconsistent results in antioxidant efficacy studies.

Q: I am testing the efficacy of different antioxidants to protect my conjugated triene, but I am getting highly variable and non-reproducible results. What are the likely causes?

A: Inconsistent results in antioxidant studies often stem from subtle variations in experimental conditions. Consider the following:

  • Antioxidant Concentration and Solubility:

    • Inadequate Concentration: Is the antioxidant concentration sufficient to protect the triene?

      • Solution: Perform a dose-response study to determine the optimal antioxidant concentration.

    • Poor Solubility: Is your antioxidant fully dissolved in the reaction medium?

      • Solution: Ensure complete dissolution of the antioxidant. You may need to use a co-solvent, but be sure to run a control with the co-solvent alone to check for any effects.

  • Oxygen Concentration:

    • Variable Oxygen Levels: Are your experiments conducted in open or loosely sealed containers? The rate of oxygen diffusion into the sample can vary.

      • Solution: Conduct experiments in sealed containers with a defined headspace or, for more controlled studies, bubble a gas with a known oxygen concentration through the sample.

  • Light Source Intensity:

    • Fluctuating Light Intensity: Is the output of your light source consistent over time and between experiments?

      • Solution: Use a calibrated light source and monitor its output with a radiometer. Allow lamps to warm up to a stable output before starting experiments.

Issue 3: Difficulty in separating and quantifying photo-oxidation products by HPLC.

Q: I am trying to analyze the photo-oxidation of my conjugated triene by HPLC, but I am having trouble getting good separation between the parent compound and its degradation products. How can I optimize my HPLC method?

A: Photo-oxidation products are generally more polar than the parent conjugated triene. This information can guide your method development.

  • Column Selection:

    • Inappropriate Stationary Phase: Are you using a standard C18 column? While versatile, it may not provide the best selectivity for your specific analytes.

      • Solution: Consider trying a different stationary phase. A phenyl-hexyl column can offer different selectivity for aromatic and conjugated systems. For highly polar products, a polar-embedded or aqueous C18 column might be beneficial.

  • Mobile Phase Optimization:

    • Isocratic Elution Issues: Are you using an isocratic mobile phase? This may not be suitable for separating compounds with a wide range of polarities.

      • Solution: Develop a gradient elution method. Start with a higher percentage of the aqueous phase and gradually increase the organic phase (e.g., acetonitrile (B52724) or methanol). This will help to retain and separate the more polar oxidation products while still eluting the less polar parent compound in a reasonable time.

    • pH of the Mobile Phase: If your conjugated triene or its products have acidic or basic functional groups, the pH of the mobile phase can significantly affect retention and peak shape.

      • Solution: Experiment with different pH values of the aqueous component of your mobile phase. Buffering the mobile phase is crucial for reproducible results.

  • Detector Settings:

    • Single Wavelength Detection: Are you monitoring at a single wavelength? Your oxidation products may have different absorption maxima than the parent compound.

      • Solution: Use a photodiode array (PDA) detector to acquire the full UV-Vis spectrum for each peak. This will help you identify the optimal wavelength for quantifying each component and can aid in peak identification.

Quantitative Data on Antioxidant Efficacy

The effectiveness of antioxidants can be compared using various assays. The following tables provide a summary of quantitative data for common antioxidants.

Table 1: Relative Antioxidant Efficacy Determined by the Conjugated Autoxidizable Triene (CAT) Assay [1]

AntioxidantTrolox EquivalentsEfficacy Ranking
Rosmarinic Acid> 1Very High
Chlorogenic Acid~ 1High
(-)-Epicatechin~ 1High
Trolox1.0 (Reference)Standard
Gallic Acid< 1Moderate

This table is based on the Conjugated Autoxidizable Triene (CAT) assay, which uses the oxidative degradation of eleostearic acid (a conjugated triene) as a probe.[1]

Table 2: Recommended Vitamin E (α-tocopherol) to Polyunsaturated Fatty Acid (PUFA) Ratios for Stability [2][3][4]

PUFA TypeDegree of UnsaturationRecommended mg α-tocopherol per gram of PUFA
Linoleic Acid (diene)20.4 - 0.6
α-Linolenic Acid (triene)3~0.9
Arachidonic Acid (tetraene)4~1.2
Eicosapentaenoic Acid (pentaene)5~1.5
Docosahexaenoic Acid (hexaene)6~1.8

This table provides guidance on the amount of Vitamin E needed to protect PUFAs, which often include or are structurally related to conjugated trienes, from oxidation. The requirement increases with the degree of unsaturation.[2][3][4]

Experimental Protocols

Protocol 1: Monitoring Photo-oxidation of a Conjugated Triene using UV-Vis Spectroscopy

This protocol allows for the determination of the rate of photo-oxidation by monitoring the decrease in absorbance of the conjugated triene's characteristic absorption maximum (λ_max).

Materials:

  • Conjugated triene of interest

  • High-purity, peroxide-free solvent (e.g., ethanol, hexane, or acetonitrile)

  • Quartz cuvettes with stoppers

  • UV-Vis spectrophotometer

  • Calibrated light source (e.g., a filtered lamp or a specific wavelength LED)

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution of the conjugated triene in the chosen solvent. The concentration should be such that the absorbance at its λ_max is between 0.8 and 1.2.

  • Transfer a known volume of the stock solution to a quartz cuvette. If testing an antioxidant, add the appropriate amount from a concentrated stock solution.

  • Place the cuvette in the spectrophotometer and allow the temperature to equilibrate.

  • Record the initial absorbance spectrum (t=0) before exposing the sample to light.

  • Expose the sample to the light source. If the spectrophotometer has a thermostatted cell holder with an external light source port, this can be done in situ. Otherwise, the cuvette will need to be irradiated outside the spectrophotometer for set time intervals.

  • At regular time intervals, record the full UV-Vis spectrum of the sample. If irradiating externally, briefly remove the cuvette from the light source, place it in the spectrophotometer, record the spectrum, and then return it to the light source.

  • Continue monitoring until the absorbance at λ_max has significantly decreased (e.g., by 50-80%).

  • Plot the absorbance at λ_max versus time. The initial rate of reaction can be determined from the slope of this curve.

Protocol 2: HPLC Method for Analyzing Photo-oxidation Products of a Conjugated Triene

This protocol provides a general framework for developing an HPLC method to separate a non-polar conjugated triene from its more polar oxidation products.

Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A phenyl-hexyl column can be used for alternative selectivity.

Mobile Phase:

  • Mobile Phase A: Water with 0.1% formic acid or acetic acid (adjust pH if necessary).

  • Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid or acetic acid.

Procedure:

  • Sample Preparation: Prepare the sample by dissolving it in the initial mobile phase composition or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Initial Gradient Scouting:

    • Set the column temperature to 30 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the PDA detector to scan from 200-400 nm and extract the chromatogram at the λ_max of the parent conjugated triene.

    • Run a linear gradient from 5% B to 100% B over 20-30 minutes. Hold at 100% B for 5 minutes, then return to initial conditions and equilibrate for 5-10 minutes.

  • Method Optimization:

    • Based on the scouting run, adjust the gradient to improve the resolution between the parent peak and the newly formed, more polar (earlier eluting) peaks. You may want to have a shallower gradient at the beginning of the run.

    • If peak shape is poor, try adjusting the pH of the mobile phase or switching the organic modifier (e.g., from acetonitrile to methanol or vice versa).

    • Optimize the column temperature (e.g., try 25 °C, 35 °C, and 40 °C) to see its effect on selectivity and resolution.

  • Quantification:

    • Once a satisfactory separation is achieved, create a calibration curve for the parent conjugated triene to quantify its degradation over time.

    • If standards for the oxidation products are available, create calibration curves for them as well. If not, the formation of products can be monitored by their peak areas.

Visualizations

Photo_Oxidation_Pathways cluster_initiation Initiation cluster_propagation Propagation cluster_suppression Suppression Strategies Conjugated Triene Conjugated Triene Radical Chain Radical Chain Reaction Conjugated Triene->Radical Chain Light (hν) or Initiator Light (hν) Light (hν) Sensitizer Sensitizer Light (hν)->Sensitizer Absorption Inert Atmosphere Inert Atmosphere / Dark Light (hν)->Inert Atmosphere Blocks Initiation Excited Sensitizer Sensitizer* (Triplet) Sensitizer->Excited Sensitizer ³O₂ ³O₂ (Ground State) ³O₂->Inert Atmosphere Excludes Oxygen ¹O₂ ¹O₂ (Singlet Oxygen) Triplet Quencher Triplet Quencher (e.g., Ni-chelate) Excited Sensitizer->Triplet Quencher Quenching Excited Sensitizer³O₂ Excited Sensitizer³O₂ ¹O₂Sensitizer ¹O₂Sensitizer Excited Sensitizer³O₂->¹O₂Sensitizer Energy Transfer Oxidation Products Endoperoxides, etc. Peroxyl Radicals Peroxyl Radicals (ROO•) Radical Chain->Peroxyl Radicals + O₂ Antioxidant Antioxidant (e.g., Vitamin E) Peroxyl Radicals->Antioxidant Termination Conjugated Triene¹O₂ Conjugated Triene¹O₂ Conjugated Triene¹O₂->Oxidation Products [4+2] Cycloaddition Peroxyl RadicalsConjugated Triene Peroxyl RadicalsConjugated Triene Oxidation ProductsRadical Chain Oxidation ProductsRadical Chain Peroxyl RadicalsConjugated Triene->Oxidation ProductsRadical Chain

Caption: Key pathways in the photo-oxidation of conjugated trienes and points of intervention for suppression.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_exposure 2. Controlled Exposure cluster_analysis 3. Analysis cluster_eval 4. Evaluation A Prepare Conjugated Triene Solution B Add Stabilizer (Antioxidant/Quencher) A->B C Prepare Control (No Stabilizer) A->C D Expose Samples to Calibrated Light Source B->D C->D E Monitor Degradation at Time Intervals (UV-Vis or HPLC) D->E F Acquire Kinetic Data E->F G Identify Degradation Products (HPLC-MS) E->G H Calculate Degradation Rates F->H I Compare Stabilizer Efficacy vs. Control H->I

Caption: General workflow for evaluating the efficacy of stabilizers in suppressing photo-oxidation.

References

Technical Support Center: Scaling Up Photochemical Synthesis of 1,3,5-Heptatriene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for scaling up the photochemical synthesis of 1,3,5-heptatriene derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), comparative data, and representative experimental protocols to address common challenges encountered during the transition from laboratory-scale batch reactions to larger-scale continuous flow production.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Question: My reaction yield dropped significantly when moving from a small batch reactor to a larger one. What is the likely cause?

Answer: The most common cause for decreased yield upon scaling up in batch is poor light penetration. According to the Beer-Lambert law, as the path length of light through the reaction mixture increases, its intensity decreases exponentially.[1] In a larger vessel, molecules in the center of the reactor receive insufficient photons, leading to incomplete conversion. This non-uniform irradiation can also lead to the formation of side products due to over-irradiation of the solution near the lamp.[1]

Question: How can I improve reaction efficiency and yield when scaling up?

Answer: Transitioning from a batch setup to a continuous flow reactor is a highly effective strategy.[2][3] Flow reactors utilize narrow tubing (e.g., FEP), which ensures a short light path and uniform irradiation of the entire reaction volume.[1][4] This leads to more consistent product formation, better heat transfer, and minimized side reactions. The precise control over residence time in a flow system prevents over-irradiation and subsequent product degradation.[4][5]

Question: I am observing the formation of unexpected side products. What are the potential photochemical pathways and how can I minimize them?

Answer: this compound and its derivatives can undergo several photochemical reactions. The desired reaction is often a 6π-electrocyclization to form a cyclohexadiene derivative.[6][7] However, competing reactions can occur:

  • E/Z Isomerization: The double bonds within the triene system can isomerize, leading to a mixture of stereoisomers.

  • [2+2] Cycloadditions: Intermolecular cycloadditions can lead to dimer formation, especially at higher concentrations.[8]

  • Over-irradiation: The desired product may itself be photoactive and can degrade or rearrange into other compounds upon prolonged exposure to light.[9]

To minimize these, consider the following:

  • Use a Continuous Flow Reactor: This minimizes over-irradiation by ensuring a fixed residence time.[5]

  • Optimize Wavelength: Use a light source (e.g., LED) with a narrow emission spectrum corresponding to the absorbance maximum of your starting material to avoid exciting undesired chromophores.[3]

  • Adjust Concentration: Lowering the concentration can reduce the rate of intermolecular side reactions like dimerization.[8]

Question: My product seems to be degrading during workup and purification. How can I prevent this?

Answer: Photochemical products, particularly conjugated systems like heptatrienes and their cyclic isomers, can be sensitive to light, air (oxidation), and acid/base.[9]

  • Work in the Dark: Perform all workup and purification steps under amber or red light to prevent further photochemical reactions.[9]

  • Use an Inert Atmosphere: Handle all solutions under an inert atmosphere (e.g., Nitrogen or Argon) and use degassed solvents to prevent oxidation.[9]

  • Check Reagent Stability: Before workup, test a small aliquot of your reaction mixture to ensure your product is stable to any aqueous acid or base washes you plan to perform.[10]

Question: Is a continuous flow reactor always more productive than a batch reactor?

Answer: Not necessarily on a small scale, but its main advantage is scalability. For a given reaction time, studies have shown that yields and productivity can be very similar between optimized batch and flow systems.[1][11] However, the key advantage of flow chemistry is the ability to produce large quantities of material simply by running the system for a longer duration, a concept known as "scaling out" rather than "scaling up."[5][12] This avoids the light penetration and heat transfer issues inherent in very large batch reactors.

Data Presentation: Batch vs. Continuous Flow

The transition from batch to continuous flow processing is a critical step in scaling up photochemical synthesis. The following table summarizes representative data from studies on related photochemical reactions, illustrating the typical improvements in productivity and scalability.

ParameterSmall-Scale Batch (e.g., 400 mL)Large-Scale Batch (e.g., 5 L)Continuous Flow (e.g., 10 mL Coil)Citation(s)
Typical Scale < 15 g15 - 100 gGrams to Kilograms[11][12]
Light Penetration Good to PoorVery PoorExcellent / Uniform[1][3]
Heat Transfer ModeratePoorExcellent[2]
Control over Residence Time Poor (distribution of times)Poor (distribution of times)Precise[5]
Isolated Yield Often High (optimized)Often DecreasesHigh and Consistent[11][13]
Productivity (Example) ~5-7 g / 3 hoursVariable, often low~2 g / hour (5.5 mmol/hr)[5][11]
Scalability Difficult; requires reactor redesignVery DifficultStraightforward; run longer[5][12][14]
Safety Moderate; large irradiated volumeLow; potential for thermal runawayHigh; small irradiated volume[3]

Experimental Protocols

Representative Protocol: Scaled-Up Synthesis of a this compound Derivative via Continuous Flow Photochemistry

This protocol describes a general procedure for the photochemical 6π-electrocyclization of a substituted this compound using a continuous flow setup. Note: This is a representative guide; specific parameters such as solvent, concentration, residence time, and temperature must be optimized for each specific derivative.

1. Materials and Equipment:

  • Precursor: Substituted this compound derivative

  • Solvent: Degassed toluene (B28343) or cyclohexane (B81311) (or other suitable non-reactive solvent)

  • Oxidant (if required): Iodine (I₂) or air/O₂ for oxidative aromatization step after cyclization.

  • Pumps: HPLC pumps or syringe pumps capable of delivering a stable flow rate.

  • Flow Reactor: A commercial or custom-built flow reactor (e.g., Vapourtec, Uniqsis) equipped with Fluorinated Ethylene Propylene (FEP) tubing (e.g., 10-20 mL total volume). FEP is chosen for its UV transparency and chemical resistance.

  • Light Source: High-power LED lamp (e.g., 70-150W) with a specific wavelength (e.g., 365 nm). LEDs are preferred over mercury lamps for their narrow emission and energy efficiency.[5][15]

  • Temperature Control: A cooling/heating unit to maintain a constant reactor temperature (e.g., 25 °C).

  • Back-Pressure Regulator: To maintain the system in a single phase and prevent solvent boiling.

2. Procedure:

  • Solution Preparation: Prepare a solution of the this compound derivative in the chosen degassed solvent. A typical starting concentration for photochemical reactions is low (e.g., 0.01 M) to prevent side reactions, but flow reactors can often handle higher concentrations (e.g., up to 80-100 mM).[5][8] If the reaction is an oxidative cyclization, add the oxidant (e.g., 5 mol% Iodine) to this solution.

  • System Setup:

    • Prime the pumps and the reactor tubing with the pure solvent to remove any air.

    • Set the desired flow rate on the pumps. The flow rate and reactor volume will determine the residence time (Residence Time = Reactor Volume / Flow Rate). An initial residence time of 5-15 minutes is a reasonable starting point for optimization.[5]

    • Set the desired temperature for the reactor (e.g., 25 °C).

  • Initiate Reaction:

    • Switch the pump inlet from the pure solvent to the reactant solution.

    • Once the system is filled with the reactant solution, turn on the photochemical lamp to the desired power (e.g., 70 W).[5]

  • Steady State & Collection: Allow the system to run for a period equivalent to 2-3 residence times to reach a steady state. Begin collecting the product stream from the reactor outlet.

  • Reaction Monitoring: Periodically take samples from the output stream for analysis by TLC, GC-MS, or HPLC to monitor for conversion of the starting material and formation of the product.

  • Shutdown & Workup:

    • Once the desired amount of material has been processed, switch the pump inlet back to the pure solvent to flush the reactor.

    • Turn off the lamp and pumps once the reactor is clear of any product.

    • Combine the collected product fractions. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product using standard techniques such as column chromatography or crystallization, ensuring to protect the material from excessive light exposure.[9]

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

This diagram illustrates the logical progression from small-scale batch experiments to a scaled-up continuous flow process for photochemical synthesis.

G cluster_0 Phase 1: Batch Experimentation (Lab-Scale) cluster_1 Phase 2: Transition to Flow cluster_2 Phase 3: Scaled Production A Reaction Optimization (Concentration, Solvent, Temp) B Small-Scale Batch Reactor (<500 mL) A->B C Product Isolation & Characterization B->C D Select Flow Reactor & Light Source C->D Proof of Concept Established E Optimize Flow Parameters (Residence Time, Flow Rate) D->E F Analytical Monitoring (Inline or Offline) E->F G Continuous Operation ('Scaling Out') F->G Optimized Conditions Determined H Automated Collection G->H I Large-Scale Purification H->I

Caption: Workflow for scaling photochemical synthesis from batch to continuous flow.

Troubleshooting Logic for Low Yield

This decision tree provides a logical pathway for diagnosing and resolving issues of low yield in a scaled-up photochemical reaction.

G A Low Yield or Incomplete Conversion B Check Light Source: Correct Wavelength? Sufficient Power? A->B Photon Issue? C Check Light Penetration: Is the concentration too high? Is the reactor path length too long? A->C Physical Issue? D Check for Degradation: Is the product unstable to light? (Over-irradiation) A->D Stability Issue? E Check Reagents: Solvent degassed? Starting material pure? A->E Input Issue? F Adjust Wavelength or Increase Lamp Power B->F Yes G Decrease Concentration or Switch to Flow Reactor C->G Yes H Decrease Residence Time or Use a Light Filter D->H Yes I Purify Reagents & Degas Solvent E->I Yes

Caption: Decision tree for troubleshooting low yield in photochemical reactions.

Simplified Reaction Pathway

This diagram shows the key photochemical 6π-electrocyclization reaction that this compound derivatives typically undergo.

G cluster_reaction A This compound Derivative B Excited State A->B hν (Light) C Cyclohexadiene Derivative B->C 6π-Electrocyclization (Conrotatory) D Further Products (e.g., Aromatized) C->D [Oxidation] or further reaction

Caption: Key photochemical 6π-electrocyclization pathway for this compound systems.

References

Technical Support Center: GC-MS Analysis of Volatile Polyenes

Author: BenchChem Technical Support Team. Date: December 2025

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Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of volatile polyenes. This guide provides troubleshooting information and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Troubleshooting Guides

This section offers detailed solutions to specific problems you might encounter during the GC-MS analysis of volatile polyenes.

Problem: Poor Peak Shape (Tailing or Fronting)

Peak tailing is a common issue when analyzing active compounds like polyenes, often caused by interactions with the GC system or thermal degradation.[1][2] Peak fronting can occur due to column overload or improper injection techniques.[3]

Step-by-Step Troubleshooting:

  • Inlet Maintenance : The inlet is a primary source of GC problems.[4] Regularly replace the septum and liner to prevent contamination and active sites from affecting your analysis.[2][4] For dirty samples, consider using a liner with glass wool to trap non-volatile residues.[4]

  • Optimize Inlet Temperature : High inlet temperatures can cause thermal degradation of labile polyenes.[1] Lower the temperature in 20-25°C increments to find the optimal balance between efficient volatilization and compound stability.[1]

  • Evaluate Injection Technique : For thermally sensitive compounds, consider "cold" injection techniques like Programmed Temperature Vaporization (PTV) if available.[1] Ensure your injection speed is consistent and the syringe is clean.[1]

  • Column Conditioning and Selection : An old or contaminated column can have active sites leading to peak tailing.[1] Trimming the first few centimeters of the column can often resolve this.[1][5] For polyenes, a less polar, highly inert column is often preferred.[1]

  • Check for Leaks : Leaks in the injector can lead to reduced peak sizes for more volatile compounds.[3]

Problem: Analyte Degradation and Low Response

Volatile polyenes are often thermally labile, meaning they can degrade at high temperatures, leading to poor signal response and inaccurate quantification.[6][7]

Step-by-Step Troubleshooting:

  • Lower Inlet Temperature : As with peak tailing, reducing the inlet temperature is a crucial first step to prevent degradation.[1]

  • Use a Deactivated Liner : Ensure you are using a fresh, deactivated inlet liner. Active sites on a used liner can promote the degradation of sensitive analytes.[1]

  • Consider "Cold" Injection : Techniques like PTV or cool on-column injection minimize the time the analyte spends in the hot inlet, reducing the chance of thermal degradation.[1][7]

  • Derivatization : If degradation persists, consider derivatization to create a more thermally stable analog of your polyene.[1][8] This chemical modification can improve volatility and reduce interactions with the GC system.[9][10]

Troubleshooting Workflow for Analyte Degradation

start Poor Peak Shape / Low Response inlet_temp 1. Optimize Inlet Temperature Lower in 20-25°C increments start->inlet_temp improvement1 Improvement? inlet_temp->improvement1 injection_tech 2. Evaluate Injection Technique Consider 'cold' injection (PTV, Cool On-Column) improvement1->injection_tech No solution Solution: Improved Peak Shape & Response improvement1->solution Yes liner 3. Inspect Inlet Liner Use a new, deactivated liner injection_tech->liner column 4. Assess GC Column Trim column inlet or replace if old/contaminated liner->column derivatization 5. Consider Derivatization Increase thermal stability column->derivatization derivatization->solution

Caption: A logical workflow for troubleshooting analyte degradation and poor peak shape.

Problem: Poor Resolution

Poor resolution between peaks can make accurate identification and quantification difficult.

Step-by-Step Troubleshooting:

  • Optimize GC Oven Program : A slower temperature ramp rate can improve the separation of closely eluting compounds.[11]

  • Select an Appropriate Column : The choice of stationary phase is critical for good resolution.[1] Consider a column with a different polarity or a longer column for better separation.

  • Check Carrier Gas Flow Rate : Ensure the carrier gas flow rate is optimal for your column dimensions and analytes. Incorrect flow rates can lead to band broadening and poor resolution.

Problem: Contamination and Ghost Peaks

Contamination can originate from various sources, including the sample matrix, the GC system itself, or cleaning solvents.[12]

Step-by-Step Troubleshooting:

  • Identify the Source : Common contaminants have characteristic mass spectra. For example, siloxanes often indicate column bleed, while phthalates are common plasticizers.[12]

  • Inlet and Septum Maintenance : Replace the septum and liner regularly, as these are common sources of contamination.[2][4]

  • Bake Out the Column : If the column is contaminated, baking it out at a high temperature (within the column's limits) can help remove semi-volatile residues.[13]

  • Check Gas Purity : Ensure high-purity carrier gas is used and that gas lines are clean.[14]

Common Contaminants and Their Likely Sources

Contaminant Ions (m/z)Compound TypeLikely Source(s)
73, 147, 207, 281SiloxanesColumn bleed, septum bleed
149, 167, 279PhthalatesPlasticware, lab environment
18, 28, 32, 44Air & WaterLeaks in the system
31, 45Methanol/EthanolCleaning solvents
43, 58AcetoneCleaning solvent
This table summarizes common contaminants, their characteristic ions, and potential origins.[12]

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for analyzing volatile polyenes?

A1: For thermally labile and active compounds like polyenes, a low-polarity, highly inert GC column is generally recommended to minimize interactions that can lead to peak tailing and degradation.[1] Columns with a phenyl arylene polymer phase are often a good choice.

Q2: When should I consider derivatization for my polyene analysis?

A2: Consider derivatization when you have exhausted other options to improve peak shape and response, especially if your polyenes are thermally unstable.[1][8] Derivatization can increase the thermal stability and volatility of your analytes, leading to better chromatography.[9] Common derivatization techniques include silylation, acylation, and alkylation.[9]

Q3: How often should I perform inlet maintenance?

A3: The frequency of inlet maintenance depends on the cleanliness of your samples and the number of injections. For labs running dirty samples, it is recommended to replace the liner and septum more frequently, potentially after every 100 injections, to prevent residue buildup.[4] Regular inspection is key to determining the optimal maintenance schedule for your application.

Q4: What are the advantages of using a "cold" injection technique?

A4: "Cold" injection techniques, such as Programmed Temperature Vaporization (PTV) and cool on-column injection, introduce the sample into a cool inlet, which is then rapidly heated.[1] This minimizes the time the analyte is exposed to high temperatures, significantly reducing the risk of thermal degradation for labile compounds like volatile polyenes.[1][7]

Q5: Can the solvent I use affect my analysis?

A5: Yes, the choice of solvent can impact your results. A mismatch between the solvent polarity and the stationary phase polarity can lead to poor peak shape.[5] Additionally, for splitless injections, using a solvent with a boiling point well above the initial oven temperature is important for proper peak focusing.[3]

Experimental Protocols

Protocol: Inlet Liner Replacement
  • Cool the Inlet : Before opening the inlet, ensure it has cooled to a safe temperature (typically below 50°C).

  • Turn Off Carrier Gas Flow : Stop the flow of carrier gas to the inlet.

  • Remove the Septum Nut and Septum : Unscrew the septum nut and carefully remove the old septum.

  • Remove the Liner : Using clean forceps, gently remove the old liner from the inlet.

  • Install the New Liner : Wearing powder-free gloves to avoid contamination, insert the new, deactivated liner.[4]

  • Install a New Septum and Tighten the Nut : Place a new septum in the septum nut and tighten it finger-tight, then an additional quarter turn with a wrench. Do not overtighten.

  • Restore Carrier Gas Flow and Check for Leaks : Turn the carrier gas back on and use an electronic leak detector to ensure there are no leaks around the septum nut.

  • Heat the Inlet : Set the inlet to the desired operating temperature.

Protocol: General Derivatization Procedure (Silylation Example)

Disclaimer: This is a general guideline. Always refer to the specific protocol for your chosen derivatization reagent and analytes.

  • Sample Preparation : Evaporate the sample containing the polyenes to dryness under a gentle stream of nitrogen.

  • Reagent Addition : Add the silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., 1% Trimethylchlorosilane - TMCS) to the dry sample vial.

  • Reaction : Cap the vial tightly and heat at the recommended temperature (e.g., 60-80°C) for the specified time (e.g., 30-60 minutes) to allow the reaction to complete.

  • Analysis : After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS.

Derivatization Reaction Pathway

Polyene Volatile Polyene (with active -OH group) Process Derivatization Reaction Polyene->Process Reagent Silylating Reagent (e.g., BSTFA) Reagent->Process Derivatized_Polyene Thermally Stable Silylated Polyene Process->Derivatized_Polyene

Caption: A simplified diagram of a silylation derivatization reaction.

References

Technical Support Center: Enhancing Sluggish Hexatriene Electrocyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering sluggish or low-yielding hexatriene electrocyclization reactions.

Frequently Asked Questions (FAQs)

Q1: My thermal hexatriene electrocyclization is extremely slow and requires harsh heating conditions. What are the primary reasons for this?

A1: Sluggish thermal electrocyclization of hexatrienes is often attributed to a high activation energy barrier for the reaction. Several factors can contribute to this:

  • Unfavorable Conformation: The hexatriene must adopt a planar s-cis,s-cis conformation for the 6π-electrocyclization to occur. Bulky substituents can sterically hinder the adoption of this reactive conformation, thus slowing down the reaction.

  • Electronic Effects: The electronic nature of the substituents on the hexatriene backbone plays a crucial role. A lack of activating substituents can result in a high activation barrier.[1][2]

  • Inherent Stability of the Acyclic Triene: If the starting hexatriene is particularly stable, a significant amount of thermal energy will be required to overcome the activation barrier to form the less stable cyclohexadiene product.

Q2: How can I accelerate a sluggish electrocyclization reaction without significantly altering the core structure of my hexatriene?

A2: Lewis acid catalysis is a powerful method to accelerate electrocyclization without fundamentally changing the hexatriene skeleton.[3][4] Lewis acids can coordinate to Lewis basic functional groups (e.g., carbonyls, ethers, amides) on the hexatriene, which can lower the activation energy of the reaction.[4][5]

Q3: Can I use light to promote the reaction instead of heat?

A3: Yes, photochemical electrocyclization is an alternative to thermal methods.[6][7] However, it's important to note that photochemical and thermal electrocyclizations proceed through different stereochemical pathways.[6][8][9] For a 6π system like hexatriene, thermal reactions are disrotatory, while photochemical reactions are conrotatory.[6][8][10][11][12] This will result in different product stereoisomers.

Q4: What is the "captodative effect" and how can I use it to my advantage?

A4: The captodative effect describes the synergistic effect of having both an electron-donating group (donor) and an electron-accepting group (acceptor) substituted on the hexatriene backbone.[1][2][13] This substitution pattern can significantly lower the activation free energy for electrocyclization, by as much as 10 kcal/mol, allowing the reaction to proceed smoothly even at room temperature.[1][2][13]

Q5: Are there any advanced catalytic methods for very stubborn electrocyclizations?

A5: For highly substituted trienes that are resistant to thermal cyclization, transition-metal catalysis can be employed.[14] For instance, ruthenium complexes can act as precatalysts.[14] Mechanistic studies suggest that hexahapto transition-metal coordination is responsible for lowering the energetic barrier to ring closure.[14]

Troubleshooting Guides

Issue 1: Reaction is slow, and the starting material is recovered.

This is a classic indication of a high activation energy barrier.

Troubleshooting Workflow:

G start Start: Sluggish Reaction lewis_acid Introduce a Lewis Acid Catalyst (e.g., Me2AlCl, TiCl4, BF3·OEt2) start->lewis_acid If substrate has Lewis basic group captodative Redesign Substrate with Captodative Substituents start->captodative If substrate redesign is feasible photochem Switch to Photochemical Conditions (UV irradiation) start->photochem If stereochemistry is not critical or conrotatory product is desired temp Increase Reaction Temperature start->temp As a last resort success Success: Enhanced Rate lewis_acid->success failure Failure: No Improvement lewis_acid->failure captodative->success check_stereochem Check Stereochemistry of Product photochem->check_stereochem temp->success temp->failure check_stereochem->success

Caption: Troubleshooting workflow for a sluggish electrocyclization.

Issue 2: Multiple products are formed, including the desired cyclized product.

This could be due to side reactions at high temperatures or competing reaction pathways.

Troubleshooting Steps:

  • Lower the Reaction Temperature: High temperatures can lead to decomposition or alternative pericyclic reactions.

  • Employ a Catalyst: Using a Lewis acid or transition-metal catalyst can often allow the reaction to proceed at a lower temperature, thus minimizing side products.

  • Solvent Optimization: The choice of solvent can influence reaction rates and selectivities. Experiment with a range of solvents with varying polarities.

  • Check for Isomerization: Ensure the starting hexatriene isomer is the correct one for the desired product stereochemistry, as isomerization can occur under harsh conditions.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Electrocyclization

This protocol is a general guideline and should be optimized for the specific substrate.

  • Preparation:

    • Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents.

  • Reaction Setup:

    • Dissolve the hexatriene substrate in a suitable anhydrous solvent (e.g., dichloromethane, toluene) in a Schlenk flask under an inert atmosphere.

    • Cool the solution to the desired temperature (e.g., 0 °C, -78 °C).

  • Addition of Lewis Acid:

    • Slowly add the Lewis acid (e.g., a 1 M solution of Me₂AlCl in hexanes) to the stirred solution of the hexatriene. The optimal stoichiometry of the Lewis acid should be determined empirically, typically ranging from catalytic amounts to stoichiometric amounts.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.

  • Quenching:

    • Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate, Rochelle's salt solution).

  • Workup and Purification:

    • Extract the aqueous layer with an organic solvent.

    • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography, recrystallization, or distillation.

Protocol 2: General Procedure for Photochemical Electrocyclization

Safety Note: UV radiation is harmful. Use appropriate shielding and personal protective equipment.

  • Preparation:

    • Use a UV-transparent reaction vessel (e.g., quartz or borosilicate glass).

    • Degas the solvent to remove dissolved oxygen, which can quench the excited state.

  • Reaction Setup:

    • Dissolve the hexatriene substrate in a suitable degassed solvent (e.g., cyclohexane, acetonitrile).

    • If necessary, add a photosensitizer.

  • Irradiation:

    • Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at a suitable wavelength. The reaction temperature should be controlled, often by using a cooling bath.

  • Reaction Monitoring:

    • Monitor the reaction progress as described in Protocol 1.

  • Workup and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the product as described in Protocol 1.

Data Presentation

Table 1: Effect of Substituents on the Activation Free Energy (ΔG‡) of Hexatriene Electrocyclization
Substitution PatternDonor GroupAcceptor GroupΔG‡ (kcal/mol) Reduction vs. UnsubstitutedReference
2-acceptor-3-donor-NH₂-CHO~10[1][2][13]
2-acceptor-5-donor-OH-CN~8-10[1][2][13]
3-acceptor-5-donor-OR-NO₂~9[1][2][13]
Monosubstituted--OH0.7-2.4[2]
Monosubstituted--NO₂0.7-2.4[2]
Monosubstituted--CH₃-(0.3-2.4) (increase)[2]
Monosubstituted--NH₂-(0.3-2.4) (increase)[2]

Data is approximate and derived from theoretical calculations and experimental observations.

Table 2: Comparison of Thermal vs. Photochemical Electrocyclization of Hexatrienes
ConditionNumber of π ElectronsStereochemical OutcomeFrontier Orbital
Thermal6 (e.g., hexatriene)DisrotatoryGround State HOMO
Photochemical6 (e.g., hexatriene)ConrotatoryExcited State HOMO

Based on Woodward-Hoffmann rules.[6][8][10][11][12]

Visualizations

Mechanism of Lewis Acid Catalysis

G reactant Hexatriene with Lewis Basic Group (e.g., C=O) lewis_acid Lewis Acid (e.g., AlCl3) complex Lewis Acid-Base Complex reactant->complex + transition_state Lowered Energy Transition State complex->transition_state Reduced Pauli Repulsion & LUMO Lowering product Cyclohexadiene Product transition_state->product

Caption: Lewis acid catalysis lowers the activation energy.

The Captodative Effect

G cluster_reactant Reactant State cluster_ts Transition State donor_r Donor Group (e.g., -NH2) hexatriene_r Hexatriene Backbone donor_r->hexatriene_r acceptor_r Acceptor Group (e.g., -NO2) acceptor_r->hexatriene_r donor_ts Donor Group hexatriene_ts Cyclizing Backbone donor_ts->hexatriene_ts interaction Stronger Donor-Acceptor Affinity donor_ts->interaction acceptor_ts Acceptor Group acceptor_ts->hexatriene_ts acceptor_ts->interaction cluster_reactant cluster_reactant cluster_ts cluster_ts cluster_reactant->cluster_ts Stabilization of Transition State

Caption: Captodative effect enhances reaction rates.

References

Technical Support Center: Managing the Thermal Sensitivity of 1,3,5-Heptatriene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the thermal sensitivity of 1,3,5-heptatriene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal sensitivity a concern?

A1: this compound is a conjugated polyene with the chemical formula C7H10. Its structure, featuring alternating single and double carbon-carbon bonds, makes it susceptible to thermally induced reactions, primarily electrocyclization and sigmatropic rearrangements. These reactions can lead to the formation of unwanted byproducts, polymerization, and a decrease in the yield of the desired product, thereby compromising experimental results.

Q2: What are the primary thermal degradation pathways for this compound?

A2: The two main thermal degradation pathways for this compound are:

  • Electrocyclization: An intramolecular pericyclic reaction where the pi system of the triene closes to form a cyclic compound, specifically a substituted 1,3-cyclohexadiene. For this compound, this would result in the formation of 5-methyl-1,3-cyclohexadiene. This reaction is governed by the principles of orbital symmetry.[1]

  • Sigmatropic Rearrangement: An intramolecular reaction where a sigma-bonded atom or group migrates across the conjugated pi-electron system. In the case of this compound,[2][3] and[2][4] hydrogen shifts are possible, leading to isomeric forms of the heptatriene.

Q3: How should this compound be properly stored to minimize thermal degradation?

A3: Proper storage is crucial for maintaining the integrity of this compound. Based on guidelines for the closely related and similarly unstable 1,3,5-hexatriene (B1211904), the following storage conditions are recommended:

  • Temperature: Store at or below -5°C in a freezer.[2]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation, which can initiate polymerization.[2]

  • Container: Use a tightly sealed, amber glass bottle to protect from light and air.

  • Inhibitor: For long-term storage, consider adding a polymerization inhibitor.

Troubleshooting Guide

Problem 1: During my reaction, I'm observing a significant amount of a cyclic byproduct, which I suspect is 5-methyl-1,3-cyclohexadiene.

  • Cause: This is likely due to the thermally induced electrocyclization of this compound. This intramolecular reaction is often accelerated at elevated temperatures.

  • Solution:

    • Lower the Reaction Temperature: If your reaction conditions permit, lower the temperature to reduce the rate of the electrocyclization side reaction.

    • Minimize Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to increased byproduct formation.

    • Use of a Flow Reactor: For reactions that require heating, consider using a continuous flow reactor. This allows for precise control over residence time at the elevated temperature, minimizing the formation of thermal byproducts.

Problem 2: My this compound sample has become viscous and difficult to handle, suggesting polymerization.

  • Cause: Conjugated dienes and trienes are prone to polymerization, which can be initiated by heat, light, or trace impurities. Even when stored under inert gas at low temperatures, 1,3,5-hexatriene has been observed to polymerize over a period of weeks.[2]

  • Solution:

    • Purification: If the material is only partially polymerized, it may be possible to repurify it by distillation under reduced pressure.[2] It is crucial to keep the distillation temperature as low as possible.

    • Addition of an Inhibitor: Before distillation or use in a reaction, consider adding a radical inhibitor to the heptatriene.

    • Fresh Sample: If polymerization is advanced, it is best to use a fresh, purified sample of this compound.

Problem 3: I am experiencing low yields in a reaction involving this compound, and the mass balance is poor.

  • Cause: This could be due to a combination of thermal degradation (electrocyclization and sigmatropic rearrangements) and polymerization. The volatile nature of the starting material and byproducts can also contribute to poor mass balance.

  • Solution:

    • Strict Temperature Control: Maintain rigorous control over the reaction temperature. Use a cryostat or a well-controlled oil bath.

    • Inert Atmosphere: Ensure all manipulations are carried out under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent oxygen-initiated degradation.

    • Use of an Internal Standard: To accurately determine the extent of conversion and identify losses, use an internal standard in your reaction mixture that is stable under the reaction conditions.

    • Analysis of the Headspace: If possible, analyze the headspace of your reaction vessel by GC-MS to identify any volatile byproducts that may have formed.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound's thermal decomposition, the following table includes relevant physical properties and data for the closely related 1,3,5-hexatriene as a reference.

PropertyValue (this compound)Value (1,3,5-Hexatriene)Reference
Boiling Point 113.5 °C at 760 mmHg80-80.5 °C[5][6]
Flash Point 4.8 °C-[6]
Storage Stability Not explicitly documentedPartially polymerized after 3 weeks at -5°C under N2[2]

Experimental Protocols

Protocol 1: General Handling and Dispensing of this compound

  • Preparation: Before use, ensure the this compound container is allowed to slowly warm to room temperature in a desiccator to prevent condensation of moisture.

  • Inert Atmosphere: All transfers should be conducted under an inert atmosphere (nitrogen or argon) using a glovebox or Schlenk line.

  • Syringe Transfer: Use a clean, dry, gas-tight syringe to withdraw the required volume of the liquid.

  • Cannula Transfer: For larger volumes, use a cannula to transfer the liquid from the storage bottle to the reaction vessel under a positive pressure of inert gas.

  • Minimize Exposure: Minimize the time the container is open to the inert atmosphere to reduce the risk of contamination.

  • Immediate Use: Use the transferred liquid immediately in your experiment.

Protocol 2: Inhibition of Polymerization for Experimental Use

  • Inhibitor Selection: Choose a suitable radical inhibitor. Common choices for unsaturated monomers include butylated hydroxytoluene (BHT) or phenothiazine.

  • Concentration: Prepare a stock solution of the inhibitor in a solvent that is compatible with your reaction. A typical starting concentration for the inhibitor in the this compound is 50-200 ppm.

  • Addition: Under an inert atmosphere, add the calculated volume of the inhibitor stock solution to the this compound.

  • Mixing: Gently swirl the mixture to ensure the inhibitor is evenly distributed.

  • Proceed with Reaction: The inhibited this compound is now ready for use in your experiment. Note that the inhibitor may need to be removed after the reaction, depending on the desired product and purification method.

Visualizations

Thermal_Degradation_Pathways Heptatriene This compound Cyclohexadiene 5-Methyl-1,3-cyclohexadiene Heptatriene->Cyclohexadiene Electrocyclization (Heat) Isomer Isomeric Heptatriene Heptatriene->Isomer Sigmatropic Rearrangement (Heat) Polymer Polymer Heptatriene->Polymer Polymerization (Heat, Light, O2)

Caption: Primary thermal degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Quenching Start Start: Obtain This compound Warm Warm to RT in Desiccator Start->Warm Inert Transfer to Inert Atmosphere Warm->Inert Inhibitor Add Inhibitor (Optional) Inert->Inhibitor Transfer Transfer to Reaction Vessel Inhibitor->Transfer Cool Cool to Reaction Temperature Transfer->Cool Reagents Add Other Reagents Cool->Reagents Run Run Reaction Reagents->Run Monitor Monitor Progress (TLC, GC) Run->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Workup Aqueous Workup Quench->Workup End Proceed to Purification Workup->End

Caption: Recommended workflow for handling this compound.

References

Validation & Comparative

A Comparative Analysis of Experimental and Calculated Spectra of 1,3,5-Heptatriene

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Spectroscopy and Drug Development

This guide provides a detailed comparison of the experimental and computationally calculated spectra of the conjugated polyene, 1,3,5-heptatriene. Understanding the spectral properties of such molecules is crucial for their identification, characterization, and for predicting their behavior in various chemical and biological systems. This comparison serves as a valuable resource for researchers, scientists, and professionals in drug development by juxtaposing real-world experimental data with theoretical predictions, offering insights into the accuracy and limitations of computational models.

Data Presentation: A Side-by-Side Comparison

Table 1: UV-Vis Spectroscopy - Absorption Maxima (λmax)

CompoundExperimental λmax (nm)Calculated λmax (nm)
This compound Not explicitly found; estimated to be >258 nmNot explicitly found
1,3,5-Hexatriene (B1211904) (for comparison)258[1]-

Note: The λmax for conjugated polyenes increases with the length of the conjugated system. Therefore, the λmax for this compound is expected to be longer than that of 1,3,5-hexatriene.

Table 2: Infrared (IR) Spectroscopy - Key Vibrational Frequencies (cm-1)

Vibrational ModeExperimental Frequencies (cm-1) for (E,E)-1,3,5-HeptatrieneCalculated Frequencies (cm-1)
C-H Stretch (sp2) ~3010Not explicitly found
C=C Stretch (conjugated) ~1650 - 1600Not explicitly found
C-H Bend (out-of-plane) ~1000 - 650Not explicitly found

Note: The experimental data is based on the vapor-phase IR spectrum available on SpectraBase. Specific peak values were not provided in a numerical format in the initial search.

Table 3: 1H NMR Spectroscopy - Chemical Shifts (δ, ppm)

Proton EnvironmentExperimental Chemical Shifts (ppm)Calculated Chemical Shifts (ppm)
Vinyl Protons ~ 5.0 - 7.5 (general range for conjugated polyenes)Not explicitly found
Allylic Protons ~ 1.7 - 2.2 (general range)Not explicitly found

Note: Detailed experimental ¹H NMR data with specific chemical shifts and coupling constants for this compound were not found in the initial search.

Table 4: 13C NMR Spectroscopy - Chemical Shifts (δ, ppm)

Carbon EnvironmentExperimental Chemical Shifts (ppm) for (E,E)-1,3,5-HeptatrieneCalculated Chemical Shifts (ppm)
sp2 Carbons 117.2, 128.9, 130.5, 131.8, 136.9, 137.2Not explicitly found
sp3 Carbon (CH3) 18.2Not explicitly found

Note: The experimental data is based on the 13C NMR spectrum available on SpectraBase.

Experimental and Computational Protocols

A critical aspect of comparing experimental and theoretical data is understanding the methodologies employed to obtain them.

Experimental Methodologies
  • UV-Vis Spectroscopy: The experimental absorption maximum (λmax) is typically determined using a UV-Vis spectrophotometer. The sample is dissolved in a suitable solvent (e.g., hexane, ethanol) that does not absorb in the region of interest. The instrument passes a beam of ultraviolet and visible light through the sample, and the absorbance at each wavelength is recorded. The wavelength at which the absorbance is highest is the λmax.

  • Infrared (IR) Spectroscopy: Experimental IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a vapor-phase spectrum, the sample is introduced into a gas cell. The instrument passes infrared radiation through the sample, and the detector measures the amount of radiation that passes through at each wavenumber. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the molecule's functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6), and a small amount of a reference standard like tetramethylsilane (B1202638) (TMS) is added. The instrument subjects the sample to a strong magnetic field and radiofrequency pulses. The resulting signals (resonances) are recorded, and their chemical shifts (δ) are reported in parts per million (ppm) relative to the reference standard.

Computational Methodologies
  • UV-Vis Spectra Calculation (TD-DFT): Theoretical UV-Vis spectra are often calculated using Time-Dependent Density Functional Theory (TD-DFT). This method involves first optimizing the ground-state geometry of the molecule using a chosen density functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). Then, the TD-DFT calculation is performed to determine the excitation energies and oscillator strengths of the electronic transitions, which correspond to the absorption maxima.

  • IR Spectra Calculation (DFT): Computational IR spectra are typically generated by performing a frequency calculation on the optimized geometry of the molecule using Density Functional Theory (DFT). The same functional and basis set as the geometry optimization are usually employed. The calculation yields the vibrational frequencies and their corresponding intensities. It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental data, as the harmonic approximation used in the calculations tends to overestimate vibrational frequencies.

  • NMR Spectra Calculation (GIAO): The calculation of NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method. After obtaining the optimized molecular geometry, the GIAO method is used to calculate the isotropic shielding values for each nucleus. These shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., TMS) at the same level of theory.

Logical Workflow for Spectral Comparison

The following diagram illustrates the logical workflow for comparing experimental and calculated spectra, a fundamental process in chemical analysis and computational chemistry.

Spectral_Comparison_Workflow Workflow for Comparing Experimental and Calculated Spectra cluster_experimental Experimental Analysis cluster_computational Computational Analysis exp_sample This compound Sample exp_uv UV-Vis Spectroscopy exp_sample->exp_uv exp_ir IR Spectroscopy exp_sample->exp_ir exp_nmr NMR Spectroscopy exp_sample->exp_nmr exp_data Experimental Spectra (λmax, Frequencies, Chemical Shifts) exp_uv->exp_data exp_ir->exp_data exp_nmr->exp_data comparison Comparison and Analysis exp_data->comparison comp_mol Molecular Structure of This compound comp_geom Geometry Optimization (DFT) comp_mol->comp_geom comp_td_dft TD-DFT Calculation (UV-Vis) comp_geom->comp_td_dft comp_dft_freq DFT Frequency Calculation (IR) comp_geom->comp_dft_freq comp_giao GIAO Calculation (NMR) comp_geom->comp_giao comp_data Calculated Spectra (λmax, Frequencies, Chemical Shifts) comp_td_dft->comp_data comp_dft_freq->comp_data comp_giao->comp_data comp_data->comparison conclusion Conclusions on Model Accuracy and Spectral Assignment comparison->conclusion

Caption: A flowchart illustrating the parallel workflows for obtaining and comparing experimental and calculated spectroscopic data.

Objective Comparison and Conclusion

  • UV-Vis Spectroscopy: While a specific experimental λmax for this compound was not found, the known value for 1,3,5-hexatriene (258 nm) provides a reliable starting point.[1] The addition of another conjugated double bond in the heptatriene system is expected to cause a bathochromic shift (a shift to a longer wavelength). Computational TD-DFT methods are generally effective at predicting λmax for conjugated systems, and a calculated value for this compound would likely fall in the range of 265-275 nm.

  • Infrared Spectroscopy: The experimental vapor-phase IR spectrum shows characteristic absorptions for C-H bonds on sp2 carbons and conjugated C=C double bonds. DFT calculations are well-suited for predicting vibrational frequencies. A calculated IR spectrum for this compound would be expected to show good agreement with the experimental spectrum, especially after the application of a standard scaling factor to the calculated frequencies.

  • NMR Spectroscopy: The experimental 13C NMR data provides precise chemical shifts for the carbon atoms in (E,E)-1,3,5-heptatriene. The GIAO method for calculating NMR chemical shifts is a powerful tool. A calculated 13C NMR spectrum would be expected to reproduce the experimental chemical shifts with a high degree of accuracy, aiding in the definitive assignment of each carbon signal. While detailed experimental 1H NMR data was not found, calculations could provide valuable predictions for the chemical shifts and coupling constants of the vinyl and allylic protons, which would be invaluable for interpreting an experimental spectrum.

References

Unraveling the Reaction Pathways of 1,3,5-Heptatriene: A DFT Analysis Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the thermal and photochemical electrocyclization of 1,3,5-heptatriene, this guide offers a comparative analysis of its reaction pathways based on Density Functional Theory (DFT) calculations. Intended for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the energetic landscapes and stereochemical outcomes of these pericyclic reactions, supported by detailed computational protocols and visual pathway representations.

The study of pericyclic reactions, such as the electrocyclization of conjugated polyenes, is fundamental to understanding and predicting the outcomes of many organic reactions. This compound, a simple conjugated triene, serves as an excellent model system for investigating the principles of orbital symmetry control as described by the Woodward-Hoffmann rules. This guide compares the competing reaction pathways of this compound under both thermal and photochemical conditions, leveraging the power of DFT to elucidate the energetics and transition state geometries that govern these transformations.

Comparative Analysis of Reaction Pathways

The electrocyclization of this compound to form a substituted 1,3-cyclohexadiene (B119728) can proceed through different stereochemical pathways, namely conrotatory and disrotatory ring closure. The preferred pathway is dictated by the reaction conditions (thermal or photochemical) and is governed by the symmetry of the highest occupied molecular orbital (HOMO) of the triene.

Thermal Reaction Pathways

Under thermal conditions, the electrocyclization of this compound is predicted to proceed via a disrotatory pathway. This is because the ground-state HOMO of the triene has a symmetry that allows for constructive overlap of the terminal p-orbitals only when they rotate in opposite directions. The alternative conrotatory pathway is thermally forbidden due to unfavorable orbital overlap in the transition state, leading to a significantly higher activation energy barrier.

PathwayDFT FunctionalBasis SetActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
Disrotatory B3LYP6-31G[Data not explicitly found for this compound, but expected to be significantly lower than conrotatory][Data not explicitly found for this compound]
Conrotatory B3LYP6-31G[Data not explicitly found for this compound, but expected to be significantly higher than disrotatory][Data not explicitly found for this compound]
Photochemical Reaction Pathways

Upon photochemical excitation, the electronic configuration of this compound is altered. The electron is promoted from the HOMO to the lowest unoccupied molecular orbital (LUMO), which then becomes the new highest occupied molecular orbital (HOMO). The symmetry of this excited-state HOMO is such that constructive orbital overlap for ring closure is achieved through a conrotatory motion of the terminal p-orbitals. Consequently, the photochemical electrocyclization of this compound is predicted to favor the conrotatory pathway.

PathwayMethodBasis SetKey Findings
Conrotatory CASSCF[Various basis sets can be used]This pathway is photochemically allowed and proceeds through a conical intersection on the excited-state potential energy surface, leading to the product.
Disrotatory CASSCF[Various basis sets can be used]This pathway is photochemically forbidden due to unfavorable orbital symmetry in the excited state.

Experimental and Computational Protocols

The insights into the reaction pathways of this compound are derived from computational studies employing DFT and other quantum chemical methods. A typical computational protocol for such an analysis is as follows:

Computational Methodology:

All calculations are performed using a computational chemistry software package such as Gaussian. The geometries of the reactants, transition states, and products are optimized using a selected DFT functional, with B3LYP being a commonly used and reliable choice for pericyclic reactions. A suitable basis set, such as 6-31G* or a larger one for higher accuracy, is employed to describe the atomic orbitals.

  • Geometry Optimization: The initial structures of the this compound conformers and the expected cyclized products are built and their geometries are optimized to find the lowest energy structures.

  • Transition State Search: Transition state structures for both the conrotatory and disrotatory pathways are located using methods like the synchronous transit-guided quasi-Newton (STQN) method.

  • Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures. For minima (reactants and products), all calculated frequencies should be real. For transition states, there should be exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Energy Calculations: The electronic energies of all species are calculated. Zero-point vibrational energy (ZPVE) corrections are typically added to obtain the final energies at 0 K.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a located transition state connects the desired reactant and product, an IRC calculation is performed. This traces the minimum energy path from the transition state downhill to the reactant and product.

For photochemical reactions, a more advanced method like the Complete Active Space Self-Consistent Field (CASSCF) is often necessary to accurately describe the electronic excited states and locate conical intersections which are crucial for understanding the reaction mechanism.

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways for the electrocyclization of this compound.

Thermal_Electrocyclization Reactant This compound (Ground State) TS_Dis Disrotatory Transition State Reactant->TS_Dis Thermally Allowed (Low Barrier) TS_Con Conrotatory Transition State Reactant->TS_Con Thermally Forbidden (High Barrier) Product_Dis Cyclohexadiene Derivative (cis) TS_Dis->Product_Dis Photochemical_Electrocyclization Reactant This compound (Ground State) Excited_State This compound* (Excited State) Reactant->Excited_State hν (Excitation) TS_Con Conrotatory Transition State Excited_State->TS_Con Photochemically Allowed TS_Dis Disrotatory Transition State Excited_State->TS_Dis Photochemically Forbidden Product_Con Cyclohexadiene Derivative (trans) TS_Con->Product_Con

A Researcher's Guide to Validating Computational Models of Polyene Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately modeling the complex, ultrafast dynamics of polyenes is crucial for understanding a range of phenomena from vision to the mechanisms of antifungal drugs. This guide provides an objective comparison of common computational models against experimental data, details the experimental protocols used for their validation, and visualizes the key processes involved.

The photoexcitation of polyenes triggers a cascade of events on femtosecond timescales, including non-adiabatic transitions through conical intersections, which are notoriously challenging to model. The validation of computational methods against robust experimental data is therefore a critical step in ensuring their predictive power. This guide focuses on the validation of prominent computational techniques, including Ab Initio Multiple Spawning (AIMS) and various flavors of Trajectory Surface Hopping (TSH), against experimental benchmarks primarily from time-resolved photoelectron spectroscopy.

Comparing Computational Models: A Quantitative Look

The choice of computational model can significantly impact the description of polyene dynamics. Below is a summary of key performance indicators for different methods in simulating the dynamics of representative polyenes, benchmarked against experimental findings.

Computational ModelPolyene SystemObservableSimulated ValueExperimental ValueReference
AIMS (MS-CASPT2) trans-1,3-ButadieneS1 (11Bu) Lifetime~50 fs55 ± 8 fs[1]
AIMS (MS-CASPT2) Cyclopentadiene (CPD)S1 to S0 Population Transfer Half-life~28 fs-[1]
AIMS (MS-CASPT2) Cyclopentadiene (CPD)Induction time to S1→S0 transfer~25 fs-[1]
AIMS (MS-CASPT2) Tetramethyl-CPDS1 to S0 Population Transfer Half-life~48 fs-[1]
AIMS (MS-CASPT2) Tetramethyl-CPDInduction time to S1→S0 transfer~71 fs-[1]
FSSH, MASH, MTE trans-HexatrieneShort-time population dynamicsSurface hopping methods more accurate than MTEQualitatively consistent with quantum simulations[2][3][4]
FSSH, MASH, MTE trans-HexatrieneLong-time population oscillationsNot reproduced by any of these quantum-classical methodsObserved in full quantum simulations[2][3][4]

Note: Direct quantitative comparison of branching ratios and quantum yields between different computational methods and experiments in the literature is often challenging due to variations in experimental conditions and the specific implementations of the theoretical models. The table highlights key temporal dynamics where comparisons have been made.

Experimental Validation Protocols

The primary experimental techniques for validating computational models of polyene dynamics are ultrafast spectroscopic methods that can track the evolution of electronic and nuclear structures on the femtosecond timescale. Time-resolved photoelectron spectroscopy (TRPES) and time-resolved photoelectron-photoion coincidence (TRPEPICO) spectroscopy are particularly powerful in this regard.

Detailed Protocol: Femtosecond Time-Resolved Photoelectron Spectroscopy (TRPES) of Gas-Phase Polyenes

This protocol outlines the general steps for a pump-probe TRPES experiment on a gas-phase polyene like 1,3-butadiene.

1. Sample Preparation and Delivery:

  • The polyene sample is typically held in a reservoir and its vapor is introduced into a high-vacuum chamber through a molecular beam. This ensures a collision-free environment and well-defined initial conditions.
  • For less volatile polyenes, the sample can be heated to increase its vapor pressure. The molecular beam is often skimmed to produce a collimated beam of molecules.

2. Ultrafast Laser System:

  • A femtosecond laser system, typically a Ti:Sapphire oscillator and amplifier, generates ultrashort laser pulses (e.g., < 50 fs duration).
  • The output of the laser is split into two beams: the pump and the probe.

3. Pump Pulse Generation and Excitation:

  • The pump pulse is tuned to a specific wavelength to electronically excite the polyene sample. For 1,3-butadiene, this is often in the deep UV (e.g., ~200-260 nm).
  • The pump pulse initiates the dynamics by promoting the molecule to an excited electronic state.

4. Probe Pulse Generation and Ionization:

  • The probe pulse is time-delayed with respect to the pump pulse using a motorized delay stage.
  • The probe pulse has sufficient energy to ionize the excited molecule. Often, a higher energy probe pulse (e.g., from high-harmonic generation) is used to access a wider range of ionization channels.

5. Photoelectron Detection and Analysis:

  • The photoelectrons generated by the probe pulse are collected and their kinetic energy is analyzed. A magnetic bottle or velocity map imaging (VMI) spectrometer is commonly used for this purpose.[5]
  • The photoelectron spectrum (a plot of electron counts versus kinetic energy) provides a snapshot of the electronic structure of the molecule at a given pump-probe delay.

6. Data Acquisition:

  • Photoelectron spectra are recorded at a series of pump-probe time delays.
  • By plotting the photoelectron signal at specific kinetic energies as a function of the delay, the temporal evolution of the excited state populations can be tracked.

7. Data Analysis:

  • The time-resolved photoelectron spectra are analyzed to extract lifetimes of electronic states, identify transient species, and map out the relaxation pathways.
  • This experimental data serves as a direct benchmark for the results of computational dynamics simulations.

Visualizing Polyene Dynamics and the Validation Process

To better understand the complex processes involved, the following diagrams, generated using the DOT language, illustrate a typical validation workflow and the photochemical pathways of a model polyene, 1,3-butadiene.

G cluster_computational Computational Modeling cluster_experimental Experimental Validation cluster_comparison Comparison & Refinement model_selection Select Computational Model (e.g., AIMS, TSH) pes_calc Potential Energy Surface Calculation model_selection->pes_calc dynamics_sim Non-adiabatic Dynamics Simulation pes_calc->dynamics_sim observable_calc Calculate Observables (e.g., Spectra, Lifetimes) dynamics_sim->observable_calc comparison Compare Simulation and Experiment observable_calc->comparison exp_design Experimental Design (e.g., TRPES, TRPEPICO) data_acq Data Acquisition exp_design->data_acq data_analysis Data Analysis data_acq->data_analysis data_analysis->comparison model_refinement Model Refinement comparison->model_refinement Discrepancy? model_refinement->model_selection

Computational and Experimental Validation Workflow

G GS Ground State (S0) trans-1,3-butadiene S1_FC S1 (1¹Bu) State (Franck-Condon Region) GS->S1_FC Photoexcitation (pump pulse) CI_1 Conical Intersection 1 (Twisted-Pyramidalized) S1_FC->CI_1 Ultrafast Dynamics (<100 fs) CI_2 Conical Intersection 2 (cis-trans Isomerization) S1_FC->CI_2 Branching Pathway S0_hot Vibrationally Hot S0 CI_1->S0_hot Non-adiabatic Transition CI_2->S0_hot Non-adiabatic Transition S0_hot->GS Vibrational Cooling Products Photochemical Products (e.g., cyclobutene, H atom loss) S0_hot->Products Dissociation/Isomerization

Photochemical Pathways of 1,3-Butadiene

References

A Comparative Guide to the Pericyclic Reactions of 1,3,5-Heptatriene and 1,3,5-Hexatriene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pericyclic reactivity of 1,3,5-heptatriene and 1,3,5-hexatriene (B1211904), focusing on electrocyclization, cycloaddition, and sigmatropic rearrangements. The comparison highlights the well-documented reactivity of 1,3,5-hexatriene against the sparsely reported experimental data for its acyclic seven-carbon analogue, this compound. Theoretical principles are employed to predict the expected behavior of this compound where experimental data is not available.

Executive Summary

1,3,5-Hexatriene is a cornerstone molecule for understanding pericyclic reactions, with its thermal and photochemical electrocyclizations being classic examples illustrating the Woodward-Hoffmann rules. It readily participates in [4+2] cycloaddition reactions and can undergo sigmatropic rearrangements. In contrast, experimental data on the pericyclic reactions of acyclic this compound is notably scarce in scientific literature, with most research focusing on its cyclic isomer, 1,3,5-cycloheptatriene. This guide synthesizes the available experimental and theoretical data to provide a comparative overview.

Electrocyclization

Electrocyclization is a pericyclic reaction involving the formation of a sigma bond between the termini of a conjugated system. For trienes, this typically involves a 6π-electron system, leading to the formation of a six-membered ring.

1,3,5-Hexatriene

The electrocyclization of 1,3,5-hexatriene to 1,3-cyclohexadiene (B119728) is a well-studied, stereospecific reaction governed by the principle of conservation of orbital symmetry.[1]

  • Thermal Reaction: Under thermal conditions, the electrocyclization of (3Z)-1,3,5-hexatriene proceeds via a disrotatory motion of the terminal p-orbitals of the Highest Occupied Molecular Orbital (HOMO).[2]

  • Photochemical Reaction: Under photochemical conditions, an electron is promoted to the Lowest Unoccupied Molecular Orbital (LUMO), which becomes the new HOMO. The symmetry of this orbital dictates a conrotatory ring closure.

The stereochemical outcome is highly predictable, as demonstrated by substituted hexatrienes.[3] The reaction is reversible, with ring-opening being favored at higher temperatures due to entropic factors.[1]

This compound
  • Predicted Thermal Reaction: Acyclic (3Z)-1,3,5-heptatriene is expected to undergo a disrotatory ring closure to form a methyl-substituted 1,3-cyclohexadiene.

  • Predicted Photochemical Reaction: Photochemical induction is predicted to lead to a conrotatory ring closure.

The primary difference would be the presence of a methyl group on the newly formed cyclohexadiene ring, which could influence the equilibrium and reaction kinetics.

Quantitative Data on Electrocyclization
ReactantConditionsMode of Ring ClosureProductActivation Energy (kcal/mol)Reference
(Z)-1,3,5-HexatrieneThermalDisrotatory1,3-Cyclohexadiene~28[2]
Substituted HexatrienesThermalDisrotatorySubstituted CyclohexadienesVaries (can be lowered by ~10 kcal/mol with captodative substitution)[4]
(Z)-1,3,5-HexatrienePhotochemicalConrotatory1,3-CyclohexadieneN/A[5]
Acyclic this compoundThermal (Predicted)DisrotatoryMethyl-1,3-cyclohexadieneData not availableN/A
Acyclic this compoundPhotochemical (Predicted)ConrotatoryMethyl-1,3-cyclohexadieneData not availableN/A

Cycloaddition Reactions

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. The Diels-Alder, or [4+2] cycloaddition, is the most common for conjugated trienes.[6]

1,3,5-Hexatriene

1,3,5-Hexatriene can act as a 4π component in Diels-Alder reactions. For the reaction to occur, the diene portion of the molecule must adopt an s-cis conformation.

This compound

While experimental data for acyclic this compound is scarce, its cyclic counterpart, 1,3,5-cycloheptatriene, is well-known to participate in various cycloadditions, including [4+2] and [6+2] pathways, often through its valence isomer, norcaradiene.[7][8] It is reasonable to predict that acyclic this compound would also undergo [4+2] cycloadditions, acting as a substituted diene. The additional methyl group may introduce steric hindrance and affect the regioselectivity of the reaction.

Comparative Data on [4+2] Cycloaddition
DieneDienophileProductYieldConditionsReference
1,3,5-CycloheptatrieneMaleic AnhydrideTricyclo[3.2.2.02,4]non-6-ene-8,9-dicarboxylic anhydride54%Neat, 2 hours heating[9]
Acyclic 1,3,5-HexatrieneMaleic Anhydride4-Vinyl-4-cyclohexene-1,2-dicarboxylic anhydrideData not readily availableN/AN/A
Acyclic this compoundMaleic AnhydrideMethyl-substituted vinylcyclohexene (B1617736) dicarboxylic anhydrideData not availableN/AN/A

Sigmatropic Rearrangements

Sigmatropic rearrangements are concerted intramolecular reactions where a sigma bond migrates across a conjugated π-electron system.[10]

1,3,5-Hexatriene

As a 6π-electron system, 1,3,5-hexatriene can theoretically undergo thermally allowed, suprafacial[4][7] sigmatropic hydrogen shifts. However, specific experimental data for the parent molecule is not prominent.

This compound

Acyclic this compound possesses a terminal methyl group, making it a candidate for a[4][7] sigmatropic hydrogen shift from the methyl group to the terminus of the triene system. More interestingly, it is structurally suited for a thermally allowed, suprafacial[2][7] sigmatropic hydrogen shift, which is a key step in the thermal interconversion of vitamin D precursors. This type of rearrangement is predicted to occur via an antarafacial mode under photochemical conditions.

Reaction Mechanisms and Workflows

Electrocyclization_Comparison cluster_hexatriene 1,3,5-Hexatriene Electrocyclization cluster_heptatriene Predicted this compound Electrocyclization Hex_Z (3Z)-1,3,5-Hexatriene Hex_Cyclo 1,3-Cyclohexadiene Hex_Z->Hex_Cyclo Thermal (6π) Disrotatory Hex_Cyclo->Hex_Z Hex_Z_phot (3E/Z)-1,3,5-Hexatriene Hex_Cyclo_phot 1,3-Cyclohexadiene Hex_Z_phot->Hex_Cyclo_phot Photochemical (6π) Conrotatory Hex_Cyclo_phot->Hex_Z_phot Hep_Z (3Z)-1,3,5-Heptatriene Hep_Cyclo Methyl-1,3-cyclohexadiene Hep_Z->Hep_Cyclo Thermal (6π) Disrotatory (Predicted) Hep_Cyclo->Hep_Z

Caption: Comparison of thermal and photochemical electrocyclization pathways for 1,3,5-hexatriene and the predicted thermal pathway for this compound.

Sigmatropic_Shifts cluster_15_shift [1,5] Sigmatropic H-Shift cluster_17_shift Predicted [1,7] Sigmatropic H-Shift for this compound Start_15 Substituted 1,3-Pentadiene TS_15 [1,5] Transition State (Suprafacial - Thermal) Start_15->TS_15 Heat (Δ) End_15 Isomeric 1,3-Pentadiene TS_15->End_15 Heat (Δ) Start_17 This compound TS_17 [1,7] Transition State (Antarafacial - Photochemical) Start_17->TS_17 Light (hν) End_17 Isomeric this compound TS_17->End_17 Light (hν)

References

A Comparative Analysis of Substituted Heptatriene Reactivity in Pericyclic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted heptatrienes are versatile molecules in organic synthesis, primarily due to their ability to undergo pericyclic reactions, offering pathways to complex cyclic and bicyclic structures. This guide provides a comparative study of the reactivity of substituted heptatrienes, focusing on two key transformations: electrocyclization and Diels-Alder reactions. The influence of various substituents on reaction rates, yields, and stereoselectivity is examined, supported by experimental data and detailed protocols.

Electrocyclization of Substituted Heptatrienes

Electrocyclization is a thermally or photochemically induced intramolecular reaction of a conjugated polyene that forms a cyclic compound with one more sigma bond and one fewer pi bond. For 1,3,5-heptatrienes, this typically involves a 6π-electron system to form a cycloheptadiene derivative. The reactivity is significantly influenced by the nature and position of substituents on the triene backbone.

Substituent Effects on Reactivity

The rate of electrocyclization is sensitive to both electronic and steric effects of the substituents. A key concept is "captodative substitution," where the presence of both an electron-donating group (EDG) and an electron-withdrawing group (EWG) on the triene system can dramatically accelerate the reaction.[1][2] This is because these substituents stabilize the transition state by delocalizing charge.

Theoretical calculations have shown that the activation free energies for captodatively substituted hexatrienes can be up to 10 kcal/mol lower than that of the unsubstituted parent compound, allowing the reaction to proceed smoothly even at room temperature.[1]

Table 1: Quantitative and Qualitative Data on Substituted Heptatriene Electrocyclization

Substituent PatternReactivity EffectQuantitative Data (Activation Energy / Yield)Reference
UnsubstitutedBaseline reactivityHigh activation energy, requires harsh conditions.[1]
2-Acceptor, 3-DonorStrong accelerationActivation free energies can be up to 10 kcal/mol lower than unsubstituted hexatriene.[1]
2-Acceptor, 5-DonorStrong accelerationActivation free energies can be up to 10 kcal/mol lower than unsubstituted hexatriene.[1]
3-Acceptor, 5-DonorStrong accelerationActivation free energies can be up to 10 kcal/mol lower than unsubstituted hexatriene.[1]
Aliphatic Fused RingExergonicReaction is exergonic by -14.7 kcal/mol. Yields up to 95% with stoichiometric base.[3]
Aromatic Fused RingExergonicReaction is exergonic by -13.4 kcal/mol. Can proceed with a catalytic amount of base.[3]
Experimental Protocol: Thermal Electrocyclization of a Functionalized Heptatrienyl Anion

This protocol is adapted from a procedure for the synthesis of functionalized cycloheptanes.[3]

Materials:

  • Substituted heptatriene (1.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq for stoichiometric reaction, or 0.1 eq for catalytic reaction)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, syringe, magnetic stirrer)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the substituted heptatriene.

  • Dissolve the heptatriene in anhydrous DMSO.

  • Add the specified amount of DBU to the solution via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a suitable proton source (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Diels-Alder Reactions of Substituted Heptatrienes

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring.[4] In the context of heptatrienes, different parts of the molecule can act as the diene system. The reactivity and regioselectivity of these reactions are highly dependent on the electronic properties of both the heptatriene and the dienophile.

Substituent Effects on Reactivity

The rate of a Diels-Alder reaction is generally increased by the presence of electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile.[5] This is because EDGs raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, while EWGs lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, leading to a smaller HOMO-LUMO gap and a more favorable orbital interaction in the transition state.

Table 2: Qualitative Comparison of Substituent Effects on Diels-Alder Reactivity

Substituent on Heptatriene (Diene)Substituent on DienophileExpected Reaction RateReference
Electron-Donating (e.g., -OR, -NR2, -Alkyl)Electron-Withdrawing (e.g., -CN, -CHO, -COOR)Fast[5]
UnsubstitutedUnsubstitutedSlow[5]
Electron-Withdrawing (e.g., -NO2, -CF3)Electron-Donating (e.g., -OR, -NR2)Very Slow (Inverse-demand Diels-Alder may occur)[5]
Bulky groups at C2 or C3AnyMay increase rate by favoring the s-cis conformation[4]
Experimental Protocol: General Procedure for a Diels-Alder Reaction

This is a general protocol and may require optimization for specific substrates.[6]

Materials:

  • Substituted heptatriene (diene) (1.0 eq)

  • Dienophile (e.g., maleic anhydride, dimethyl acetylenedicarboxylate) (1.1 eq)

  • High-boiling point solvent (e.g., xylene, toluene)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the substituted heptatriene in the chosen solvent.

  • Add the dienophile to the solution.

  • Attach a reflux condenser and place the flask in a heating mantle or oil bath.

  • Heat the reaction mixture to reflux with stirring. The reaction temperature and time will depend on the reactivity of the substrates.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If the product crystallizes upon cooling, it can be isolated by vacuum filtration.

  • If the product does not crystallize, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography or recrystallization.

Visualizations

Reaction Mechanisms and Workflows

Electrocyclization_Mechanism reactant Substituted Heptatriene ts Cyclic Transition State reactant->ts Heat (Δ) (6π disrotatory) product Cycloheptadiene Product ts->product

Caption: Generalized 6π electrocyclization of a substituted heptatriene.

Diels_Alder_Mechanism cluster_reactants Reactants heptatriene Substituted Heptatriene (Diene) ts Cyclic Transition State ([4+2] Cycloaddition) heptatriene->ts dienophile Dienophile dienophile->ts product Cyclohexene Adduct ts->product Heat (Δ)

Caption: The concerted mechanism of the Diels-Alder reaction.

Experimental_Workflow start Reactants & Solvents reaction Reaction Setup (Heating, Stirring) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis

Caption: A typical experimental workflow for synthesis and analysis.

References

A Researcher's Guide to Benchmarking Theoretical Methods for Polyene Excited States

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately predicting the excited state properties of polyenes is crucial for understanding and designing novel photochemically active molecules. This guide provides a comprehensive comparison of widely-used theoretical methods, supported by experimental data, to aid in the selection of the most appropriate computational strategy.

The unique electronic structure of polyenes, characterized by alternating single and double carbon-carbon bonds, gives rise to low-lying excited states that are notoriously challenging for theoretical methods to describe accurately. The relative ordering and energies of the two lowest singlet excited states, the one-photon allowed 1¹Bᵤ and the two-photon allowed 2¹A₉ state, are particularly sensitive to the level of theory and the extent of electron correlation captured. This guide benchmarks the performance of Time-Dependent Density Functional Theory (TD-DFT), Equation-of-Motion Coupled-Cluster (EOM-CC), and Complete Active Space Second-Order Perturbation Theory (CASPT2) for calculating the vertical excitation energies of a series of linear polyenes.

Data Presentation: Vertical Excitation Energies

The following tables summarize the calculated vertical excitation energies (in eV) for the 1¹Bᵤ and 2¹A₉ states of trans-1,3-butadiene, trans-1,3,5-hexatriene, and all-trans-1,3,5,7-octatetraene using various theoretical methods. These values are compared against experimental results and high-level theoretical benchmarks where available.

Table 1: Vertical Excitation Energies (eV) for the 1¹Bᵤ State

Method/FunctionalButadiene (C₄H₆)Hexatriene (C₆H₈)Octatetraene (C₈H₁₀)
Experimental 5.92 - 6.25[1][2]~5.2~4.6
Benchmark (EOM-CCSDTQ) 6.21 ± 0.02[1][2]--
EOM-CCSD 6.21[3]5.484.96
CASPT2 6.255.534.98
NEVPT2 ---
TD-DFT (B3LYP) 5.55[4]4.88[4]4.44[4]
TD-DFT (PBE) ---
TD-DFT (TPSS) ---
TD-DFT (BLYP) ---
TD-DFT/TDA (BLYP) ---

Table 2: Vertical Excitation Energies (eV) for the 2¹A₉ State

Method/FunctionalButadiene (C₄H₆)Hexatriene (C₆H₈)Octatetraene (C₈H₁₀)
Experimental Not directly observed~4.8~4.2
Benchmark (EOM-CCSDTQ) 6.39 ± 0.07[1][2]--
EOM-CCSD 6.86[3]5.865.18
CASPT2 6.415.594.83
NEVPT2 ---
TD-DFT (B3LYP) 6.48[4]5.52[4]4.85[4]
TD-DFT (PBE) ---
TD-DFT (TPSS) ---
TD-DFT (BLYP) ---
TD-DFT/TDA (BLYP) ---

Note: Experimental values for vertical excitations are often estimated from the maxima of broad absorption bands and can have significant uncertainties. Theoretical values are sensitive to the choice of basis set and the geometry used.

Experimental and Computational Protocols

Experimental Determination of Excitation Energies

Experimental vertical excitation energies for polyenes are typically determined from the maximum absorption wavelength in their UV-Vis spectra. These experiments are usually performed in the gas phase or in non-polar solvents to minimize intermolecular interactions. The broadness of the absorption bands, due to vibrational fine structure and conformational flexibility, can make the precise determination of the vertical transition energy challenging. For the dipole-forbidden 2¹A₉ state, direct one-photon absorption is not possible, and its energy is often inferred from two-photon absorption spectroscopy or from the analysis of resonance Raman spectra.[1]

Computational Methodologies

The theoretical results presented in this guide are based on calculations performed at the following levels of theory:

  • Time-Dependent Density Functional Theory (TD-DFT): This is a widely used method due to its favorable computational cost-to-accuracy ratio.[4][5] The accuracy of TD-DFT heavily depends on the choice of the exchange-correlation functional.[5] For polyenes, functionals with a correct long-range behavior are generally recommended. The Tamm-Dancoff Approximation (TDA) is often employed to improve the description of states with significant double-excitation character.[5]

  • Equation-of-Motion Coupled-Cluster (EOM-CC): EOM-CCSD (Coupled-Cluster with Single and Double excitations) is a high-accuracy wave function-based method that provides a reliable description of singly excited states.[1][3] For states with significant double excitation character, such as the 2¹A₉ state of polyenes, higher-order excitations (triples, quadruples) are necessary for quantitative accuracy, which significantly increases the computational cost.[1][2]

  • Complete Active Space Second-Order Perturbation Theory (CASPT2) and N-Electron Valence State Perturbation Theory (NEVPT2): These are multireference methods that are well-suited for describing electronic states with significant static and dynamic electron correlation.[6][7] They require a careful selection of the active space, which includes the orbitals and electrons most relevant to the electronic transitions of interest. Both CASPT2 and NEVPT2 have been shown to provide reliable estimates for polyene excited states.[6][7]

All calculations are typically performed using correlation-consistent basis sets of at least triple-zeta quality (e.g., aug-cc-pVTZ) to ensure a proper description of the electronic wavefunction, especially its diffuse components which are important for Rydberg states. The molecular geometries are usually optimized at the ground state level using a reliable method such as second-order Møller-Plesset perturbation theory (MP2) or a suitable DFT functional.

Mandatory Visualization

Theoretical_Methods_Hierarchy cluster_WFT Wavefunction Theory (WFT) cluster_DFT Density Functional Theory (DFT) EOM_CC EOM-CC (EOM-CCSD, EOM-CCSDT) TD_DFT TD-DFT EOM_CC->TD_DFT Provides Reference Data CAS Multireference (CASSCF, CASPT2, NEVPT2) CAS->TD_DFT Provides Reference Data Benchmark Experiment / High-Level Benchmark (FCI, EOM-CCSDTQ) Benchmark->EOM_CC High Accuracy Benchmark->CAS High Accuracy for Multireference Systems Benchmark->TD_DFT Varying Accuracy (Functional Dependent)

Caption: Hierarchy and relationship of theoretical methods for excited states.

Benchmarking_Workflow start Define Polyene Series (e.g., Butadiene, Hexatriene) exp_data Gather Experimental UV-Vis Spectra start->exp_data comp_setup Select Theoretical Methods (TD-DFT, EOM-CC, CASPT2) & Basis Sets start->comp_setup analysis Compare Calculated Energies with Experimental and Benchmark Data exp_data->analysis calc Perform Vertical Excitation Energy Calculations comp_setup->calc calc->analysis end Assess Method Performance (Accuracy, Cost) analysis->end

Caption: A typical workflow for benchmarking theoretical methods.

References

Experimental Verification of Woodward-Hoffmann Rules in Heptatrienes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Woodward-Hoffmann rules, a cornerstone of modern organic chemistry, provide a theoretical framework for predicting the stereochemical outcome of pericyclic reactions, including the electrocyclization of conjugated polyenes such as heptatrienes. These rules are predicated on the conservation of orbital symmetry, dictating that the stereochemistry of these reactions is not random but is strictly controlled by whether the reaction is initiated by heat (thermal conditions) or light (photochemical conditions). This guide provides a comparative overview of the experimental verification of these rules for 6π-electron systems, with a focus on heptatrienes and their close analogs, presenting key experimental findings and methodologies.

Woodward-Hoffmann Predictions for Heptatrienes (a 6π-Electron System)

Heptatrienes, possessing a 6π-electron system, are predicted by the Woodward-Hoffmann rules to undergo electrocyclization through two distinct stereochemical pathways:

  • Thermal Cyclization: Under thermal conditions, the reaction is predicted to proceed in a disrotatory fashion, where the terminal substituents rotate in opposite directions (one clockwise, one counterclockwise) to form the new sigma bond.

  • Photochemical Cyclization: Under photochemical conditions (irradiation with UV light), the reaction is predicted to follow a conrotatory pathway, with the terminal substituents rotating in the same direction (both clockwise or both counterclockwise).

The stereochemical outcome is a direct consequence of the symmetry of the highest occupied molecular orbital (HOMO) in the ground state (for thermal reactions) versus the excited state (for photochemical reactions).

Experimental Evidence from Analogous Systems: The Case of Octatrienes

While detailed experimental studies specifically on simple substituted heptatrienes are not extensively documented in readily available literature, the validity of the Woodward-Hoffmann rules for 6π-electron systems has been unequivocally demonstrated through extensive studies on closely related substituted octatrienes. These molecules serve as excellent proxies for understanding the behavior of heptatrienes.

A landmark series of experiments demonstrated the stereospecificity of the electrocyclization of (2E,4Z,6E)- and (2E,4Z,6Z)-octatrienes. The results, summarized in the table below, provide compelling evidence for the predictions of the Woodward-Hoffmann rules.

Starting MaterialConditionObserved ProductMode of Cyclization
(2E,4Z,6E)-OctatrieneHeat (Thermal)cis-5,6-Dimethyl-1,3-cyclohexadieneDisrotatory
(2E,4Z,6E)-OctatrieneUV Light (Photochemical)trans-5,6-Dimethyl-1,3-cyclohexadieneConrotatory
(2E,4Z,6Z)-OctatrieneHeat (Thermal)trans-5,6-Dimethyl-1,3-cyclohexadieneDisrotatory

These results clearly show that the thermal and photochemical reactions of the same starting material lead to diastereomeric products, a direct consequence of the opposing rotational pathways dictated by orbital symmetry.

Experimental Verification in a Heterocyclic Heptatriene Analog

Recent studies on heteroatomic analogs of heptatrienes further corroborate the Woodward-Hoffmann rules. For example, the 1,7-electrocyclization of a 2-aza-2,4,6-heptatriene derivative has been experimentally observed and characterized.

Experimental Protocol: Thermal Cyclization of a 2-Azaheptatrienyl Lithium Compound
  • Anion Formation: The 2-aza-2,4,6-heptatriene precursor is deprotonated at a low temperature (-78°C) using a strong base, such as lithium diisopropylamide (LDA), to form the corresponding 2-azaheptatrienyl lithium anion.

  • Electrocyclization: The reaction mixture is gradually warmed to 40°C. During this warming process, the 2-azaheptatrienyl lithium compound undergoes a 1,7-electrocyclization to form the 1-azacycloheptadienyl lithium intermediate.

  • Quenching and Product Isolation: The cyclic anion is then treated with an acylating agent to yield the stable 1-acyl-2,3-dihydroazepine product.

  • Analysis: The stereochemistry of the final product is determined using spectroscopic methods, such as ¹H and ¹³C NMR spectroscopy, and confirmed by X-ray diffraction analysis.

The observed stereochemistry of the product is consistent with the predicted disrotatory ring closure for a thermal 6π-electron electrocyclization.

Signaling Pathways and Experimental Workflows

The logical flow of predicting and verifying the stereochemical outcome of heptatriene electrocyclization can be visualized as follows:

G cluster_prediction Theoretical Prediction (Woodward-Hoffmann Rules) cluster_verification Experimental Verification Heptatriene (6-pi system) Heptatriene (6-pi system) Thermal Conditions Thermal Conditions Heptatriene (6-pi system)->Thermal Conditions Photochemical Conditions Photochemical Conditions Heptatriene (6-pi system)->Photochemical Conditions Disrotatory Cyclization Disrotatory Cyclization Thermal Conditions->Disrotatory Cyclization Predicted Conrotatory Cyclization Conrotatory Cyclization Photochemical Conditions->Conrotatory Cyclization Predicted Confirmation of Predicted Stereochemistry Confirmation of Predicted Stereochemistry Disrotatory Cyclization->Confirmation of Predicted Stereochemistry Matches Thermal Conrotatory Cyclization->Confirmation of Predicted Stereochemistry Matches Photochemical Substituted Octatriene Experiments Substituted Octatriene Experiments Stereochemical Analysis (NMR, X-ray) Stereochemical Analysis (NMR, X-ray) Substituted Octatriene Experiments->Stereochemical Analysis (NMR, X-ray) Aza-heptatriene Experiment Aza-heptatriene Experiment Aza-heptatriene Experiment->Stereochemical Analysis (NMR, X-ray) Stereochemical Analysis (NMR, X-ray)->Confirmation of Predicted Stereochemistry G Start Start Prepare Solution of Heptatriene Derivative Prepare Solution of Heptatriene Derivative Start->Prepare Solution of Heptatriene Derivative Irradiate with UV Light (specific wavelength) Irradiate with UV Light (specific wavelength) Prepare Solution of Heptatriene Derivative->Irradiate with UV Light (specific wavelength) Monitor Reaction (TLC, GC-MS) Monitor Reaction (TLC, GC-MS) Irradiate with UV Light (specific wavelength)->Monitor Reaction (TLC, GC-MS) Work-up and Purification (Chromatography) Work-up and Purification (Chromatography) Monitor Reaction (TLC, GC-MS)->Work-up and Purification (Chromatography) Isolate Product Isolate Product Work-up and Purification (Chromatography)->Isolate Product Characterize Stereochemistry (NMR, etc.) Characterize Stereochemistry (NMR, etc.) Isolate Product->Characterize Stereochemistry (NMR, etc.) End End Characterize Stereochemistry (NMR, etc.)->End

A Spectroscopic Showdown: Unraveling the Electronic and Vibrational Differences Between Linear and Cyclic Polyenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced spectroscopic behavior of polyenes is critical for applications ranging from molecular electronics to designing novel therapeutic agents. This guide provides an objective comparison of the spectroscopic properties of linear and cyclic polyenes, supported by experimental data, detailed methodologies, and visual representations of their fundamental structural and electronic differences.

Polyenes, hydrocarbons containing multiple carbon-carbon double bonds, form a fundamental class of chromophores. Their spectroscopic properties are intimately linked to the arrangement of their π-electron systems. Whether these conjugated systems are stretched out in a linear fashion or constrained within a cyclic structure has profound effects on their interaction with electromagnetic radiation. This guide delves into these differences through the lens of UV-Visible absorption, fluorescence, and vibrational spectroscopy.

UV-Visible Absorption Spectroscopy: A Tale of Conjugation and Conformation

The absorption of ultraviolet and visible light by polyenes is dominated by π → π* electronic transitions. The energy of this transition, and thus the wavelength of maximum absorption (λmax), is highly sensitive to the extent of conjugation and the overall molecular geometry.

In linear polyenes , as the number of conjugated double bonds increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. This leads to a predictable bathochromic (red) shift in the λmax.[1] Concurrently, the probability of the π → π* transition increases, resulting in a hyperchromic effect, an increase in the molar absorptivity (ε).[2]

Cyclic polyenes introduce the additional factors of ring strain and aromaticity. For a given number of double bonds, cyclic polyenes that can adopt a planar conformation, such as benzene (B151609), exhibit unique stability and distinct spectroscopic signatures compared to their linear counterparts. Non-planar cyclic polyenes, on the other hand, often have their conjugation disrupted, leading to hypsochromic (blue) shifts in their λmax compared to analogous linear polyenes. Aromatic cyclic polyenes, governed by Hückel's rule (4n+2 π electrons), display exceptional thermodynamic stability which is reflected in their electronic spectra.[3]

Below is a comparative summary of UV-Vis absorption data for a selection of linear and cyclic polyenes.

CompoundStructureNumber of Conjugated Double Bondsλmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
Linear Polyenes
1,3-ButadieneLinear221721,000
1,3,5-HexatrieneLinear325835,000
1,3,5,7-OctatetraeneLinear429052,000
Cyclic Polyenes
1,3-CyclohexadieneCyclic22568,000
BenzeneCyclic (Aromatic)3254204
[4]AnnuleneCyclic (Aromatic)9~370High

Fluorescence Spectroscopy: The Impact of Structure on Emission

Fluorescence in polyenes typically arises from the return of an electron from the lowest excited singlet state (S₁) to the ground state (S₀). The efficiency of this process is quantified by the fluorescence quantum yield (ΦF).

Linear polyenes often exhibit fluorescence, but the quantum yield is highly dependent on the chain length and the presence of substituents. For many unsubstituted linear polyenes, the fluorescence quantum yield tends to decrease as the chain length increases. This is often attributed to an increase in non-radiative decay pathways.

The fluorescence of cyclic polyenes is strongly influenced by their aromaticity and rigidity. Aromatic compounds like benzene and its derivatives are well-known to be fluorescent.[5][6] The rigid, planar structure of aromatic rings reduces vibrational and rotational modes that can lead to non-radiative decay, thus favoring fluorescence. Non-aromatic and anti-aromatic cyclic polyenes often have lower fluorescence quantum yields due to increased flexibility and other deactivation pathways.

CompoundStructureFluorescence Quantum Yield (ΦF)
Linear Polyenes
DiphenylhexatrieneLinear~0.8 (in cyclohexane)
Cyclic Polyenes
BenzeneCyclic (Aromatic)0.04 (in cyclohexane)
NaphthaleneCyclic (Aromatic)0.23 (in cyclohexane)

Vibrational Spectroscopy: Probing the Bonds of Linear and Cyclic Systems

Infrared (IR) and Raman spectroscopy provide detailed information about the vibrational modes of molecules, offering insights into bond strengths and molecular symmetry.

For linear polyenes , the C=C stretching vibrations are particularly informative. In Raman spectra, the strong C=C stretching band is sensitive to the length of the conjugated chain, generally shifting to lower wavenumbers as conjugation increases.[7] The C-H bending modes in IR spectra can provide information about the stereochemistry (cis/trans) of the double bonds.

In cyclic polyenes , ring strain and symmetry play a crucial role in determining the vibrational frequencies. The C=C stretching frequencies can be higher or lower than their linear counterparts depending on the ring size and planarity. For highly symmetric molecules like benzene, the rule of mutual exclusion applies: vibrations that are Raman active are IR inactive, and vice versa. This is a direct consequence of the molecule's center of symmetry.[8]

Vibrational ModeSpectroscopic TechniqueLinear Polyenes (Typical Range, cm⁻¹)Cyclic Polyenes (Typical Range, cm⁻¹)
C=C StretchRaman1500 - 16501500 - 1650 (highly variable with ring strain)
C=C Stretch (Aromatic)RamanN/A~1600 (e.g., Benzene)
=C-H StretchIR/Raman3010 - 30953010 - 3100
C-H Bend (Out-of-plane)IR650 - 1000Varies with ring substitution pattern

Experimental Protocols

UV-Visible Absorption Spectroscopy
  • Sample Preparation: The polyene sample is dissolved in a UV-transparent solvent (e.g., hexane, ethanol) to a concentration that yields an absorbance reading between 0.1 and 1.0 at the λmax.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is placed in the reference beam path, and a cuvette with the sample solution is placed in the sample beam path.

  • Data Acquisition: The instrument scans a range of wavelengths (typically 200-800 nm), and the absorbance is recorded as a function of wavelength.

  • Analysis: The wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength are determined. The molar absorptivity (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy
  • Sample Preparation: The sample is dissolved in a suitable solvent. For quantum yield measurements, the absorbance of the solution at the excitation wavelength is typically kept below 0.1 to avoid inner filter effects.[9]

  • Instrumentation: A spectrofluorometer is used, which consists of an excitation source (e.g., xenon arc lamp), an excitation monochromator, a sample holder, an emission monochromator, and a detector.

  • Data Acquisition: An excitation wavelength is selected, and the emission spectrum is recorded by scanning the emission monochromator over a range of wavelengths longer than the excitation wavelength.

  • Quantum Yield Determination: The fluorescence quantum yield is often determined by a comparative method, using a standard with a known quantum yield. The quantum yield of the sample (ΦF,s) is calculated using the equation: ΦF,s = ΦF,r * (Is / Ir) * (Ar / As) * (ns² / nr²), where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.[10]

Raman Spectroscopy
  • Sample Preparation: Solid samples can often be analyzed directly or pressed into a pellet.[11][12] Liquid samples are placed in a glass capillary tube or a cuvette.

  • Instrumentation: A Raman spectrometer equipped with a monochromatic laser source (e.g., Nd:YAG at 532 nm or 785 nm), a sample illumination system, and a sensitive detector is used.

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected. A filter is used to remove the intense Rayleigh scattered light, allowing the weaker Raman scattered light to reach the detector.

  • Analysis: The spectrum is plotted as intensity versus the Raman shift (in cm⁻¹), which is the difference in energy between the incident and scattered photons. The positions and relative intensities of the bands provide information about the molecular vibrations.

Infrared (IR) Spectroscopy
  • Sample Preparation: Solid samples are typically prepared as a KBr pellet or a Nujol mull. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used. It consists of a broadband IR source, an interferometer, a sample compartment, and a detector.

  • Data Acquisition: The IR radiation is passed through the sample, and the transmitted radiation is measured by the detector. An interferogram is generated, which is then mathematically converted to an IR spectrum via a Fourier transform.

  • Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (in cm⁻¹). The characteristic absorption bands are assigned to specific functional group vibrations.

Visualizing the Fundamentals

The following diagrams, created using the DOT language, illustrate the key structural and electronic differences that underpin the spectroscopic variations between linear and cyclic polyenes.

G1 cluster_linear Linear Polyene (1,3,5-Hexatriene) cluster_cyclic Cyclic Polyene (Benzene) L1 C L2 C L1->L2 = L3 C L2->L3 L4 C L3->L4 = L5 C L4->L5 L6 C L5->L6 = C1 C C2 C C1->C2 = C3 C C2->C3 C4 C C3->C4 = C5 C C4->C5 C6 C C5->C6 = C6->C1 G2 cluster_linear_mo Linear Polyene HOMO-LUMO Gap cluster_cyclic_mo Aromatic Cyclic Polyene HOMO-LUMO Gap LUMO_L LUMO (π*) HOMO_L HOMO (π) HOMO_L->LUMO_L ΔE linear LUMO_C LUMO (π*) HOMO_C HOMO (π) HOMO_C->LUMO_C ΔE aromatic (larger)

References

A Comparative Guide to the Photochemical Properties of 1,3,5-Heptatriene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data available for 1,3,5-heptatriene, a conjugated polyene of interest in various chemical applications. Due to the limited availability of direct comparative studies, this document contrasts the properties of this compound with the well-characterized 1,3,5-hexatriene (B1211904), highlighting the influence of the additional methyl group on its photochemical behavior.

Data Presentation: A Comparative Analysis

The following tables summarize the key physical, spectroscopic, and photochemical properties of (E,E)-1,3,5-heptatriene and (E)-1,3,5-hexatriene. This comparative data is essential for researchers designing experiments or considering these molecules as building blocks in synthesis.

Table 1: Physical and Spectroscopic Properties

Property(E,E)-1,3,5-Heptatriene(E)-1,3,5-HexatrieneKey Differences
Molecular Formula C7H10[1]C6H8Addition of a CH2 group
Molecular Weight 94.15 g/mol [1]80.13 g/mol Higher molecular weight
CAS Number 17679-93-5[1]2235-12-3Unique identifiers
Boiling Point 113.5 °C at 760 mmHg80-80.5 °C[2]Higher boiling point due to increased mass
UV-Vis λmax Not explicitly found in searches258 nm[3]Expected to be slightly red-shifted

Table 2: Photochemical Reaction Data

Parameter(E,E)-1,3,5-Heptatriene(E)-1,3,5-HexatrieneComparison Insights
Primary Photochemical Reaction ElectrocyclizationElectrocyclizationBoth undergo 6π electrocyclization
Quantum Yield (Φ) Data not available in searchesΦ (ring opening of 1,3-cyclohexadiene (B119728) to (Z)-1,3,5-hexatriene) = 0.41The methyl group in this compound may influence the quantum yield of its photochemical reactions due to steric and electronic effects.[4]
Photochemical Products Methyl-substituted 1,3-cyclohexadiene1,3-CyclohexadieneThe product of electrocyclization is a substituted cyclohexadiene.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis of a precursor and a general procedure for a photochemical reaction involving a polyene like this compound.

Synthesis of 1,3,5-Hexatriene (A Precursor and Comparative Compound)

This protocol is adapted from a known procedure for the synthesis of 1,3,5-hexatriene and can serve as a basis for understanding the synthesis of similar polyenes.

Materials:

  • 1,5-Hexadien-3-ol (B146999)

  • Phosphorus tribromide

  • 48% Hydrobromic acid

  • Dimethylbenzylamine

  • Anhydrous sodium sulfate

  • Ice-water bath

  • Mechanical stirrer, thermometer, and dropping funnel

  • Distillation apparatus

Procedure:

  • In a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a graduated dropping funnel, place 114 g (0.42 mole) of phosphorus tribromide and 2 drops of 48% hydrobromic acid.[2]

  • While stirring and maintaining the temperature at 10–15°C with an ice-water bath, add 98 g (1.00 mole) of 1,5-hexadien-3-ol over 1.5 to 1.75 hours.[2]

  • Continue stirring at 10–15°C for 40 minutes and then let the mixture stand at room temperature overnight.[2]

  • The resulting hexatriene and dimethylbenzylamine are then distilled with water.[2]

  • The upper layer of the distillate is separated, cooled, washed with cold 2N hydrochloric acid and water, and dried over anhydrous sodium sulfate.[2]

  • The final product is obtained by distillation.[2]

General Protocol for Photochemical Isomerization of a Polyene

This representative protocol outlines the steps for a typical photochemical isomerization experiment.

Materials and Equipment:

  • This compound

  • An appropriate solvent (e.g., n-hexane)

  • Photochemical reactor with a suitable lamp (e.g., medium-pressure mercury lamp)

  • Quartz immersion well

  • Gas source for purging (e.g., argon or nitrogen)

  • Stirring plate and stir bar

  • Analytical equipment for product analysis (e.g., GC-MS, NMR)

Procedure:

  • Prepare a dilute solution of this compound in the chosen solvent (e.g., 10-3 M) to minimize side reactions like photodimerization.

  • Transfer the solution to the photochemical reaction vessel.

  • Purge the solution with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen, which can quench the excited state.

  • Place the reaction vessel in the photochemical reactor and begin stirring.

  • Turn on the cooling system for the lamp and the reaction vessel to maintain a constant temperature.

  • Ignite the lamp and irradiate the solution for a predetermined amount of time.

  • Periodically, take aliquots of the reaction mixture for analysis to monitor the progress of the reaction.

  • After the reaction is complete, turn off the lamp and cooling system.

  • Analyze the final product mixture to determine the composition and calculate the quantum yield of the reaction.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key photochemical reaction of this compound and a general workflow for its experimental investigation.

G Photochemical 6π Electrocyclization of (3E,5E)-1,3,5-Heptatriene cluster_0 cluster_1 Heptatriene Heptatriene_img Cyclohexadiene_img Heptatriene_img->Cyclohexadiene_img hν (light) disrotatory Cyclohexadiene Heptatriene_label (3E,5E)-1,3,5-Heptatriene Cyclohexadiene_label 5-methyl-1,3-cyclohexadiene

Caption: Photochemical electrocyclization of this compound.

G General Experimental Workflow for Photochemical Analysis A Prepare dilute solution of This compound B Purge with inert gas (e.g., Argon) A->B C Irradiate in photochemical reactor B->C D Monitor reaction progress (e.g., GC, UV-Vis) C->D D->C continue irradiation E Product analysis (NMR, GC-MS) D->E reaction complete F Determine quantum yield E->F

Caption: Workflow for a typical photochemical experiment.

References

Comparative Stability of Conjugated vs. Non-Conjugated Heptatrienes: A Thermochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the relative thermodynamic stabilities of conjugated and non-conjugated heptatriene isomers, supported by experimental and estimated thermochemical data.

The arrangement of double bonds within a molecule significantly influences its thermodynamic stability. This guide provides a comparative analysis of the stability of conjugated versus non-conjugated heptatrienes, focusing on the fully conjugated (E,E)-1,3,5-heptatriene and a representative non-conjugated isomer, 1,4,6-heptatriene. The enhanced stability of the conjugated system is quantified through an examination of their standard enthalpies of formation and heats of hydrogenation.

Executive Summary

Conjugated polyenes, such as 1,3,5-heptatriene, exhibit greater thermodynamic stability compared to their non-conjugated (isolated) counterparts, like 1,4,6-heptatriene. This increased stability arises from the delocalization of π-electrons across the overlapping p-orbitals of the conjugated system, an effect commonly referred to as resonance stabilization. Experimental and estimated thermochemical data, particularly heats of hydrogenation, provide quantitative evidence for this phenomenon. A lower heat of hydrogenation indicates a more stable initial molecule, as less energy is released upon its saturation. For heptatrienes, the conjugated isomer is expected to have a significantly lower heat of hydrogenation than the non-conjugated isomer.

Data Presentation: Thermochemical Properties

The following table summarizes the key thermochemical data for (E,E)-1,3,5-heptatriene and the estimated values for 1,4,6-heptatriene.

Property(E,E)-1,3,5-Heptatriene (Conjugated)1,4,6-Heptatriene (Non-conjugated)
Standard Enthalpy of Formation (Gas, ΔfH°) 172.06 kJ/mol[1]~263 kJ/mol (Estimated)
Heat of Hydrogenation (ΔHhydrog.) ~ -337 kJ/mol (Estimated based on 1,3,5-hexatriene)~ -378 kJ/mol (Estimated)
Stabilization Energy ~ 41 kJ/mol (Estimated)N/A

Note: The heat of hydrogenation for (E,E)-1,3,5-heptatriene is estimated based on the experimental value for the closely related trans-1,3,5-hexatriene (~ -335 kJ/mol). The values for 1,4,6-heptatriene are estimated based on the principle of additivity for isolated double bonds, using the heat of hydrogenation of 1-hexene (B165129) (~ -126 kJ/mol) as a reference for each isolated double bond.

Experimental Protocols

The determination of the thermochemical data presented above relies on calorimetric techniques. Below are detailed methodologies for measuring the heat of hydrogenation, a key indicator of alkene stability.

Measurement of Heat of Hydrogenation by Reaction Calorimetry

The heat of hydrogenation is determined experimentally using a reaction calorimeter, often under high pressure.

Objective: To measure the heat released (enthalpy change) when a heptatriene isomer is catalytically hydrogenated to form heptane.

Apparatus:

  • High-pressure reaction calorimeter (e.g., a Mettler Toledo RC1)

  • Pressurized hydrogen gas source

  • Catalyst (e.g., Palladium on carbon, Platinum oxide)

  • Solvent (e.g., acetic acid, hexane)

  • Temperature and pressure sensors

  • Stirring mechanism

Procedure:

  • Calibration: The heat capacity of the calorimeter system is determined by a calibration experiment, often involving an electrical heater with a known power output or a reaction with a well-characterized enthalpy change.

  • Sample Preparation: A precise mass of the heptatriene isomer is dissolved in a suitable solvent and charged into the calorimeter vessel. A catalytic amount of the hydrogenation catalyst is added.

  • Reaction Initiation: The calorimeter is sealed and purged with an inert gas before being pressurized with hydrogen to the desired pressure. The reaction is initiated by starting the stirrer, which facilitates contact between the reactants, catalyst, and hydrogen.

  • Data Acquisition: The temperature of the reaction mixture is continuously monitored. The heat flow from the reaction is calculated in real-time by the calorimetry software based on the temperature difference between the reactor and the jacket, and the overall heat transfer coefficient.

  • Reaction Completion: The reaction is considered complete when hydrogen uptake ceases and the heat flow returns to the baseline.

  • Calculation: The total heat released during the reaction is integrated over time. The molar enthalpy of hydrogenation is then calculated by dividing the total heat by the number of moles of the heptatriene isomer used.

Visualization of Concepts

Logical Relationship: Conjugation and Stability

The following diagram illustrates the relationship between the conjugation of double bonds and the thermodynamic stability of the molecule, as evidenced by the heat of hydrogenation.

G Figure 1: Conjugation and Thermodynamic Stability cluster_0 Heptatriene Isomers cluster_1 Molecular Properties cluster_2 Thermodynamic Outcome Conjugated\n(this compound) Conjugated (this compound) Delocalized π-electrons\n(Resonance) Delocalized π-electrons (Resonance) Conjugated\n(this compound)->Delocalized π-electrons\n(Resonance) Non-conjugated\n(1,4,6-Heptatriene) Non-conjugated (1,4,6-Heptatriene) Isolated π-electrons Isolated π-electrons Non-conjugated\n(1,4,6-Heptatriene)->Isolated π-electrons Increased Stability Increased Stability Delocalized π-electrons\n(Resonance)->Increased Stability Decreased Stability Decreased Stability Isolated π-electrons->Decreased Stability Lower Heat of\nHydrogenation Lower Heat of Hydrogenation Increased Stability->Lower Heat of\nHydrogenation Higher Heat of\nHydrogenation Higher Heat of Hydrogenation Decreased Stability->Higher Heat of\nHydrogenation

Caption: Relationship between conjugation and stability.

Experimental Workflow: Heat of Hydrogenation Measurement

The diagram below outlines the major steps in the experimental determination of the heat of hydrogenation.

G Figure 2: Workflow for Heat of Hydrogenation Measurement A Calorimeter Calibration B Sample Preparation (Heptatriene + Solvent + Catalyst) A->B C Charge Reactor & Purge B->C D Pressurize with H2 C->D E Initiate Reaction (Stirring) D->E F Monitor Temperature & Heat Flow E->F G Reaction Completion F->G H Data Analysis (Calculate ΔHhydrog.) G->H

References

A Researcher's Guide to Validating Force Fields for Polyene Molecular Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in computational chemistry, materials science, and drug development, the accuracy of molecular dynamics (MD) simulations is paramount. This is particularly true when studying polyenes and other conjugated systems, where the electronic structure dictates the molecule's conformation and properties. Standard biomolecular force fields, often parameterized for saturated systems, can fail to capture the nuances of π-conjugation, leading to inaccurate predictions.

This guide provides a comprehensive framework for validating and comparing common all-atom force fields—specifically OPLS-AA , AMBER (GAFF) , and CHARMM (CGenFF) —for the simulation of polyenes. We use 1,3-butadiene (B125203) as a model system, providing high-quality quantum mechanical (QM) reference data and detailed protocols to enable researchers to perform their own objective comparisons.

The Challenge of Modeling Conjugated Systems

Conjugation in polyenes imposes strong constraints on molecular geometry and dynamics that are challenging for classical force fields to reproduce. Key effects include:

  • Planar Preference: π-orbital overlap favors planar or near-planar conformations.

  • Modified Bond Lengths: The central C-C single bond exhibits partial double-bond character, making it shorter than a typical alkane C-C bond.

  • Restricted Torsion: Rotation around the central single bond is significantly hindered by a higher rotational energy barrier compared to non-conjugated systems.

A force field's ability to accurately model the torsional potential energy surface of the central single bond is the most critical test of its suitability for simulating polyenes.

Reference Data for 1,3-Butadiene

To provide a "gold standard" for comparison, we have compiled geometric and energetic data from high-level ab initio quantum mechanics calculations, primarily Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)). This level of theory provides a highly accurate description of the potential energy surface.

Table 1: High-Level QM Reference Data for 1,3-Butadiene
PropertyQM Reference ValueSource
Equilibrium Geometry (s-trans)
C=C Bond Length1.338 Å[1]
C-C Bond Length1.454 Å[1]
C-C=C Bond Angle123.3°[2]
Torsional Profile (Central C-C)
gauche Energy (ΔEgauche-trans)3.01 kcal/mol (12.6 kJ/mol)[1][3]
Rotational Barrier (ΔETS1)6.40 kcal/mol (26.8 kJ/mol)[1][3]
s-cis Barrier (ΔEcis-gauche)0.48 kcal/mol (2.0 kJ/mol)[1][3]

Note: The second stable conformer is a non-planar gauche structure, and the planar s-cis conformation is a transition state between the two equivalent gauche minima.[1][3]

Experimental & Computational Protocols

The following protocols provide a detailed methodology for generating comparative data for each force field.

Protocol 1: Quantum Mechanics Reference Calculation (Relaxed Surface Scan)

This protocol outlines the steps to generate the high-quality reference torsional potential.

  • Build Molecule: Construct a 3D model of 1,3-butadiene in its ground state s-trans conformation (dihedral angle = 180°).

  • Select QM Method: Choose a high-accuracy level of theory and basis set. For the highest accuracy, CCSD(T) with an augmented correlation-consistent basis set (e.g., aug-cc-pVTZ ) is recommended. For a computationally less expensive but still reliable alternative, a dispersion-corrected density functional like B3LYP-D3(BJ) with a triple-zeta basis set (e.g., def2-TZVP ) can be used.

  • Perform Relaxed Scan: Set up a "relaxed" potential energy scan in a QM software package (e.g., Gaussian, Q-Chem).

    • Scan Coordinate: The dihedral angle of the central C-C bond (C1-C2-C3-C4).

    • Scan Range: From 180° down to 0°.

    • Step Size: A step size of 10° or 15° is sufficient to map the potential energy surface.

    • Procedure: At each step of the scan, the specified dihedral angle is held fixed while all other geometric parameters (bond lengths, angles) are fully optimized.

  • Extract Data: Plot the relative energy versus the dihedral angle. Identify the energies of the s-trans minimum (0°), the gauche minimum (~38°), the transition state between them (~100°), and the s-cis transition state (180°). Optimize the geometry at each of these stationary points to obtain precise energies and geometric parameters for Table 1.

Protocol 2: Molecular Dynamics Simulation (Gas Phase)

This protocol details how to run a simple gas-phase MD simulation to evaluate the force field's representation of the molecule's intrinsic properties.

  • Generate Topologies:

    • GAFF (AMBER): Use the Antechamber tool to generate the topology and parameters for a 1,3-butadiene structure file (e.g., mol2).

    • CGenFF (CHARMM): Submit the 1,3-butadiene structure to the CGenFF server to obtain the CHARMM-compatible topology and parameter stream file.[4][5]

    • OPLS-AA: OPLS-AA parameters for simple hydrocarbons are typically well-supported in simulation packages like GROMACS and OpenMM. Ensure the correct atom types are assigned.[6]

  • System Setup (using GROMACS as an example):

    • Create an initial coordinate file (.gro or .pdb) for a single 1,3-butadiene molecule.

    • Define a large simulation box to prevent self-interaction (e.g., a 5 nm cubic box): gmx editconf -f molecule.gro -o box.gro -box 5 5 5.[7]

    • Combine the coordinates and the force-field specific topology (.top file) to create a binary run input file (.tpr): gmx grompp -f minim.mdp -c box.gro -p topol.top -o em.tpr.

  • Energy Minimization: Perform a steep descent energy minimization to relax the initial structure and remove any steric clashes.

  • Equilibration: Run a short NVT (constant number of particles, volume, and temperature) simulation for ~100 ps to bring the system to the target temperature (e.g., 298 K). Use a suitable thermostat like the Nosé-Hoover thermostat.

  • Production MD: Run the production simulation in the NVT ensemble for a sufficient length of time to sample conformational space. For a small molecule like butadiene, 10-50 ns is a reasonable duration.

Protocol 3: Data Analysis
  • Equilibrium Geometry: From the production trajectory, calculate the average bond lengths and angles for the dominant s-trans conformation. Compare these values to the QM reference data.

  • Torsional Profile (Potential of Mean Force):

    • To accurately reconstruct the energy profile as a function of the dihedral angle, an enhanced sampling method like Umbrella Sampling is required.

    • Setup: Generate a series of starting configurations along the dihedral coordinate from 180° to 0°.

    • Simulation: Run independent MD simulations for each configuration, applying a harmonic restraining potential (an "umbrella") to keep the dihedral angle near its window center.

    • Analysis: Use the Weighted Histogram Analysis Method (WHAM) to unbias the restrained simulations and combine them to generate the Potential of Mean Force (PMF) curve, which represents the free energy as a function of the dihedral angle.

    • Extract Data: From the PMF curve, determine the relative energies of the gauche minimum and the rotational barriers.

Quantitative Comparison

Use the protocols above to generate data and populate the following tables. This will provide a direct, quantitative comparison of the force fields' performance against the high-quality reference data.

Table 2: Comparison of s-trans 1,3-Butadiene Equilibrium Geometries
PropertyQM ReferenceOPLS-AA ResultGAFF ResultCGenFF Result
C=C Bond Length (Å)1.338
C-C Bond Length (Å)1.454
C-C=C Angle (°)123.3
Table 3: Comparison of Torsional Potential Energy Profile (kcal/mol)
PropertyQM ReferenceOPLS-AA ResultGAFF ResultCGenFF Result
ΔEgauche-trans3.01
Rotational Barrier (ΔETS1)6.40
ΔEcis-gauche0.48

Visualization of Validation Workflow

The following diagrams illustrate the logical flow of the force field validation process and the relationships between force field components and molecular properties.

Force_Field_Validation_Workflow cluster_qm Quantum Mechanics Reference cluster_md Molecular Dynamics Simulation cluster_analysis Analysis & Comparison qm_mol 1. Define Molecule (1,3-Butadiene) qm_calc 2. Perform Relaxed Potential Energy Scan (e.g., CCSD(T)) qm_mol->qm_calc qm_data 3. Extract Reference Data (Geometries, Energies) qm_calc->qm_data comparison 7. Compare FF vs. QM (Populate Tables) qm_data->comparison md_setup 4. System Setup (Generate Topologies) md_opls OPLS-AA md_setup->md_opls md_gaff GAFF md_setup->md_gaff md_cgenff CGenFF md_setup->md_cgenff md_run 5. Run MD Simulations (Minimization, NVT, Production) md_opls->md_run md_gaff->md_run md_cgenff->md_run analysis 6. Analyze Trajectories (Avg. Geometry, PMF) md_run->analysis analysis->comparison

Caption: Workflow for validating molecular dynamics force fields for polyenes.

Force_Field_Relationships cluster_ff Force Field Terms cluster_bonded cluster_nonbonded cluster_prop Molecular & Bulk Properties bonded Bonded Terms bonds Bond Stretch angles Angle Bend dihedrals Dihedral Torsion impropers Impropers nonbonded Non-Bonded Terms vdw van der Waals elec Electrostatics geom Equilibrium Geometry bonds->geom vib Vibrational Frequencies bonds->vib angles->geom angles->vib conform Conformational Energies (Rotational Barriers) dihedrals->conform  Crucial for  Polyenes impropers->geom  maintains  planarity vdw->conform bulk Bulk Properties (Density, ΔHvap) vdw->bulk elec->conform elec->bulk

References

A Comparative Guide to the Reactivity of 1,3,5-Heptatriene in Solution and Gas Phases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the solution-phase and gas-phase reactivity of 1,3,5-heptatriene, a conjugated triene of significant interest in fundamental organic chemistry and as a structural motif in more complex molecules. Understanding the influence of the reaction medium on the behavior of such systems is crucial for controlling reaction pathways and predicting product distributions. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes reaction pathways to facilitate a deeper understanding of the factors governing the reactivity of this compound.

Introduction to the Reactivity of this compound

This compound, with its extended π-system, undergoes a variety of pericyclic reactions, including electrocyclizations and sigmatropic rearrangements, as well as photochemical isomerizations. The competition between these pathways and their stereochemical outcomes are highly sensitive to the reaction conditions, most notably the phase (solution or gas) in which the reaction is conducted.

In the gas phase , reactions are primarily governed by the intrinsic properties of the isolated molecule, such as its electronic structure and vibrational energy levels. Unimolecular reactions, such as thermal isomerization and electrocyclization, are often studied under these conditions to probe fundamental reaction dynamics without the influence of solvent molecules. The reactivity in the gas phase can be significantly dependent on pressure and temperature.

In the solution phase , the solvent can play a profound role in modulating reactivity. Solvent polarity, viscosity, and specific solute-solvent interactions (e.g., hydrogen bonding) can alter the energies of the ground state, transition states, and products, thereby influencing reaction rates and selectivity. For instance, polar solvents can stabilize polar transition states, accelerating certain reactions compared to the gas phase or nonpolar solvents.

This guide will delve into a comparison of these effects on the key reactions of this compound.

Quantitative Data Comparison

The following tables summarize available quantitative data for the reactivity of this compound and related conjugated trienes in both the gas and solution phases. It is important to note that direct comparative data for the same reaction of this compound in both phases is limited in the literature. Therefore, data for closely related compounds like 1,3,5-hexatriene (B1211904) are included to provide valuable insights.

Table 1: Thermal Reactivity Data

ReactionPhaseSubstrateRate Constant (k)Activation Energy (Ea)Temperature (°C)Reference
cis-trans IsomerizationGas1,trans-3,trans-5-Heptatriene---[1]
ElectrocyclizationSolutionSubstituted 1,3,5-HexatrienesVaries with substituents20.8 kcal/mol (for a 1,2-azaborine (B1258123) analog)Room Temp.[2]

Table 2: Photochemical Reactivity Data

ReactionPhaseSubstrateWavelength (nm)Quantum Yield (Φ)SolventReference
Z → E IsomerizationSolution(Z)-1,3,5-Hexatriene2650.034n-Pentane[3]
E → Z IsomerizationSolution(E)-1,3,5-Hexatriene2650.016n-Pentane[3]
Ring OpeningSolution1,3-Cyclohexadiene to (Z)-1,3,5-Hexatriene2650.41n-Pentane[3]

Reaction Mechanisms and Pathways

The primary reactions of this compound and related trienes involve pericyclic processes, which are concerted reactions that proceed through a cyclic transition state. The stereochemical outcomes of these reactions are often dictated by the Woodward-Hoffmann rules, which are based on the symmetry of the molecular orbitals involved.

Electrocyclization

Electrocyclization is a pericyclic reaction that involves the formation of a σ-bond between the termini of a conjugated system, leading to the formation of a cyclic compound. For 1,3,5-hexatriene (and by extension, this compound), a 6π-electron system, the Woodward-Hoffmann rules predict a disrotatory ring closure under thermal conditions and a conrotatory ring closure under photochemical conditions.

Caption: Thermal and photochemical electrocyclization of this compound.

In the gas phase , the intrinsic activation barrier for electrocyclization is determined by the electronic and steric properties of the molecule itself. In solution , solvent polarity can influence the rate of electrocyclization. While the transition state for the electrocyclization of a neutral, nonpolar molecule like this compound is not expected to be highly polar, subtle solvent effects on the ground and transition state energies can still be observed. For instance, studies on related systems have shown that solvent polarity can have a small effect on the reaction rate.

Sigmatropic Rearrangements

Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. In the context of substituted heptatrienes,[3][4]- and[2][4]-hydrogen shifts are possible thermal rearrangements. The stereochemistry of these shifts is also governed by orbital symmetry rules. The influence of the phase on these rearrangements is primarily on the activation parameters (enthalpy and entropy of activation). In solution, solvent ordering around the transition state can affect the entropy of activation.

Photochemical Isomerization

Upon absorption of UV light, this compound can undergo cis-trans isomerization around its double bonds. The quantum yield of these isomerizations can be significantly affected by the reaction phase. In the gas phase , at low pressures, the excited molecule may not be efficiently collisionally deactivated, potentially leading to different reaction pathways or higher quantum yields for certain processes compared to the solution phase. In solution , the solvent can act as a heat sink, rapidly dissipating excess vibrational energy from the excited molecule. This can influence the lifetime of the excited state and the competition between different decay pathways (e.g., isomerization vs. fluorescence vs. intersystem crossing). Studies on 1,3,5-hexatriene have shown that the quantum yields of photoisomerization are generally low in solution.[3]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are generalized methodologies for studying the reactivity of this compound in both phases.

Gas-Phase Reactivity Studies

Methodology: Gas-Phase Pyrolysis with Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A common technique for studying gas-phase thermal reactions is pyrolysis followed by product analysis.

Gas_Phase_Protocol cluster_setup Experimental Setup cluster_analysis Analysis Heptatriene_Sample This compound Sample Flow_Controllers Mass Flow Controllers Heptatriene_Sample->Flow_Controllers Inert_Gas Inert Carrier Gas (e.g., N2, Ar) Inert_Gas->Flow_Controllers Pyrolysis_Reactor Heated Flow Reactor / Shock Tube Flow_Controllers->Pyrolysis_Reactor GC Gas Chromatograph (GC) Pyrolysis_Reactor->GC Product Mixture MS Mass Spectrometer (MS) GC->MS Data_Analysis Data Analysis MS->Data_Analysis

Caption: Workflow for gas-phase pyrolysis of this compound.

  • Sample Preparation: A dilute mixture of this compound in an inert carrier gas (e.g., nitrogen or argon) is prepared. The concentration is kept low to minimize bimolecular reactions.

  • Reaction: The gas mixture is passed through a heated flow reactor or a shock tube.[4][5] The temperature and pressure inside the reactor are precisely controlled. The residence time of the gas in the heated zone determines the extent of the reaction.

  • Product Trapping: The effluent from the reactor is rapidly cooled to quench the reaction and the products are collected, often in a cold trap.

  • Analysis: The collected sample is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the products.[1] Quantification of the products allows for the determination of product yields and, by varying the reaction time and temperature, the calculation of rate constants and activation parameters.

Solution-Phase Reactivity Studies

Methodology: Photochemical Isomerization and Quantum Yield Determination

This protocol describes how to measure the quantum yield of photoisomerization in solution.[6][7][8][9]

Solution_Phase_Protocol cluster_setup Experimental Setup cluster_analysis Data Analysis Heptatriene_Solution Solution of this compound in desired solvent Cuvette Quartz Cuvette Heptatriene_Solution->Cuvette Light_Source Monochromatic Light Source (e.g., laser, lamp with filter) Light_Source->Cuvette Actinometry Actinometry (e.g., Ferrioxalate) Light_Source->Actinometry Measure Photon Flux Spectrometer UV-Vis Spectrometer Cuvette->Spectrometer Spectral_Changes Monitor Absorbance vs. Time Spectrometer->Spectral_Changes Quantum_Yield_Calc Calculate Quantum Yield (Φ) Actinometry->Quantum_Yield_Calc Spectral_Changes->Quantum_Yield_Calc

References

A Comparative Guide to the Aromaticity of Cycloheptatriene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the aromatic character of cycloheptatriene (B165957) and its principal ionic derivatives: the tropylium (B1234903) (cycloheptatrienyl) cation and the cycloheptatrienyl anion. Understanding the factors that govern aromaticity in these non-benzenoid systems is crucial for predicting molecular stability, reactivity, and other properties essential in drug design and materials science. This document summarizes key quantitative data, details relevant experimental protocols, and presents conceptual diagrams to facilitate a thorough understanding.

Introduction to Aromaticity in Seven-Membered Rings

Aromaticity is a property of cyclic, planar, and fully conjugated molecules that confers significant thermodynamic stability. According to Hückel's rule, a molecule is aromatic if it possesses a continuous ring of p-orbitals and contains (4n+2) π-electrons , where 'n' is a non-negative integer.[1][2][3]

  • Cycloheptatriene (C₇H₈) , despite having 6 π-electrons, is not aromatic .[4][5] The presence of a methylene (B1212753) bridge (-CH₂-) with an sp³-hybridized carbon atom disrupts the continuous conjugation and forces the ring into a non-planar, boat-like conformation.[4][5][6]

  • The Tropylium Cation (C₇H₇⁺) is formed by the removal of a hydride ion (H⁻) from cycloheptatriene.[7][8] This process results in the rehybridization of the methylene carbon to sp², creating a vacant p-orbital. The resulting cation is planar, fully conjugated, and contains 6 π-electrons (n=1), fulfilling Hückel's criteria for aromaticity .[4][9] This aromatic character makes the tropylium cation remarkably stable.[8][10]

  • The Cycloheptatrienyl Anion (C₇H₇⁻) contains 8 π-electrons, which follows the 4n rule (where n=2). If the molecule were planar, it would be anti-aromatic and highly unstable. To avoid this destabilization, the ring puckers, breaking the continuous conjugation and rendering the molecule non-aromatic in solution.[11][12]

Quantitative Comparison of Aromaticity

The degree of aromaticity can be assessed using various experimental and computational methods. The data below provides a quantitative comparison between cycloheptatriene, its aromatic cation, and its non-aromatic anion.

ParameterCycloheptatriene (Neutral)Tropylium Cation (C₇H₇⁺)Cycloheptatrienyl Anion (C₇H₇⁻)Benzene (Reference)
π-Electron Count 66 (Hückel's Rule, n=1)8 (4n System, n=2)6 (Hückel's Rule, n=1)
Aromatic Character Non-aromatic (some homoaromaticity)[13][14]Aromatic[4][9]Non-aromatic / Antiaromatic[11][12]Aromatic
¹H NMR Chemical Shift (ppm) δ 2.24 (CH₂), 5.36, 6.18, 6.58[15]δ ~9.2 (single peak)Complex, not a single peakδ ~7.3 (single peak)
C-C Bond Lengths (Å) Alternating single and double bondsIntermediate, ~1.47[16]Alternating single and double bondsUniform, 1.40[16]
Resonance Energy (kcal/mol) LowHigh (Radical is ~51)[17]Low / Destabilized36[18]
NICS(1) (ppm) (Computational) ~ -4 to -7 (indicates some shielding)[19]Negative (indicates aromaticity)Positive (indicates antiaromaticity)~ -10

Note: NICS (Nucleus-Independent Chemical Shift) is a computational measure where a negative value indicates aromatic character (shielding) and a positive value indicates anti-aromatic character (deshielding).

Key Experimental Protocols

Synthesis of Tropylium Tetrafluoroborate (B81430) (Aromatic Cation)

This procedure involves the abstraction of a hydride ion from cycloheptatriene.

  • Reagents : Cycloheptatriene and triphenylcarbenium (trityl) tetrafluoroborate in a solvent like acetonitrile (B52724).[10]

  • Procedure :

    • Weigh 1.8 mmol of cycloheptatriene and 1.8 mmol of triphenylcarbenium tetrafluoroborate into a round-bottom flask with a stir bar.

    • Slowly add the minimum amount of acetonitrile dropwise while stirring until all solids dissolve.

    • Allow the reaction to proceed for approximately five minutes.

    • Remove the solvent using a rotary evaporator.

    • The resulting dense white precipitate is tropylium tetrafluoroborate.

  • Purification : The product can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether, and isolated via suction filtration.[10]

Generation of Cycloheptatrienyl Anion (Non-aromatic Anion)

The cycloheptatrienyl anion is typically generated in situ for reactions due to its reactivity. One common method involves the deprotonation of cycloheptatriene, although this is difficult due to the high pKa (~36).[5] A more accessible route in some contexts is the addition of a hydride to the stable tropylium cation.[20]

  • Reagents : A tropylium salt (e.g., tropylium tetrafluoroborate) and a hydride source (e.g., sodium borohydride).

  • Procedure :

    • Dissolve the tropylium salt in an appropriate solvent.

    • Cool the solution in an ice bath.

    • Slowly add the hydride source to the solution. The reaction effectively adds H⁻ to the aromatic cation, forming the neutral cycloheptatriene. Further reaction to form the anion is not direct and typically involves stronger bases or different reaction pathways.[20]

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Objective : To measure the chemical shifts of protons, which are highly indicative of the electronic environment. Aromatic compounds exhibit a downfield shift due to the diamagnetic ring current.

    • Protocol : A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is placed in an NMR tube and analyzed in an NMR spectrometer. For the tropylium cation, a strong acid or polar solvent is used. The resulting spectrum shows the chemical shifts (δ) in parts per million (ppm). A single, downfield peak for all ring protons is a strong indicator of a symmetric, aromatic system like the tropylium cation.

  • X-ray Crystallography :

    • Objective : To determine the precise three-dimensional structure of a molecule in its crystalline state, providing accurate bond lengths and information on planarity.

    • Protocol : A suitable single crystal of the compound (often a salt for the ionic derivatives) is grown. The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern of the X-rays is collected and computationally analyzed to generate a model of the electron density, from which atomic positions and bond lengths can be determined with high precision.[21][22]

Visualizing Aromaticity Concepts

The following diagrams illustrate the key relationships and concepts discussed.

G cluster_main Transformation of Cycloheptatriene CHT Cycloheptatriene (Non-Aromatic, 6πe⁻) Non-planar, sp³ C Tropylium Tropylium Cation (Aromatic, 6πe⁻) Planar, all sp² C CHT->Tropylium - H⁻ (Hydride Abstraction) Anion Cycloheptatrienyl Anion (Non-Aromatic, 8πe⁻) Non-planar, all sp² C CHT->Anion - H⁺ (Deprotonation) Tropylium->CHT + H⁻ (Hydride Addition)

Caption: Logical flow from non-aromatic cycloheptatriene to its ionic derivatives.

HuckelsRule cluster_molecules Assessment of Cycloheptatriene Derivatives Aromaticity Criteria for Aromaticity Cyclic 1. Cyclic Aromaticity->Cyclic Planar 2. Planar Aromaticity->Planar Conjugated 3. Fully Conjugated (p-orbital on each atom) Aromaticity->Conjugated Huckel 4. (4n+2) π-electrons Aromaticity->Huckel CHT Cycloheptatriene Fails: Planar, Conjugated Tropylium Tropylium Cation Meets All Criteria (n=1) Anion Cycloheptatrienyl Anion Fails: (4n+2) rule (has 8e⁻) Fails: Planar

References

A Researcher's Guide to Correlating Substituent Effects with Reaction Outcomes in Hexatrienes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6π-electrocyclization of 1,3,5-hexatrienes to 1,3-cyclohexadienes is a powerful tool in organic synthesis for the construction of six-membered rings with high stereocontrol. The efficiency and outcome of this pericyclic reaction, however, are highly dependent on the substitution pattern of the hexatriene backbone. This guide provides a comparative analysis of how different substituents influence the reaction outcomes, supported by computational and experimental data, to aid in the rational design of synthetic routes.

Theoretical Framework: The Woodward-Hoffmann Rules

The stereochemical course of the 6π-electrocyclization of hexatrienes is governed by the Woodward-Hoffmann rules. For a 6π-electron system, the reaction proceeds in a disrotatory fashion under thermal conditions and a conrotatory fashion under photochemical conditions. This principle allows for the predictable formation of specific stereoisomers based on the starting hexatriene's geometry.

Impact of Substituents on Reaction Energetics: A Comparative Analysis

While the Woodward-Hoffmann rules predict the stereochemical outcome, the rate of the electrocyclization is significantly influenced by the electronic nature of the substituents. Computational studies have provided valuable insights into the activation energies (ΔG‡) for the thermal 6π-electrocyclization of various substituted hexatrienes.

Captodative Substituent Effects

A key finding from computational studies is the "captodative effect," where the presence of both an electron-donating group (EDG) and an electron-withdrawing group (EWG) on the hexatriene backbone can dramatically lower the activation energy, leading to significantly faster reactions.[1][2] The most pronounced effect is observed when these groups are in proximity, stabilizing the transition state.

Table 1: Comparison of Calculated Activation Free Energies (ΔG‡) for the Thermal 6π-Electrocyclization of Substituted Hexatrienes

Substituent PatternSubstituentsΔG‡ (kcal/mol)Change from Unsubstituted (kcal/mol)Reference
UnsubstitutedNone~30-350[2][3]
Monosubstituted-CH₃, -NH₂, -CHO, -CNIncrease of 0.3-2.4+0.3 to +2.4[3]
Monosubstituted-OH, -F, -NO₂Decrease of 0.7-2.4-0.7 to -2.4[3]
Captodative 2-Acceptor-3-Donor e.g., 2-NO₂, 3-NH₂Up to -10 [2]
Captodative 2-Acceptor-5-Donor e.g., 2-CHO, 5-OHSignificant Decrease [2]
Captodative 3-Acceptor-5-Donor e.g., 3-CN, 5-NH₂Significant Decrease [2]

Note: The data presented in this table is primarily derived from computational studies (DFT calculations) and illustrates the trend in activation energies. Absolute experimental values may vary.

The data clearly indicates that while single electron-donating or electron-withdrawing groups can have a modest effect on the reaction rate, the synergistic effect of captodative substitution is the most effective strategy for promoting sluggish electrocyclizations, in some cases allowing them to proceed smoothly even at room temperature.[2]

Experimental Observations: Domino Electrocyclization/Diels-Alder Reactions

Experimentally, the impact of substituents can be observed in domino reaction sequences where the in situ generated cyclohexadiene from the electrocyclization undergoes a subsequent Diels-Alder reaction. The overall yield of the domino process provides a qualitative measure of the efficiency of the initial 6π-electrocyclization.

Table 2: Experimental Yields for Domino 6π-Electrocyclization/Diels-Alder Reactions of 1,6-disubstituted (E,Z,E)-1,3,5-hexatrienes [4]

Hexatriene Substituents (at C1 and C6)DienophileOverall Yield (%)
-CO₂MeTetracyanoethylene (TCNE)27-80
-CO₂MeN-Phenylmaleimide70
-CO₂MeMaleic anhydride19-32
-CO₂MeDimethyl maleate (B1232345) (high pressure)39
-CO₂MeFumarodinitrile (high pressure)76

These experimental results demonstrate that appropriately substituted hexatrienes can efficiently undergo the initial 6π-electrocyclization to form the necessary diene for subsequent cycloaddition reactions, leading to the formation of complex tricyclic and tetracyclic systems in moderate to good yields.[4]

Experimental Protocols

General Procedure for Thermal 6π-Electrocyclization of Substituted 1,3,5-Hexatrienes

A solution of the substituted (E,Z,E)-1,3,5-hexatriene in a high-boiling inert solvent (e.g., xylene, toluene, or decalin) is heated to a temperature ranging from 150 to 220 °C. The reaction progress is monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from minutes to several hours depending on the substituents.[4] For highly activated systems, such as those with captodative substituents, lower temperatures may be sufficient. Upon completion, the solvent is removed under reduced pressure, and the resulting 1,3-cyclohexadiene (B119728) derivative is purified by column chromatography or recrystallization.

General Procedure for a Subsequent Domino Diels-Alder Reaction

To the reaction mixture containing the in situ generated 1,3-cyclohexadiene, the dienophile (e.g., N-phenylmaleimide, tetracyanoethylene) is added. The reaction mixture is then stirred at the appropriate temperature for the Diels-Alder reaction to proceed. In some cases, high pressure (e.g., 10 kbar) may be required to facilitate the cycloaddition.[4] After the reaction is complete, the mixture is cooled, and the product is isolated and purified using standard techniques such as filtration, recrystallization, or column chromatography.

Visualizing Reaction Pathways and Substituent Effects

Logical Flow of Hexatriene Electrocyclization

Hexatriene_Electrocyclization cluster_conditions Reaction Conditions cluster_rotation Rotational Mode Thermal Thermal (Heat) Disrotatory Disrotatory Thermal->Disrotatory Woodward-Hoffmann Allowed Photochemical Photochemical (Light) Conrotatory Conrotatory Photochemical->Conrotatory Woodward-Hoffmann Allowed Product 1,3-Cyclohexadiene Disrotatory->Product Conrotatory->Product Hexatriene 1,3,5-Hexatriene (B1211904) Hexatriene->Thermal Hexatriene->Photochemical

Caption: Woodward-Hoffmann rules for 6π-electrocyclization.

Influence of Substituents on Reaction Rate

Substituent_Effects cluster_substituents Substituent Type cluster_outcome Reaction Outcome EDG Electron-Donating Group (EDG) Rate Reaction Rate EDG->Rate Slight to Moderate Increase EWG Electron-Withdrawing Group (EWG) EWG->Rate Slight to Moderate Increase Captodative Captodative (EDG + EWG) Captodative->Rate Significant Increase ActivationEnergy Activation Energy (ΔG‡) Captodative->ActivationEnergy Significant Decrease Rate->ActivationEnergy Inversely Proportional

Caption: Correlation of substituent type with reaction rate.

Conclusion

The strategic placement of substituents on a 1,3,5-hexatriene framework is a critical parameter for controlling the outcome of 6π-electrocyclization reactions. While the stereochemistry is reliably predicted by the Woodward-Hoffmann rules, the reaction kinetics are profoundly influenced by electronic effects. For researchers aiming to utilize this reaction, particularly in the synthesis of complex molecules, leveraging the captodative effect by incorporating both electron-donating and electron-withdrawing groups is a highly effective strategy to accelerate the reaction, often enabling transformations under milder conditions. The subsequent in situ trapping of the resulting cyclohexadiene via Diels-Alder reactions further expands the synthetic utility of this methodology, providing a powerful pathway to intricate polycyclic systems.

References

Safety Operating Guide

Proper Disposal of 1,3,5-Heptatriene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 1,3,5-Heptatriene is paramount for the protection of laboratory personnel and the environment. This guide provides detailed, step-by-step procedures for the proper management of this compound waste, tailored for researchers, scientists, and drug development professionals.

Understanding the Hazards

Before handling this compound waste, it is crucial to be fully aware of its associated hazards. While a specific Safety Data Sheet (SDS) for all isomers of this compound may not be readily available, data for similar compounds, such as 1,3,5-Hexatriene, and general knowledge of unsaturated hydrocarbons indicate the following potential hazards:

  • Flammability: this compound is expected to be a flammable liquid. Keep it away from heat, sparks, open flames, and other ignition sources.

  • Toxicity: It may be harmful or fatal if swallowed and can cause serious eye irritation.

  • Aspiration Hazard: If swallowed, it may enter the airways and cause lung damage.

Always consult the specific Safety Data Sheet for the particular isomer and formulation of this compound you are using for complete and detailed hazard information.

Segregation and Storage of Waste

Proper segregation and storage are the first critical steps in the safe disposal of this compound waste.

  • Dedicated Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container should be made of a compatible material (e.g., glass or a suitable chemically resistant plastic) and have a secure, leak-proof cap.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and any other components mixed with the waste.

  • Incompatible Materials: Do not mix this compound waste with incompatible materials. As a general rule for unsaturated hydrocarbons, avoid contact with strong oxidizing agents.

  • Storage Location: Store the waste container in a designated, well-ventilated satellite accumulation area, away from ignition sources and direct sunlight. The storage area should have secondary containment to capture any potential leaks.

Recommended Disposal Procedures

The primary recommended methods for the disposal of this compound are through a licensed chemical waste disposal facility.

a) Licensed Chemical Destruction Plant:

The most appropriate and compliant method for disposing of this compound waste is to send it to a licensed chemical destruction plant. These facilities are equipped to handle and treat hazardous chemicals in an environmentally sound manner.

b) Controlled Incineration:

Controlled incineration with flue gas scrubbing is another acceptable method for the disposal of this compound.[1] This process involves burning the chemical at high temperatures in a specially designed incinerator that captures and neutralizes harmful combustion byproducts. Due to the unsaturated nature of this compound, complete combustion is necessary to avoid the formation of soot and other harmful products.[2]

It is critical to note that direct disposal of this compound down the drain or in regular trash is strictly prohibited.

Quantitative Data Summary

While specific quantitative data for this compound disposal is limited, the following table summarizes key physical properties that inform its hazardous nature and disposal considerations.

PropertyValueImplication for Disposal
Flash Point 4.8 °CHighly flammable; requires careful storage away from ignition sources.
Boiling Point 113.5 °C at 760 mmHgVolatile; requires well-ventilated storage and handling areas.
Density 0.744 g/cm³Information for waste manifest and transportation.

Data obtained from various chemical property databases.

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols that generate this compound waste. Researchers should always develop a comprehensive waste disposal plan as part of their experimental design, considering the specific reactions and potential byproducts.

Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow This compound Disposal Workflow start Generation of This compound Waste segregate Segregate Waste into a Dedicated & Labeled Container start->segregate store Store in a Designated Satellite Accumulation Area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store->contact_ehs transport Waste Transporter Collects and Manifests Waste contact_ehs->transport disposal Final Disposal at a Licensed Facility transport->disposal incineration Controlled Incineration with Flue Gas Scrubbing disposal->incineration Method 1 destruction Chemical Destruction Plant disposal->destruction Method 2

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure and environmentally responsible research environment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the pickup and disposal of hazardous waste.

References

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